Product packaging for Laquinimod-d5(Cat. No.:)

Laquinimod-d5

Cat. No.: B12364884
M. Wt: 361.8 g/mol
InChI Key: GKWPCEFFIHSJOE-SPUMIAEJSA-N
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Description

Laquinimod-d5 is a useful research compound. Its molecular formula is C19H17ClN2O3 and its molecular weight is 361.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17ClN2O3 B12364884 Laquinimod-d5

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

361.8 g/mol

IUPAC Name

5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-(2,3,4,5,6-pentadeuteriophenyl)quinoline-3-carboxamide

InChI

InChI=1S/C19H17ClN2O3/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24/h4-11,23H,3H2,1-2H3/i4D,5D,6D,8D,9D

InChI Key

GKWPCEFFIHSJOE-SPUMIAEJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CC)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O)[2H])[2H]

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Laquinimod-d5: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laquinimod-d5 is the deuterated analog of Laquinimod, an orally active immunomodulator that has been investigated for the treatment of autoimmune and neurodegenerative diseases, most notably multiple sclerosis (MS). Deuteration is a strategic modification intended to alter the pharmacokinetic profile of the parent drug, potentially enhancing its therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its mechanism of action and the experimental methodologies used in its evaluation. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Physicochemical Properties

This compound is a quinoline-3-carboxamide derivative. The deuteration is specifically on the N-phenyl ring, where five hydrogen atoms are replaced by deuterium. This isotopic substitution is designed to increase the metabolic stability of the compound by strengthening the carbon-deuterium bonds, which can lead to a reduced rate of metabolism.

Below is a 2D representation of the chemical structure of this compound:

Image of the chemical structure of this compound

A 2D chemical structure of this compound would be depicted here, showing the quinoline core, the carboxamide linkage, and the deuterated phenyl group.

Table 1: Physicochemical Properties of this compound and Laquinimod

PropertyThis compoundLaquinimodReference(s)
IUPAC Name 5-Chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-(phenyl-d5)-1,2-dihydroquinoline-3-carboxamide5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide[1][2]
Molecular Formula C₁₉H₁₂D₅ClN₂O₃C₁₉H₁₇ClN₂O₃[1][3]
Molecular Weight 361.83 g/mol 356.8 g/mol [1][3]
CAS Number 1214267-09-0248281-84-7[1]
Solubility DMSO: 100 mg/mL (276.37 mM)DMSO: 61 mg/mL (170.96 mM), Ethanol: 1 mg/mL, Water: Insoluble[1]
pKa (Strongest Acidic) Not available5.02[1]
logP Not available2.77[1]

Pharmacokinetics and Metabolism

While specific pharmacokinetic data for this compound is not extensively published, the parent compound, Laquinimod, has been studied in clinical trials. Laquinimod exhibits high oral bioavailability and a long terminal half-life.[4] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[3] The deuteration in this compound is anticipated to reduce the rate of CYP3A4-mediated metabolism, potentially leading to increased plasma exposure and a longer half-life compared to Laquinimod.

Table 2: Pharmacokinetic Parameters of Laquinimod in Humans

ParameterValueReference(s)
Bioavailability High[5]
Protein Binding >98%[5]
Half-life (t₁/₂) ~80 hours[5]
Metabolism Primarily via CYP3A4[3]

Mechanism of Action and Pharmacodynamics

The precise mechanism of action of Laquinimod is not fully elucidated but is known to be multifactorial, involving both immunomodulatory and neuroprotective effects.[6][7] It is believed that this compound shares the same mechanism of action as its non-deuterated counterpart.

Immunomodulatory Effects

Laquinimod modulates the immune system primarily by affecting antigen-presenting cells (APCs) and T cells.[6][8] It has been shown to:

  • Shift the cytokine balance: Laquinimod promotes a shift from a pro-inflammatory Th1/Th17 response to an anti-inflammatory Th2/Treg response.[4][6]

  • Modulate APC function: It alters the function of dendritic cells and monocytes, leading to a dampened autoimmune response.[4][8]

  • Target the Aryl Hydrocarbon Receptor (AhR): Laquinimod is an AhR agonist, and this interaction is thought to reprogram APCs to become more tolerogenic.[9]

Neuroprotective Effects

Beyond its effects on the peripheral immune system, Laquinimod can cross the blood-brain barrier and exert direct effects within the central nervous system (CNS).[7] Its neuroprotective actions include:

  • Inhibition of astrocytic NF-κB activation: This action helps to reduce CNS inflammation and demyelination.[1][7]

  • Upregulation of Brain-Derived Neurotrophic Factor (BDNF): Increased BDNF levels support neuronal survival and function.[10][11]

  • Reduction of microglial activation and axonal damage: Laquinimod has been shown to prevent neuronal damage in animal models of neuroinflammation.[7]

Below is a diagram illustrating the proposed signaling pathways affected by Laquinimod.

Laquinimod_Mechanism_of_Action cluster_peripheral Peripheral Immune System cluster_cns Central Nervous System (CNS) Laquinimod_peripheral Laquinimod APC Antigen Presenting Cell (APC) Laquinimod_peripheral->APC Modulates function Laquinimod_cns Laquinimod Laquinimod_peripheral->Laquinimod_cns Crosses BBB Th1_Th17 Pro-inflammatory Th1/Th17 Cells APC->Th1_Th17 Activation (-) Th2_Treg Anti-inflammatory Th2/Treg Cells APC->Th2_Treg Differentiation (+) Cytokines_pro Pro-inflammatory Cytokines (e.g., IFN-γ, IL-17) Th1_Th17->Cytokines_pro Production (-) Cytokines_anti Anti-inflammatory Cytokines (e.g., IL-4, IL-10) Th2_Treg->Cytokines_anti Production (+) Astrocyte Astrocyte Laquinimod_cns->Astrocyte Microglia Microglia Laquinimod_cns->Microglia Neuron Neuron Laquinimod_cns->Neuron NFkB NF-κB Activation Astrocyte->NFkB Inhibition (-) Demyelination Demyelination & Axonal Damage Microglia->Demyelination Activation (-) BDNF BDNF Production Neuron->BDNF Upregulation (+) NFkB->Demyelination BDNF->Demyelination Protection

Proposed Mechanism of Action of Laquinimod.

Experimental Protocols

Synthesis of Laquinimod

A common synthetic route for Laquinimod starts from 2-amino-6-chlorobenzoic acid and involves a four-step process.[12] The synthesis of this compound would likely follow a similar pathway, utilizing a deuterated aniline derivative in the final coupling step.

The general workflow for the synthesis is outlined below:

Laquinimod_Synthesis_Workflow Start 2-amino-6-chlorobenzoic acid Step1 Cyclization Start->Step1 Intermediate1 Isatoic Anhydride Derivative Step1->Intermediate1 Step2 N-methylation Intermediate1->Step2 Intermediate2 N-methylated Intermediate Step2->Intermediate2 Step3 Ring Opening & Amidation Intermediate2->Step3 Intermediate3 Ester Intermediate Step3->Intermediate3 Step4 Amide Formation (with N-ethylaniline or N-ethyl-d5-aniline) Intermediate3->Step4 Product Laquinimod or this compound Step4->Product

General Synthetic Workflow for Laquinimod.
In Vitro Assays

  • Cell Viability Assays: To determine the cytotoxicity of this compound, cell lines such as peripheral blood mononuclear cells (PBMCs) can be incubated with varying concentrations of the compound, and viability can be assessed using methods like MTT or trypan blue exclusion.

  • Cytokine Profiling: PBMCs or specific immune cell subsets (e.g., T cells, monocytes) are stimulated in the presence or absence of this compound. The levels of pro- and anti-inflammatory cytokines in the cell culture supernatant are then quantified using ELISA or multiplex bead arrays.[4]

  • Gene Expression Analysis: The effect of this compound on the expression of genes related to inflammation and immune regulation can be analyzed using quantitative real-time PCR (qRT-PCR) or microarray analysis in treated cells.

  • NF-κB Activation Assay: The inhibitory effect of this compound on NF-κB activation in astrocytes can be measured using reporter gene assays or by quantifying the nuclear translocation of NF-κB subunits via Western blotting or immunofluorescence.[7]

In Vivo Studies

The primary animal model used to evaluate the efficacy of Laquinimod is experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[8][10][13][14]

  • EAE Induction: EAE is typically induced in mice or rats by immunization with myelin-derived peptides or proteins, such as myelin oligodendrocyte glycoprotein (MOG)₃₅₋₅₅, in complete Freund's adjuvant.

  • Treatment Regimen: this compound would be administered orally, and different dosing regimens (prophylactic or therapeutic) can be tested.

  • Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 for no signs, 5 for moribund).

  • Histopathology: At the end of the study, the brain and spinal cord are collected for histological analysis to assess the extent of inflammation, demyelination, and axonal damage.

  • Immunological Analysis: Immune cells can be isolated from the spleen, lymph nodes, and CNS to analyze cytokine production, T cell proliferation, and the frequency of different immune cell populations by flow cytometry.

The general workflow for an in vivo EAE study is depicted below:

EAE_Study_Workflow cluster_analysis Post-mortem Analysis Induction EAE Induction in Mice Treatment Oral Administration of This compound or Vehicle Induction->Treatment Monitoring Daily Clinical Scoring Treatment->Monitoring Termination Study Termination and Tissue Collection Monitoring->Termination Analysis Analysis Termination->Analysis Histology Histopathology of CNS Analysis->Histology Immunology Immunological Analysis of Spleen, Lymph Nodes, and CNS Analysis->Immunology

Experimental Workflow for an In Vivo EAE Study.

Conclusion

This compound represents a promising next-generation immunomodulatory agent with potential therapeutic advantages over its parent compound, Laquinimod. Its unique mechanism of action, targeting both peripheral inflammation and central neurodegeneration, makes it a compelling candidate for the treatment of autoimmune and neurodegenerative diseases. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to confirm its therapeutic efficacy and safety in clinical settings. This technical guide provides a foundational understanding of the chemical and biological properties of this compound to aid researchers and drug development professionals in their ongoing investigations.

References

Synthesis and Purification of Laquinimod-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Laquinimod-d5, a deuterated analog of the immunomodulatory drug Laquinimod. This document details the synthetic route, including a proposed experimental protocol, purification methods, and relevant analytical data. Furthermore, it visualizes the experimental workflow and the signaling pathway associated with the mechanism of action of Laquinimod.

Introduction to Laquinimod

Laquinimod is an orally active quinoline-3-carboxamide derivative that has been investigated for the treatment of autoimmune diseases, particularly multiple sclerosis.[1] Its mechanism of action is complex, involving both immunomodulatory and neuroprotective effects.[2] Laquinimod has been shown to modulate the function of myeloid antigen-presenting cells, leading to a downregulation of pro-inflammatory T cell responses.[3] Additionally, it may exert direct effects within the central nervous system to reduce demyelination and axonal damage.[3] The deuteration of Laquinimod to this compound is primarily for its use as an internal standard in pharmacokinetic and metabolic studies, allowing for precise quantification in biological matrices by mass spectrometry.

Synthetic Pathway Overview

The synthesis of this compound can be conceptualized in two main stages: the synthesis of the non-deuterated Laquinimod core structure, followed by the selective introduction of deuterium atoms. A practical and scalable synthesis of Laquinimod has been developed, starting from 2-amino-6-chlorobenzoic acid and proceeding through four main steps with a reported overall yield of up to 82%.

A proposed synthetic scheme for this compound is presented below, based on established methods for Laquinimod synthesis and general procedures for deuteration of similar quinoline structures. The "d5" designation is presumed to refer to the deuteration of the N-ethyl and 1-methyl groups.

Synthesis_Overview A 2-Amino-6-chlorobenzoic acid B Intermediate 1 A->B Step 1 C Intermediate 2 B->C Step 2 D Laquinimod Precursor C->D Step 3 E This compound D->E Step 4: Deuteration Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start: 2-Amino-6-chlorobenzoic acid Step1 Step 1: Ring Formation Start->Step1 Step2 Step 2: Intermediate Modification Step1->Step2 Step3 Step 3: Amidation to Laquinimod Step2->Step3 Step4 Step 4: Deuteration with CH3COOD Step3->Step4 FlashChrom Flash Chromatography Step4->FlashChrom Crystallization Crystallization FlashChrom->Crystallization NMR NMR Spectroscopy Crystallization->NMR MS Mass Spectrometry Crystallization->MS HPLC HPLC Analysis Crystallization->HPLC Signaling_Pathway cluster_immune Peripheral Immune System cluster_cns Central Nervous System (CNS) Laquinimod Laquinimod APC Antigen Presenting Cells (APCs) Laquinimod->APC Modulates BBB Blood-Brain Barrier Laquinimod->BBB Crosses Microglia Microglial Activation Laquinimod->Microglia Inhibits Neuroprotection Neuroprotection Laquinimod->Neuroprotection Promotes Tcell T-cell Activation & Proliferation APC->Tcell Reduces Cytokines Pro-inflammatory Cytokines Tcell->Cytokines Decreases

References

Deuterated Laquinimod: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potential of deuterated laquinimod as a research tool. While specific data on deuterated laquinimod is limited in publicly available literature, this document provides a comprehensive overview of the well-characterized parent compound, laquinimod, and discusses the scientific rationale for using its deuterated form in research and development. By understanding the mechanism of action and experimental data of laquinimod, researchers can better envision the potential applications and advantages of a metabolically stabilized version.

Introduction to Laquinimod and the Rationale for Deuteration

Laquinimod is an orally active, synthetic quinoline-3-carboxamide derivative with potent immunomodulatory and neuroprotective properties.[1][2][3] It has been extensively studied as a potential treatment for autoimmune and neurodegenerative diseases, particularly multiple sclerosis (MS) and Huntington's disease (HD).[4][5] Laquinimod's ability to cross the blood-brain barrier allows it to exert direct effects within the central nervous system (CNS).[2][5]

Deuteration , the substitution of hydrogen atoms with their stable isotope deuterium, is a common strategy in drug development to improve the pharmacokinetic profile of a compound.[6] This modification can slow down drug metabolism, particularly cytochrome P450-mediated oxidation, leading to increased metabolic stability, longer half-life, and potentially reduced formation of toxic metabolites.[6] For a research tool, a deuterated version of laquinimod could offer more consistent plasma and CNS concentrations, making it invaluable for in vivo studies requiring stable compound exposure.

Mechanism of Action

Laquinimod exerts its effects through a multifaceted mechanism involving both the peripheral immune system and CNS-resident cells.[2][7] A key target is the aryl hydrocarbon receptor (AhR) , a ligand-activated transcription factor.[7][8][9]

Immunomodulatory Effects

Laquinimod modulates the immune response by:

  • Shifting the cytokine balance: It decreases the production of pro-inflammatory cytokines such as TNF-α, IL-12, and IL-17, while increasing the levels of anti-inflammatory cytokines like IL-4 and IL-10.[4][10][11]

  • Modulating T-cell activity: Laquinimod suppresses the pro-inflammatory Th1 and Th17 responses and promotes the expansion of regulatory T-cells (Tregs).[2][4][9]

  • Affecting antigen-presenting cells (APCs): It influences the function of dendritic cells and monocytes.[4]

Neuroprotective Effects

Within the CNS, laquinimod has demonstrated neuroprotective properties by:

  • Reducing microglial and astrocyte activation: Overactive glial cells contribute to inflammation and neuronal damage, and laquinimod helps to dampen this response.[1][2]

  • Increasing Brain-Derived Neurotrophic Factor (BDNF): Laquinimod treatment leads to a significant and sustained increase in BDNF serum levels, a key factor for neuronal survival and growth.[2][4][5]

  • Protecting against demyelination and axonal damage: In animal models, laquinimod has been shown to reduce inflammation, demyelination, and axonal injury.[1][12][13]

Signaling Pathways

The biological effects of laquinimod are mediated through complex signaling pathways. The activation of the aryl hydrocarbon receptor (AhR) is a central mechanism.

laquinimod_ahr_pathway Laquinimod-Mediated Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_nucleus Nucleus Laquinimod Laquinimod AhR_complex Cytosolic AhR Complex (AhR, HSP90, AIP, p23) Laquinimod->AhR_complex Binds and activates Nucleus Nucleus AhR_complex->Nucleus Translocation ARNT ARNT DRE DRE (Dioxin Response Element) ARNT->DRE Binds to Gene_transcription Target Gene Transcription DRE->Gene_transcription Immunomodulation Immunomodulation (e.g., Treg differentiation, cytokine modulation) Gene_transcription->Immunomodulation Neuroprotection Neuroprotection (e.g., Astrocyte modulation, anti-inflammatory effects) Gene_transcription->Neuroprotection

Caption: Laquinimod activates the AhR signaling pathway, leading to immunomodulatory and neuroprotective effects.

Quantitative Data from Laquinimod Studies

The following tables summarize key quantitative findings from clinical and preclinical studies of laquinimod (non-deuterated) . This data provides a baseline for what might be expected in studies with a deuterated analog.

Table 1: Efficacy of Laquinimod in Relapsing-Remitting Multiple Sclerosis (RRMS) - Phase III ALLEGRO and BRAVO Trials
EndpointLaquinimod (0.6 mg/day)Placebop-valueReference
ALLEGRO Study
Annualized Relapse Rate0.300.390.002[10]
Confirmed Disability Progression11.1%15.7%0.01[14]
Gadolinium-enhancing Lesions1.332.12<0.001[10][14]
New/Enlarging T2 Lesions5.037.14<0.001[10][14]
BRAVO Study
Annualized Relapse Rate0.290.370.026 (adjusted)[14]
Percent Brain Volume Change--28% reduction vs. placebo (p<0.001)[15]
Table 2: Efficacy of Laquinimod in Huntington's Disease (HD) - Phase II LEGATO-HD Trial
Endpoint (at 52 weeks)Laquinimod (1.0 mg/day)Placebop-valueReference
Change in UHDRS-Total Motor Score1.981.200.4853[16][17]
Change in Caudate Volume3.10% loss4.86% loss0.0002[16][17]

Experimental Protocols

Detailed methodologies for key experiments cited in laquinimod research are provided below. These protocols can serve as a foundation for designing studies with deuterated laquinimod.

Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is a widely used animal model for studying the pathophysiology of MS and for evaluating potential therapeutics.

eae_workflow Experimental Autoimmune Encephalomyelitis (EAE) Workflow Immunization Immunization of Mice (e.g., with MOG peptide and Complete Freund's Adjuvant) Pertussis Pertussis Toxin Administration (Days 0 and 2) Immunization->Pertussis Treatment Treatment Initiation (Prophylactic or Therapeutic) - Deuterated Laquinimod - Vehicle Control Immunization->Treatment Monitoring Daily Clinical Scoring (e.g., 0-5 scale for paralysis) Treatment->Monitoring Analysis Endpoint Analysis - Histology (Inflammation, Demyelination) - Cytokine Profiling - Flow Cytometry Monitoring->Analysis

Caption: A typical experimental workflow for inducing and evaluating treatments in the EAE mouse model.

Methodology:

  • Induction of EAE: C57BL/6 mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) peptide in Complete Freund's Adjuvant.

  • Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and two days later to facilitate the entry of immune cells into the CNS.[13]

  • Treatment: Deuterated laquinimod or a vehicle control is administered orally, either prophylactically (starting at the time of immunization) or therapeutically (after the onset of clinical signs).[10][13]

  • Clinical Assessment: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 (no signs) to 5 (moribund).[13]

In Vitro Cytokine Production Assay

This assay is used to determine the effect of a compound on cytokine production by immune cells.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.[18]

  • Cell Culture: PBMCs are cultured in appropriate media and stimulated with a mitogen (e.g., phytohemagglutinin) in the presence of varying concentrations of deuterated laquinimod or a vehicle control.

  • Cytokine Measurement: After a defined incubation period, cell culture supernatants are collected, and the concentrations of various cytokines (e.g., TNF-α, IL-10) are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.[18]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pharmacokinetic Analysis

LC-MS/MS is the gold standard for quantifying drug concentrations in biological matrices. A deuterated internal standard is crucial for accurate quantification.

Methodology:

  • Sample Preparation: Plasma samples are prepared by protein precipitation or solid-phase extraction.[19]

  • Internal Standard: A known concentration of a stable isotope-labeled internal standard (e.g., 13C6-laquinimod) is added to each sample.[19]

  • Chromatographic Separation: The samples are injected into a liquid chromatography system to separate the analyte from other matrix components.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte (deuterated laquinimod) and the internal standard.[19]

  • Quantification: The concentration of deuterated laquinimod in the sample is determined by comparing its peak area ratio to that of the internal standard against a calibration curve.

Conclusion

Deuterated laquinimod represents a promising research tool for investigating the therapeutic potential of AhR modulation in autoimmune and neurodegenerative diseases. While direct experimental data on the deuterated compound is not yet widely available, the extensive body of research on laquinimod provides a strong foundation for its use. The anticipated improved pharmacokinetic properties of a deuterated version could offer significant advantages in preclinical and clinical research, enabling more stable and predictable exposures. This guide provides the necessary background and experimental frameworks for researchers to begin exploring the potential of deuterated laquinimod in their own studies.

References

An In-depth Technical Guide to the Stability and Storage of Laquinimod-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available stability and storage data for Laquinimod-d5 and its non-deuterated analog, Laquinimod. The information is intended to support researchers and drug development professionals in ensuring the integrity and proper handling of these compounds.

Introduction to Laquinimod and this compound

Laquinimod is an orally active, central nervous system (CNS)-active immunomodulator that was investigated for the treatment of multiple sclerosis and other neurodegenerative diseases.[1][2] Its deuterated analog, this compound, is a stable isotope-labeled version of the molecule. While specific stability data for this compound is limited, the general stability profile is expected to be similar to that of Laquinimod, potentially with some minor differences in degradation kinetics due to the kinetic isotope effect.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Laquinimod is essential for interpreting its stability profile.

PropertyValueSource
Chemical Formula C₁₉H₁₇ClN₂O₃[3]
Molecular Weight 356.8 g/mol [3]
Appearance Crystalline solidInferred from synthesis papers
Water Solubility Insoluble[4]
Solubility in Organic Solvents DMSO: 61 mg/mL, Ethanol: 1 mg/mL[4]

Stability of Laquinimod and this compound

Available data on the stability of Laquinimod and this compound in various forms and conditions are summarized below.

Solid-State Stability
CompoundConditionDurationObservationSource
Laquinimod (powder)-20°C3 yearsStableSelleck Chemicals
Laquinimod SodiumNot specifiedNot specified"very good long-term stability"[2]
Solution Stability
CompoundSolvent/MatrixConcentrationConditionDurationObservationSource
LaquinimodPlasmaLow level-20°C3 monthsStable[5]
This compoundNot specifiedStock solution-80°C6 monthsRecommended storageMedChemExpress
This compoundNot specifiedStock solution-20°C1 monthRecommended storageMedChemExpress
Stability in Formulations

A patent for a stable pharmaceutical composition of Laquinimod provides the following acceptance criteria for degradation products under accelerated stability testing:

ConditionDurationMaximum Degradation
40°C / 75% RH6 months≤ 5%
55°C / 75% RH2 weeks≤ 3%

Forced Degradation Studies and Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific public data from forced degradation studies on Laquinimod or this compound is not available, this section outlines a general experimental protocol based on regulatory guidelines and common practices in the pharmaceutical industry.

General Experimental Protocol for Forced Degradation

The objective of forced degradation is to induce degradation of the drug substance to a level that allows for the detection and characterization of degradation products, typically in the range of 5-20%.

4.1.1. Sample Preparation

A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

4.1.2. Stress Conditions

  • Acid Hydrolysis: The drug solution is mixed with an equal volume of 0.1 N or 1 N hydrochloric acid and heated (e.g., at 60-80°C) for a defined period. Samples are withdrawn at various time points, neutralized, and diluted for analysis.

  • Base Hydrolysis: The drug solution is mixed with an equal volume of 0.1 N or 1 N sodium hydroxide and heated (e.g., at 60-80°C) for a defined period. Samples are withdrawn, neutralized, and diluted for analysis.

  • Neutral Hydrolysis: The drug solution is mixed with an equal volume of water and heated (e.g., at 60-80°C) for a defined period. Samples are withdrawn and diluted for analysis.

  • Oxidative Degradation: The drug solution is treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature for a defined period. Samples are withdrawn and diluted for analysis.

  • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80-100°C) for a defined period. The solid is then dissolved and diluted for analysis.

  • Photostability: The solid drug substance and a solution of the drug are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Samples are then prepared for analysis.

4.1.3. Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is used to separate the parent drug from its degradation products.

Potential Degradation Pathways

Based on the chemical structure of Laquinimod, a quinoline-3-carboxamide derivative, potential degradation pathways may include:

  • Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which could lead to the formation of the corresponding carboxylic acid and amine.

  • Oxidation: The quinoline ring system and the N-ethyl group could be susceptible to oxidation.

  • Photodegradation: The aromatic and conjugated system may be susceptible to degradation upon exposure to light.

The following diagram illustrates a hypothetical experimental workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation start This compound Drug Substance stock_solution Prepare Stock Solution (e.g., 1 mg/mL in MeCN) start->stock_solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) stock_solution->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) stock_solution->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stock_solution->oxidation thermal Thermal (Solid) (e.g., 80°C) stock_solution->thermal photo Photolytic (ICH Q1B) stock_solution->photo hplc_uv Stability-Indicating HPLC-UV Analysis acid->hplc_uv base->hplc_uv oxidation->hplc_uv thermal->hplc_uv photo->hplc_uv lc_ms LC-MS for Degradant Identification hplc_uv->lc_ms If unknown peaks observed quantify Quantify Degradation hplc_uv->quantify identify Identify Degradation Products lc_ms->identify pathway Propose Degradation Pathways quantify->pathway identify->pathway

Forced Degradation Experimental Workflow

Recommended Storage Conditions

Based on the available data, the following storage conditions are recommended for this compound:

FormRecommended Storage TemperatureDuration
Solid (Powder) -20°CLong-term (extrapolated from Laquinimod data)
Stock Solutions -80°CUp to 6 months
-20°CUp to 1 month

It is crucial to protect the solid material and solutions from light and moisture. For solid material, storage in a tightly sealed container with a desiccant is advisable.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential for accurately assessing the stability of this compound. While a specific validated method for the drug substance is not publicly available, the following describes a typical HPLC-UV method that could be developed and validated.

Chromatographic Conditions (Hypothetical)
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:

  • Specificity: Demonstrated through forced degradation studies, showing that the method can separate the main peak from all degradation products and placebo components.

  • Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established for the parent compound and its impurities.

  • Robustness: Assessed by making small, deliberate variations to the method parameters (e.g., pH of mobile phase, column temperature, flow rate).

The following diagram illustrates the logical relationship in developing a stability-indicating method.

Stability_Method_Development cluster_dev Method Development cluster_stress_test Forced Degradation cluster_specificity Specificity Assessment cluster_validation Method Validation (ICH Q2) dev_start Initial Method Scouting optimization Optimize Chromatographic Conditions (Column, Mobile Phase, Gradient) dev_start->optimization stress Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) optimization->stress separation Assess Peak Purity and Resolution stress->separation method_adjustment Adjust Method if Separation is Inadequate separation->method_adjustment No validation Validate for Linearity, Accuracy, Precision, LOD/LOQ, Robustness separation->validation Yes method_adjustment->optimization final_method Final Stability-Indicating Method validation->final_method

Stability-Indicating Method Development Logic

Conclusion

While specific, detailed public data on the stability of this compound is scarce, information extrapolated from its non-deuterated analog, Laquinimod, provides a solid foundation for its handling and storage. The provided recommendations for storage conditions and the outlined experimental protocols for stability and forced degradation studies offer a robust framework for researchers and drug development professionals to ensure the quality and integrity of this compound in their work. The development and validation of a specific stability-indicating method are paramount for any long-term studies or regulatory submissions.

References

Biological activity of Laquinimod vs Laquinimod-d5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of Laquinimod and the Prospective Profile of Laquinimod-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laquinimod is a novel, orally active immunomodulatory agent that has been extensively studied for the treatment of multiple sclerosis (MS) and other autoimmune diseases. Its mechanism of action is multifaceted, involving both the peripheral immune system and direct effects within the central nervous system (CNS). This technical guide provides a comprehensive overview of the biological activity of Laquinimod, summarizing key quantitative data from pivotal clinical trials and detailing relevant experimental protocols. Furthermore, this document explores the theoretical biological activity of this compound, a deuterated isotopologue of the parent drug. While no direct experimental data for this compound is publicly available, this guide extrapolates its potential pharmacokinetic and pharmacodynamic profile based on the established principles of the kinetic isotope effect and the known metabolic pathways of Laquinimod.

Introduction to Laquinimod

Laquinimod (5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide) is a quinoline-3-carboxamide derivative that has demonstrated efficacy in preclinical models of MS and has undergone extensive clinical evaluation in phase II and phase III trials.[1][2] It is a small molecule capable of crossing the blood-brain barrier, which allows for direct action on CNS-resident cells, a feature that distinguishes it from many other MS therapies.[3] The development of Laquinimod was aimed at providing an oral therapy with a favorable safety profile that could address both the inflammatory and neurodegenerative aspects of MS.[1]

Mechanism of Action of Laquinimod

Laquinimod's therapeutic effects are not attributed to general immunosuppression but rather to a nuanced immunomodulation.[4][5] Its mechanism involves several key pathways, which are summarized below and illustrated in the accompanying diagrams.

Modulation of the Immune System
  • Aryl Hydrocarbon Receptor (AhR) Activation: Preclinical studies have identified the Aryl Hydrocarbon Receptor (AhR) as a key molecular target for Laquinimod.[6] Experiments using AhR knockout mice have shown that the therapeutic effects of Laquinimod in the experimental autoimmune encephalomyelitis (EAE) model are largely abolished in the absence of this receptor.[7][8] Activation of AhR in antigen-presenting cells (APCs) is believed to reprogram them towards a more tolerogenic state.[6]

  • Cytokine Profile Shift: Laquinimod induces a shift from a pro-inflammatory Th1/Th17 cytokine profile to an anti-inflammatory Th2/Treg profile.[9] This is characterized by a decrease in pro-inflammatory cytokines such as TNF-α and IL-12, and an increase in anti-inflammatory cytokines like IL-10.[1]

  • Effects on Immune Cell Populations: The drug has been shown to reduce the proliferation and activation of pathogenic T cells.[9] It also promotes the expansion of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[9] Furthermore, Laquinimod can modulate the function of monocytes and dendritic cells.[5]

Neuroprotective Effects
  • CNS-Intrinsic Activity: Laquinimod's ability to penetrate the CNS allows it to directly influence resident cells like astrocytes and microglia, reducing their activation and subsequent contribution to neuroinflammation.[9]

  • Inhibition of NF-κB Signaling: A proposed mechanism for its action within the CNS is the inhibition of the NF-κB signaling pathway in astrocytes, which helps to preserve myelin.[10]

  • Upregulation of Brain-Derived Neurotrophic Factor (BDNF): Laquinimod treatment has been associated with a significant increase in the production of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin vital for neuronal survival, growth, and maintenance.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by Laquinimod and a typical experimental workflow for its evaluation.

Laquinimod_Signaling_Pathway cluster_peripheral Peripheral Immune System cluster_cns Central Nervous System (CNS) Laquinimod Laquinimod APC Antigen Presenting Cell (APC) Laquinimod->APC Laquinimod_CNS Laquinimod Laquinimod->Laquinimod_CNS Crosses BBB AhR Aryl Hydrocarbon Receptor (AhR) APC->AhR activates Treg Regulatory T-cell (Treg) Expansion AhR->Treg Pro_inflammatory_T Pro-inflammatory T-cell (Th1/Th17) AhR->Pro_inflammatory_T Anti_inflammatory_cytokines Anti-inflammatory Cytokines (e.g., IL-10) Treg->Anti_inflammatory_cytokines secretes Pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Pro_inflammatory_T->Pro_inflammatory_cytokines secretes Anti_inflammatory_cytokines->Pro_inflammatory_T Astrocyte Astrocyte Laquinimod_CNS->Astrocyte Neuron Neuron Laquinimod_CNS->Neuron NFkB NF-κB Pathway Astrocyte->NFkB inhibits BDNF BDNF Production Neuron->BDNF stimulates Neuroprotection Neuroprotection & Myelin Preservation BDNF->Neuroprotection

Caption: Laquinimod's dual mechanism of action in the periphery and CNS.

EAE_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Induction Induce EAE in Mice (e.g., MOG 35-55 peptide) Randomization Randomize Mice into Treatment Groups Induction->Randomization Group1 Group 1: Vehicle Control Randomization->Group1 Group2 Group 2: Laquinimod Randomization->Group2 Group3 Group 3: This compound (Hypothetical) Randomization->Group3 Treatment Daily Oral Gavage (e.g., 25 mg/kg) Monitoring Monitor Clinical Score, Weight, and Health Daily Treatment->Monitoring Sacrifice Sacrifice at Predefined Endpoint Monitoring->Sacrifice Histology CNS Histopathology (Inflammation, Demyelination) Sacrifice->Histology Immuno Immunophenotyping (Spleen, Lymph Nodes) e.g., Flow Cytometry for Tregs Sacrifice->Immuno Cytokines Cytokine Analysis (e.g., ELISA, Luminex) Sacrifice->Cytokines

Caption: Hypothetical workflow for comparing Laquinimod and this compound in an EAE model.

Quantitative Data from Clinical Trials

The efficacy and safety of Laquinimod have been evaluated in several large-scale, placebo-controlled Phase III clinical trials. The data presented below is primarily from the ALLEGRO and BRAVO studies in patients with relapsing-remitting multiple sclerosis (RRMS).

Table 1: Key Efficacy Endpoints for Laquinimod (0.6 mg/day) vs. Placebo in RRMS

EndpointALLEGRO StudyBRAVO Study
Annualized Relapse Rate (ARR) 36% reduction (p=0.0122)[11]21.3% reduction (p=0.026, post-hoc)[12]
3-Month Confirmed Disability Progression 36% risk reduction (p=0.0122)[11]33.5% risk reduction (p=0.044)[12]
6-Month Confirmed Disability Progression 48% risk reduction (p=0.0023)[11]Not reported as significant
Brain Volume Loss (Atrophy) 33% reduction (p<0.001)[13]27.5% reduction (p<0.0001)[12]

Table 2: Pooled Safety and Tolerability Data (ALLEGRO & BRAVO Trials)

Adverse Event (AE)Laquinimod (0.6 mg) IncidencePlacebo Incidence
Any Adverse Event Similar to placeboSimilar to Laquinimod
Serious Adverse Events (SAEs) Similar to placeboSimilar to Laquinimod
Discontinuation due to AEs 6.4%[3]4.7%[3]
Back Pain 13.6%[3]8.2%[3]
Headache 18.2%[3]15.1%[3]
Abdominal Pain 5.0%[3]2.6%[3]
Alanine Aminotransferase (ALT) Increase 5.9%[3]2.7%[3]

Experimental Protocols

In Vivo: Experimental Autoimmune Encephalomyelitis (EAE)

The EAE model is the most widely used animal model for human MS and has been instrumental in evaluating the efficacy of Laquinimod.

  • Induction: EAE is typically induced in female C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[14]

  • Treatment: Laquinimod (or vehicle) is administered daily by oral gavage at doses ranging from 1 to 25 mg/kg.[14][15] Treatment can be prophylactic (starting at the time of immunization) or therapeutic (starting after the onset of clinical signs).[16]

  • Assessment:

    • Clinical Scoring: Mice are monitored daily for clinical signs of disease, typically scored on a scale of 0 (no signs) to 5 (moribund).

    • Histopathology: At the study endpoint, spinal cords and brains are harvested for histological analysis to assess the degree of immune cell infiltration and demyelination using stains like Hematoxylin and Eosin (H&E) and Luxol Fast Blue (LFB).[14]

    • Immunological Analysis: Spleens and lymph nodes are collected to analyze immune cell populations (e.g., Tfh, Tregs) by flow cytometry and to measure cytokine production from restimulated T cells.[7][14]

In Vitro: Human Peripheral Blood Mononuclear Cell (PBMC) Assays
  • Cell Isolation: PBMCs are isolated from the blood of healthy donors or MS patients by Ficoll-Paque density gradient centrifugation.

  • Culture and Stimulation: Cells are cultured in the presence of varying concentrations of Laquinimod. To assess immunomodulatory effects, cells are often stimulated with mitogens like lipopolysaccharide (LPS) or phytohemagglutinin (PHA).

  • Endpoint Analysis:

    • Cytokine Secretion: Supernatants are collected, and the concentrations of pro- and anti-inflammatory cytokines (e.g., IL-1β, IL-10, TNF-α) are measured using ELISA or multiplex bead assays.

    • Cell Proliferation: T-cell proliferation is assessed using assays such as CFSE dilution or ³H-thymidine incorporation.

    • Phenotypic Analysis: Expression of cell surface markers (e.g., CD86 on monocytes) is quantified by flow cytometry.[5]

This compound: A Theoretical Perspective

As of the date of this document, there is no publicly available data on the biological activity of this compound. The following section provides a theoretical framework for its potential properties based on the principles of deuteration in drug development.

The Rationale for Deuteration

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. This difference in bond strength can lead to the "kinetic isotope effect," where the rate of a chemical reaction involving the cleavage of a C-D bond is significantly slower than that of a C-H bond. Since many drugs are metabolized by cytochrome P450 (CYP) enzymes through the cleavage of C-H bonds, replacing hydrogen with deuterium at a site of metabolism can slow down this process.

Potential Impact on Laquinimod's Pharmacokinetics

Laquinimod is predominantly metabolized by the CYP3A4 enzyme.[3][17] The major metabolic pathways are reported to be quinoline and aniline hydroxylation.[17] Strategically replacing hydrogen atoms with deuterium at these metabolic "soft spots" could potentially:

  • Decrease the Rate of Metabolism: Slowing down CYP3A4-mediated metabolism could lead to a longer plasma half-life for this compound compared to the parent drug.

  • Increase Drug Exposure (AUC): A reduced metabolic clearance would likely result in a higher area under the curve (AUC), meaning the body is exposed to the active drug for a longer period.

  • Reduce Peak-to-Trough Fluctuations: A longer half-life could lead to more stable plasma concentrations over a dosing interval.

Deuteration_Effect cluster_laquinimod Laquinimod (C-H bond) cluster_laquinimod_d5 This compound (C-D bond) cluster_outcome Potential Clinical Outcome LQN Laquinimod CYP3A4_LQN CYP3A4 Metabolism LQN->CYP3A4_LQN Rapid Metabolites_LQN Inactive Metabolites CYP3A4_LQN->Metabolites_LQN Longer_HL Longer Half-Life LQN_d5 This compound CYP3A4_LQN_d5 CYP3A4 Metabolism LQN_d5->CYP3A4_LQN_d5 Slower (Kinetic Isotope Effect) Metabolites_LQN_d5 Inactive Metabolites CYP3A4_LQN_d5->Metabolites_LQN_d5 Metabolites_LQN_d5->Longer_HL Higher_AUC Increased Exposure (AUC) Longer_HL->Higher_AUC Lower_Dose Potential for Lower or Less Frequent Dosing Higher_AUC->Lower_Dose

Caption: Theoretical pharmacokinetic advantage of this compound.

Potential Impact on Biological Activity and Safety
  • Efficacy: Assuming this compound retains the same intrinsic affinity for its targets (e.g., AhR), the improved pharmacokinetic profile could lead to enhanced or more sustained biological activity. This might translate to greater efficacy at the same dose or equivalent efficacy at a lower dose.

  • Safety and Tolerability: A modified metabolic profile could alter the safety of the drug. If any adverse effects of Laquinimod are linked to the formation of specific metabolites, deuteration could potentially reduce the formation of these metabolites, leading to an improved safety profile. Conversely, if the parent compound is responsible for any toxicity, increased exposure could exacerbate it. The overall impact on safety would need to be empirically determined.

Conclusion

Laquinimod is an immunomodulatory and neuroprotective agent with a well-characterized mechanism of action centered on the activation of the aryl hydrocarbon receptor and the upregulation of BDNF. Clinical trials have demonstrated its modest efficacy in reducing relapse rates and a more pronounced effect on slowing disability progression and brain atrophy in MS patients, coupled with a generally favorable safety profile.

The development of a deuterated version, this compound, presents a scientifically sound strategy to potentially enhance the drug's pharmacokinetic properties. By leveraging the kinetic isotope effect to slow its primary metabolism by CYP3A4, this compound could theoretically offer a longer half-life and increased drug exposure. This could translate into a more convenient dosing regimen and potentially an improved therapeutic index. However, without direct experimental evidence, these remain well-founded hypotheses. The synthesis and evaluation of this compound in the preclinical and clinical settings described herein would be necessary to confirm these potential advantages and fully characterize its biological activity relative to the parent compound.

References

A Technical Guide to Laquinimod-d5 for Preclinical Research in Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laquinimod is a novel oral immunomodulatory compound that has been extensively investigated for the treatment of multiple sclerosis (MS) and other neurodegenerative diseases. It is a quinoline-3-carboxamide derivative that has demonstrated both anti-inflammatory and neuroprotective effects in preclinical and clinical studies.[1][2] Laquinimod has shown the ability to cross the blood-brain barrier, allowing it to directly target pathological processes within the central nervous system (CNS).[3]

This guide focuses on Laquinimod-d5, a deuterated form of Laquinimod. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a common strategy in drug development to favorably alter a compound's pharmacokinetic profile. This modification can slow the rate of metabolic breakdown by cytochrome P450 enzymes (specifically CYP3A4 for Laquinimod), potentially leading to a longer half-life and more stable plasma concentrations.[3][4] While preclinical data specific to this compound is not extensively published, its mechanism of action is expected to be identical to that of Laquinimod. Therefore, this document will detail the established preclinical profile of Laquinimod, which serves as the foundational data for research involving its deuterated analogue.

Core Mechanism of Action

Laquinimod exerts its therapeutic effects through a multi-faceted mechanism that involves modulation of both the innate and adaptive immune systems, as well as direct neuroprotective actions within the CNS.[5] The primary pathways implicated are the activation of the Aryl Hydrocarbon Receptor (AhR), inhibition of the NF-κB pathway, and upregulation of Brain-Derived Neurotrophic Factor (BDNF).[6][7][8]

Signaling Pathways

The interplay between these pathways leads to a reduction in pro-inflammatory activity and an enhancement of neuroprotective processes. Laquinimod's binding to the Aryl Hydrocarbon Receptor (AhR) is a key initiating event.[6][9] This activation is necessary for its therapeutic efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) model of MS.[6] AhR activation in astrocytes and other immune cells helps to suppress inflammatory responses.[2][10] Concurrently, Laquinimod inhibits the activation of the pro-inflammatory transcription factor NF-κB in astrocytes, preventing the downstream production of inflammatory mediators and protecting against demyelination and axonal damage.[7][11] Furthermore, Laquinimod treatment leads to a significant increase in the production of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival and repair.[8][12] This effect is believed to be mediated by modulating monocyte activity.[12]

Laquinimod_Mechanism_of_Action cluster_0 Laquinimod cluster_1 Cellular Targets cluster_2 Key Pathways cluster_3 Downstream Effects Laquinimod Laquinimod Astrocyte Astrocyte Laquinimod->Astrocyte Monocyte Monocyte / APC Laquinimod->Monocyte AhR Aryl Hydrocarbon Receptor (AhR) Laquinimod->AhR Activates NFkB NF-κB Pathway Laquinimod->NFkB Inhibits Astrocyte->NFkB T_Cell T Cell Monocyte->T_Cell Modulates APC function BDNF BDNF Production Monocyte->BDNF Stimulates Th17_Shift Shift from Th1/Th17 to Th2/Treg T_Cell->Th17_Shift Anti_Inflammatory Anti-Inflammatory Cytokines (IL-10, IL-4)↑ AhR->Anti_Inflammatory Promotes Pro_Inflammatory Pro-Inflammatory Cytokines (TNFα, IL-12)↓ NFkB->Pro_Inflammatory Drives Neuroprotection Neuroprotection & Myelin Preservation BDNF->Neuroprotection Promotes Leukocyte_Migration Leukocyte Migration to CNS ↓ Pro_Inflammatory->Leukocyte_Migration Th17_Shift->Pro_Inflammatory Th17_Shift->Leukocyte_Migration

Figure 1: Laquinimod's core signaling pathways and effects.

Preclinical Efficacy Data from EAE Models

The primary animal model for preclinical MS research is Experimental Autoimmune Encephalomyelitis (EAE). Laquinimod has consistently demonstrated efficacy in various EAE models, reducing disease severity, inflammation, demyelination, and axonal damage.[13][14]

Quantitative Effects of Laquinimod in EAE

The following tables summarize key quantitative findings from preclinical studies of Laquinimod in mouse models of EAE.

Table 1: Effect of Laquinimod on EAE Clinical Score and CNS Pathology

Parameter Animal Model Treatment Protocol Result Reference
Clinical Score C57BL/6 Mice (MOG35-55) 25 mg/kg/day (oral gavage) from day 5 post-immunization Complete prevention of clinical EAE signs [15]
Clinical Score SJL/J Mice (PLP139-151) Therapeutic treatment from Day 16 Amelioration of clinical disease [13]
CNS Inflammation C57BL/6 Mice (MOG35-55) 25 mg/kg/day (oral gavage) Prevention of inflammatory cell infiltration in spinal cord [15]
Demyelination C57BL/6 Mice (MOG35-55) 25 mg/kg/day (oral gavage) Preservation of myelin in spinal cord [15]

| Axonal Loss | C57BL/6 Mice (MOG35-55) | 25 mg/kg/day (oral gavage) | Prevention of axonal loss |[15] |

Table 2: Immunomodulatory Effects of Laquinimod in EAE Models

Cellular/Molecular Target Animal Model Treatment Protocol Result Reference
T Follicular Helper (Tfh) Cells C57BL/6 Mice (rMOG) 25 mg/kg/day (oral gavage) Reduction in frequency of Tfh cells [16]
Meningeal B Cell Aggregates 2D2 x Th Spontaneous EAE Model 25 mg/kg/day (oral gavage) Inhibition of meningeal B cell aggregate formation [17]
CD4+ Dendritic Cells C57BL/6 Mice (rMOG) 25 mg/kg/day (oral gavage) Reduction in frequency of CD4+ dendritic cells [16]
Pro-inflammatory Cytokines Murine Models Not specified Down-regulation of TNF-α and IL-12 [13]
Anti-inflammatory Cytokines Murine Models Not specified Up-regulation of IL-4 and IL-10 [13]

| CNS Infiltrating T Cells | SJL/J Mice (PLP139-151) | Therapeutic treatment from Day 16 | Reduced absolute numbers of CD4+ and CD8+ T cells in CNS |[13] |

Experimental Protocols

Detailed and reproducible experimental design is critical for preclinical research. The following sections outline standard protocols for EAE induction and subsequent histological analysis, as employed in studies evaluating Laquinimod.

Protocol 1: EAE Induction in C57BL/6 Mice

This protocol describes the active immunization method to induce a chronic EAE model using the MOG35-55 peptide.[18][19]

Materials:

  • Female C57BL/6 mice (9-13 weeks old)

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile syringes and needles

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. A typical concentration is 200 µg of MOG35-55 per 100 µL of emulsion for each mouse. Ensure a stable emulsion is formed.

  • Immunization (Day 0): Anesthetize mice. Subcutaneously inject 100 µL of the MOG/CFA emulsion into the flank of each mouse.

  • Pertussis Toxin Administration (Day 0): Within 2 hours of immunization, administer the first dose of PTX (typically 200 ng per mouse) via intraperitoneal (IP) injection. Dilute PTX in sterile PBS.[19]

  • Pertussis Toxin Administration (Day 2): Administer a second dose of PTX (200 ng per mouse, IP) approximately 48 hours after the first injection.[19]

  • Clinical Scoring: Begin daily monitoring for clinical signs of EAE around day 7 post-immunization. Use a standardized 0-5 scoring scale:[20][21]

    • 0: No clinical signs

    • 1: Loss of tail tonicity

    • 2: Hind limb weakness

    • 3: Partial hind limb paralysis

    • 4: Complete hind limb paralysis

    • 5: Moribund state or death

  • Animal Care: Provide easily accessible food and water on the cage floor for animals exhibiting signs of paralysis.

  • Treatment Administration (Prophylactic or Therapeutic):

    • Prophylactic: Begin daily oral gavage of this compound or vehicle control at a predetermined dose (e.g., 25 mg/kg) on the day of, or shortly after, immunization.[15][16]

    • Therapeutic: Begin treatment when mice first develop clinical signs (e.g., score ≥1) or at the peak of the disease.[13]

EAE_Workflow cluster_setup Setup cluster_induction Induction Phase cluster_monitoring Monitoring & Treatment cluster_analysis Analysis Phase Prep_Emulsion Prepare MOG/CFA Emulsion Day0_Immunize Day 0: Immunize Mice with MOG/CFA (Subcutaneous) Prep_Emulsion->Day0_Immunize Prep_PTX Prepare Pertussis Toxin (PTX) Day0_PTX Day 0: Inject PTX (IP) Prep_PTX->Day0_PTX Day0_Immunize->Day0_PTX within 2 hrs Day2_PTX Day 2: Inject Second PTX Dose (IP) Day0_PTX->Day2_PTX 48 hrs Monitor Day 7 onwards: Daily Clinical Scoring (0-5 scale) & Animal Care Day2_PTX->Monitor Start_Treatment Initiate this compound or Vehicle Treatment (Prophylactic or Therapeutic) Start_Treatment->Monitor Sacrifice Endpoint (e.g., Day 28): Sacrifice & Tissue Harvest Monitor->Sacrifice Histology Histology (Spinal Cord) - H&E, Luxol Fast Blue - Immunohistochemistry Sacrifice->Histology Immuno_Analysis Immunological Analysis (Spleen, Lymph Nodes) - Flow Cytometry Sacrifice->Immuno_Analysis

Figure 2: Experimental workflow for a preclinical EAE study.
Protocol 2: Immunohistochemical Analysis of Spinal Cord

This protocol provides a general workflow for staining and analyzing spinal cord tissue harvested from EAE mice to assess inflammation and demyelination.

Materials:

  • 4% Paraformaldehyde (PFA) for fixation

  • OCT embedding medium

  • Cryostat

  • Primary antibodies (e.g., anti-CD3 for T cells, anti-Iba1 for microglia/macrophages)[15][21]

  • Fluorescently-labeled secondary antibodies

  • Stains for myelin (e.g., Luxol Fast Blue) and cellular infiltration (Hematoxylin & Eosin - H&E)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Harvest and Fixation: At the experimental endpoint, euthanize mice and perfuse transcardially with PBS followed by 4% PFA. Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.[5]

  • Cryoprotection & Embedding: Transfer the fixed tissue to a 30% sucrose solution until it sinks. Embed the tissue in OCT medium and freeze.

  • Sectioning: Cut 10-20 µm thick transverse or longitudinal sections of the spinal cord using a cryostat and mount on charged slides.[22]

  • Staining for Demyelination and Infiltration:

    • Perform Luxol Fast Blue (LFB) staining to visualize myelin.

    • Perform Hematoxylin and Eosin (H&E) staining to visualize cell nuclei and cytoplasm, identifying inflammatory infiltrates.[15]

  • Immunofluorescence Staining:

    • Rehydrate and permeabilize sections (e.g., with PBS-Triton X-100).

    • Perform antigen retrieval if necessary.

    • Apply a blocking solution (e.g., normal serum in PBS) for 1 hour to prevent non-specific antibody binding.[5]

    • Incubate sections with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Wash sections thoroughly with PBS.

    • Incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.

    • Wash sections, counterstain nuclei with DAPI if desired, and mount with anti-fade mounting medium.

  • Imaging and Analysis: Capture images using a fluorescence microscope. Quantify the stained areas or count positive cells using image analysis software to compare treatment groups.[23]

Conclusion

The preclinical data for Laquinimod provides a robust foundation for researchers investigating its deuterated analogue, this compound. The compound's multifaceted mechanism, targeting the AhR and NF-κB pathways while promoting BDNF expression, translates to significant efficacy in the EAE model of multiple sclerosis. By reducing CNS inflammation, preventing demyelination and axonal loss, and shifting the immune profile towards an anti-inflammatory state, Laquinimod demonstrates strong potential as a disease-modifying therapy. Researchers utilizing this compound can leverage the established protocols and expected biological outcomes detailed in this guide, with the primary hypothesis that the deuterated form will offer a comparable or potentially enhanced therapeutic window due to improved pharmacokinetics. Future preclinical studies should aim to directly compare the pharmacokinetic and pharmacodynamic profiles of Laquinimod and this compound to fully characterize the benefits of deuteration.

References

Investigating Laquinimod in Neurodegenerative Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laquinimod is an orally active immunomodulatory compound that has demonstrated significant therapeutic potential in preclinical models of various neurodegenerative diseases, most notably multiple sclerosis (MS) and Huntington's disease (HD). Its mechanism of action is multifaceted, encompassing both peripheral immune modulation and direct neuroprotective effects within the central nervous system (CNS). This technical guide provides an in-depth overview of the investigation of Laquinimod in key neurodegenerative disease models, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. While the deuterated form, Laquinimod-d5, is noted, the majority of published research has been conducted with the parent compound, Laquinimod. This guide will therefore focus on the extensive data available for Laquinimod.

Mechanism of Action

Laquinimod exerts its therapeutic effects through a combination of immunomodulatory and neuroprotective actions.[1][2] It is known to cross the blood-brain barrier, allowing it to directly influence cells within the CNS.[2] Key aspects of its mechanism include:

  • Modulation of Immune Cells: Laquinimod alters the function of various immune cells, including T cells, B cells, monocytes, and dendritic cells.[3][4] It has been shown to suppress the pro-inflammatory Th1 and Th17 responses and promote a shift towards an anti-inflammatory Th2/3 phenotype.[5]

  • Inhibition of CNS Inflammation: The compound reduces the infiltration of immune cells into the CNS.[5] It also modulates the activity of resident CNS immune cells, such as microglia and astrocytes, decreasing their pro-inflammatory responses.[1][2]

  • Neuroprotection: Laquinimod has demonstrated direct neuroprotective properties. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a key protein for neuronal survival and growth.[2][6] Furthermore, it can prevent demyelination, reduce axonal damage, and inhibit oligodendrocyte apoptosis.[1][7]

  • Signaling Pathway Modulation: A crucial element of Laquinimod's action within the CNS is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway in astrocytes.[1][8] This pathway is a key regulator of inflammatory responses.

Quantitative Data from Preclinical Models

The following tables summarize the quantitative effects of Laquinimod in various animal models of neurodegenerative diseases.

Table 1: Effects of Laquinimod in Experimental Autoimmune Encephalomyelitis (EAE) Models of Multiple Sclerosis
ParameterAnimal ModelLaquinimod DoseTreatment RegimenResultReference
Disease Incidence MOG-induced EAE (C57BL/6 mice)25 mg/kg/day (oral)ProphylacticReduced from 100% to 20%[9]
Maximal Clinical Score MOG-induced EAE (C57BL/6 mice)25 mg/kg/day (oral)ProphylacticReduced by 93% (from 4.2 to 0.3)[9]
Disease Incidence Spontaneous EAE (2D2 x Th mice)Not specifiedProphylacticReduced from 58% to 29%[10][11]
Meningeal B cell aggregates Spontaneous EAE (2D2 x Th mice)Not specifiedProphylactic96% reduction[10][11]
T follicular helper cells Spontaneous EAE (2D2 x Th mice)Not specifiedTherapeutic46% reduction[10][11]
Harmful antibodies Spontaneous EAE (2D2 x Th mice)Not specifiedTherapeutic60% reduction[10][11]
Dendritic cells Spontaneous EAE (2D2 x Th mice)Not specifiedTherapeutic49% reduction[10][11]
Table 2: Effects of Laquinimod in the Cuprizone Model of Demyelination
ParameterAnimal ModelLaquinimod DoseTreatment RegimenResultReference
Demyelination Cuprizone-fed mice25 mg/kg/day (oral)Concurrently with cuprizoneSignificantly reduced demyelination[12]
Oligodendrocyte Loss Cuprizone-fed mice25 mg/kg/day (oral)Concurrently with cuprizoneReduced oligodendrocyte loss[12]
Axonal Damage Cuprizone-fed mice25 mg/kg/day (oral)Concurrently with cuprizoneAlmost absent[12]
Microglia Infiltration Cuprizone-fed mice25 mg/kg/day (oral)Concurrently with cuprizoneReduced infiltration[12]
Table 3: Effects of Laquinimod in Huntington's Disease (HD) Mouse Models
ParameterAnimal ModelLaquinimod DoseTreatment RegimenResultReference
Motor Function (Rotarod) R6/2 mice0.5 and 25 mg/kg/day (oral)Not specifiedSignificant improvement at 12 weeks[13][14]
Brain-Derived Neurotrophic Factor (BDNF) R6/2 miceNot specifiedNot specifiedSignificant increase in cortical levels[13][14]
Striatal Atrophy YAC128 mice1 mg/kg and 10 mg/kg (oral)5 days/week for 6 monthsRestored striatal volume[15]
Serum IL-6 Levels YAC128 mice1 mg/kg (oral)5 days/week for 6 monthsReduced levels[15]
Motor Function YAC128 mice1 mg/kg (oral)5 days/week for 6 monthsModest improvements[15]
Table 4: Effects of Laquinimod on Cytokine Production
CytokineCell Type/ModelLaquinimod Concentration/DoseTreatment ConditionPercent ChangeReference
IL-1β Monocytes from manHD patients5 µM24h pre-treatmentReduction (p=0.022)[8]
TNFα Monocytes from manHD patients5 µM24h pre-treatmentReduction (p=0.007)[8]
IL-6 Monocytes from manHD patients5 µM24h pre-treatmentReduction (p=0.056)[8]
IL-10 Monocytes from manHD patients5 µM24h pre-treatmentReduction (p=0.044)[8]
IL-17A Co-culture of monocytes and CD4+ T cellsNot specifiedMonocyte pre-treatmentSignificantly lower levels[16]
IL-10, IL-5, IL-13, IL-6, TNFα, IFN-γ, MMP-9 Splenocytes from EAE mice25 mg/kgTherapeutic (peak EAE)Significant decrease[17]

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment
  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of EAE: EAE is induced by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the CNS.

  • Laquinimod Administration: Laquinimod is typically administered daily by oral gavage. For prophylactic studies, treatment begins on the day of immunization.[9] For therapeutic studies, treatment is initiated after the onset of clinical signs or at the peak of the disease.[17]

  • Clinical Scoring: Disease severity is monitored daily using a standardized clinical scoring scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

  • Histopathology: At the end of the experiment, spinal cords are collected for histological analysis to assess inflammation, demyelination, and axonal damage.

Cuprizone-Induced Demyelination Model
  • Animal Model: C57BL/6 mice are typically used.

  • Induction of Demyelination: Mice are fed a diet containing 0.2% cuprizone for 5-6 weeks to induce oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum.[12][18]

  • Laquinimod Administration: Laquinimod (e.g., 25 mg/kg) is administered daily by oral gavage concurrently with the cuprizone diet.[12]

  • Histological Analysis: Brains are collected and processed for histological staining (e.g., Luxol Fast Blue for myelin) to assess the extent of demyelination and cell infiltration in the corpus callosum.

Huntington's Disease (HD) R6/2 Mouse Model
  • Animal Model: R6/2 transgenic mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat, are used.

  • Laquinimod Administration: Laquinimod is administered orally at various doses (e.g., 0.5, 1.5, 5, 25 mg/kg body weight).[13][14]

  • Behavioral Testing: Motor function is assessed using tests such as the rotarod.[13][14]

  • Biochemical and Histological Analysis: At the end of the study, brains are collected to measure levels of markers like BDNF and to assess neuronal integrity using immunohistochemistry for markers such as NeuN and DARPP-32.[13][19]

Signaling Pathways and Experimental Workflows

Laquinimod's Modulation of the NF-κB Signaling Pathway

Laquinimod has been shown to inhibit the activation of the NF-κB pathway in astrocytes.[1][8] This is a critical mechanism for its anti-inflammatory effects within the CNS.

Laquinimod inhibits the NF-κB signaling pathway.
Laquinimod's Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

Laquinimod treatment leads to an increase in BDNF levels, which contributes to its neuroprotective effects.

BDNF_Pathway Laquinimod Laquinimod Immune Cells Monocytes, T-cells Laquinimod->Immune Cells Modulates BDNF BDNF Production Immune Cells->BDNF Increases Neurons Neurons BDNF->Neurons Acts on Neuroprotection Neuronal Survival Axon Growth Synaptic Plasticity Neurons->Neuroprotection Promotes Experimental_Workflow Start Start ModelInduction Disease Model Induction (e.g., EAE, Cuprizone, Transgenic) Start->ModelInduction Treatment Laquinimod or Vehicle Administration ModelInduction->Treatment Monitoring Clinical & Behavioral Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Histology Histopathology Endpoint->Histology Biochemistry Biochemical Assays Endpoint->Biochemistry End End

References

Laquinimod-d5: A Deep Dive into its Immunomodulatory Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laquinimod, an orally administered immunomodulatory compound, has demonstrated a unique profile of action, distinct from traditional immunosuppressants. This technical guide provides an in-depth analysis of the effects of Laquinimod on various immune cell populations, drawing from a comprehensive review of preclinical and clinical research. While the deuterated form, Laquinimod-d5, is primarily utilized as an internal standard in analytical assays, its biological activity is considered identical to that of Laquinimod. This document will, therefore, refer to the active compound as Laquinimod.

This guide summarizes the quantitative effects of Laquinimod on key immune cells, details the experimental protocols used to elucidate these effects, and visualizes the complex signaling pathways and experimental workflows involved. The evidence presented herein points to Laquinimod's multifaceted mechanism of action, which involves the modulation of both the innate and adaptive immune systems, ultimately leading to a rebalancing of pro-inflammatory and anti-inflammatory pathways and demonstrating potential neuroprotective effects.

Modulation of Immune Cell Populations

Laquinimod exerts its effects on a variety of immune cells, influencing their activation, differentiation, and function. While broad immunosuppressive effects, such as significant depletion of major lymphocyte populations, are not observed, Laquinimod subtly shifts the immune balance.

Antigen-Presenting Cells (APCs)

Laquinimod's primary impact appears to be on antigen-presenting cells, particularly monocytes and dendritic cells (DCs).[1][2]

  • Monocytes: In clinical studies of Multiple Sclerosis (MS) patients, Laquinimod treatment did not significantly alter the overall frequency of circulating monocytes.[1][3] However, functional changes have been observed. Monocytes from Laquinimod-treated patients, when stimulated with lipopolysaccharide (LPS), show a reduced capacity to secrete the pro-inflammatory cytokine Interleukin-1β (IL-1β) and the chemokines CCL2 and CCL5.[1][3][4] Furthermore, an upregulation of the co-stimulatory molecule CD86 has been noted on circulating monocytes from treated patients.[3]

  • Dendritic Cells (DCs): Laquinimod treatment has been shown to alter DC subsets in both preclinical models and MS patients.[5] A reduction in the number of conventional CD1c+ and plasmacytoid CD303+ dendritic cells has been reported in peripheral blood.[5] Another study demonstrated a dose-dependent decrease in the frequency of 6-sulpho LacNAc+ (slan) DCs. In vitro, Laquinimod-treated monocyte-derived DCs have a reduced capacity to induce CD4+ T cell proliferation and secretion of pro-inflammatory cytokines.[5]

T Lymphocytes

Laquinimod modulates T cell differentiation and function, generally promoting a shift from a pro-inflammatory to a more regulatory or anti-inflammatory phenotype.

  • T Helper (Th) Cells: Preclinical studies in the experimental autoimmune encephalomyelitis (EAE) model, an animal model of MS, have shown that Laquinimod suppresses the differentiation of pro-inflammatory Th1 and Th17 cells.[1] In vitro studies have demonstrated that monocytes from Laquinimod-treated patients have a reduced capacity to induce the differentiation of Th17 cells from naive CD4+ T cells.[3]

  • Regulatory T cells (Tregs): An increase in the population of regulatory T cells has been observed in some preclinical models following Laquinimod administration.[6]

  • Overall T Cell Populations: Importantly, clinical trials in MS patients have not shown significant changes in the overall numbers of circulating CD4+ and CD8+ T cells with long-term Laquinimod treatment.[1]

Other Immune Cells

The effects of Laquinimod on other immune cell populations appear to be less pronounced. Long-term treatment in MS patients did not lead to significant quantitative changes in circulating B cells or Natural Killer (NK) cells.[1]

Quantitative Data on Immune Cell Modulation

The following tables summarize the key quantitative findings on the effects of Laquinimod on immune cell populations and their functions.

Table 1: Effects of Laquinimod on Peripheral Blood Immune Cell Frequencies in MS Patients (ALLEGRO Substudy) [1]

Immune Cell PopulationChange with Laquinimod Treatment
CD4+ T cellsNo significant change
CD8+ T cellsNo significant change
Regulatory T cellsNo significant change
B cellsNo significant change
NK cellsNo significant change
NKT cellsNo significant change
MonocytesNo significant change
Mature dendritic cellsNo significant change

Table 2: Functional Effects of Laquinimod on Monocytes from MS Patients

ParameterConditionObservationReference(s)
CD86 ExpressionCirculating monocytesUpregulated[3]
IL-1β SecretionLPS-stimulated monocytesSignificantly reduced[3]
IL-1β Gene ExpressionLPS-stimulated monocytesSignificantly downregulated[3]
CCL2 SecretionIFN-γ-stimulated monocytesTendency to be lower[1][4]
CCL5 SecretionLPS-stimulated monocytesTendency to be lower[1][4]
Th17 PolarizationCo-culture with T cellsSignificantly reduced[3]

Table 3: Effects of Laquinimod on Dendritic Cell Subsets

DC SubsetObservation in MS PatientsReference(s)
Conventional CD1c+ DCsDecreased[5]
Plasmacytoid CD303+ DCsDecreased[5]
6-sulpho LacNAc+ (slan) DCsDose-dependent decrease

Signaling Pathways and Mechanisms of Action

Laquinimod's immunomodulatory effects are mediated through multiple signaling pathways. A key target that has been identified is the Aryl Hydrocarbon Receptor (AhR) .

Proposed Mechanism of Action of Laquinimod cluster_immune_modulation Immune Modulation cluster_neuroprotection Neuroprotection Laquinimod Laquinimod AhR AhR Laquinimod->AhR activates NFkB NFkB Laquinimod->NFkB inhibits APC Antigen-Presenting Cell (Monocyte, Dendritic Cell) AhR->APC modulates T_cell T Cell APC->T_cell antigen presentation BDNF Brain-Derived Neurotrophic Factor APC->BDNF upregulates production Cytokines_Pro Pro-inflammatory Cytokines (IL-1β, IL-12, TNF-α) T_cell->Cytokines_Pro produces Cytokines_Anti Anti-inflammatory Cytokines (IL-10, TGF-β) T_cell->Cytokines_Anti produces Neuroprotection Neuroprotection BDNF->Neuroprotection

Caption: Laquinimod's proposed mechanism of action.

Activation of AhR by Laquinimod in APCs is thought to be a central event, leading to downstream modulation of immune responses.[5] Additionally, Laquinimod has been shown to inhibit the NF-κB signaling pathway , a critical regulator of inflammation.[3] This inhibition likely contributes to the observed reduction in pro-inflammatory cytokine production by monocytes.

Another important aspect of Laquinimod's mechanism is its ability to upregulate the production of Brain-Derived Neurotrophic Factor (BDNF) , a key molecule involved in neuronal survival and repair.[6] This effect may contribute to the neuroprotective properties observed in preclinical models and suggested in clinical trials.[6][7]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research.

Flow Cytometry for Immune Cell Phenotyping
  • Objective: To quantify the frequencies of various immune cell populations in peripheral blood.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Cells are stained with a cocktail of fluorescently-labeled monoclonal antibodies targeting specific cell surface markers.

      • T cells: CD3, CD4, CD8

      • Regulatory T cells: CD4, CD25, FoxP3 (intracellular staining)

      • B cells: CD19

      • NK cells: CD56, CD3

      • Monocytes: CD14

      • Dendritic cells: Lineage cocktail (CD3, CD14, CD16, CD19, CD20, CD56) negative, HLA-DR positive, and specific markers like CD1c, CD303, or 6-sulpho LacNAc.

    • Stained cells are acquired on a flow cytometer (e.g., BD FACSCanto II).

    • Data is analyzed using appropriate software (e.g., FACSDiva or FlowJo) to gate on specific cell populations based on their forward scatter (FSC), side scatter (SSC), and fluorescence characteristics.

Flow Cytometry Gating Strategy for T Cell Subsets start All Events singlets Singlets (FSC-A vs FSC-H) start->singlets live_cells Live Cells (Viability Dye-) singlets->live_cells lymphocytes Lymphocytes (FSC vs SSC) live_cells->lymphocytes t_cells T Cells (CD3+) lymphocytes->t_cells cd4_t_cells CD4+ T Cells (CD4+) t_cells->cd4_t_cells cd8_t_cells CD8+ T Cells (CD8+) t_cells->cd8_t_cells tregs Regulatory T Cells (CD4+CD25+FoxP3+) cd4_t_cells->tregs

References

The Role of Deuterated Laquinimod (Laquinimod-d5) in Elucidating Drug Metabolism Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the use of deuterated Laquinimod (Laquinimod-d5) as a tool for studying the metabolic pathways of this immunomodulatory drug. Laquinimod is primarily metabolized by the cytochrome P450 enzyme CYP3A4, undergoing hydroxylation at its quinoline and aniline moieties. The strategic replacement of hydrogen with deuterium at key metabolic sites can significantly alter the rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE). By comparing the metabolic profiles of Laquinimod and this compound, researchers can gain valuable insights into the rate-limiting steps of its metabolism, identify and quantify metabolites with greater accuracy, and better understand the overall pharmacokinetic profile. This guide details the known metabolic pathways of Laquinimod, provides a comprehensive summary of its pharmacokinetic properties, and presents a hypothetical, yet detailed, experimental protocol for a comparative in vitro metabolism study of Laquinimod and this compound. Furthermore, this document includes visualizations of the metabolic pathway and experimental workflow to facilitate a clear understanding of the concepts and procedures involved.

Introduction to Laquinimod and the Significance of Deuteration in Drug Metabolism Studies

Laquinimod is an orally active, immunomodulatory compound that has been investigated for the treatment of multiple sclerosis and other autoimmune diseases. Understanding the metabolic fate of a drug candidate like Laquinimod is a critical component of the drug development process. It provides essential information on the drug's clearance, potential for drug-drug interactions, and the formation of active or toxic metabolites.

Stable isotope labeling, particularly the use of deuterium (a stable, non-radioactive isotope of hydrogen), is a powerful technique in drug metabolism research. The substitution of hydrogen with deuterium at a site of metabolic attack can slow down the rate of bond cleavage by metabolic enzymes due to the greater mass of deuterium. This "kinetic isotope effect" (KIE) can provide valuable information about the reaction mechanism and the rate-limiting steps of metabolism.

Specifically, the use of this compound, a deuterated version of Laquinimod, can help researchers:

  • Elucidate Metabolic Pathways: By comparing the metabolite profiles of the deuterated and non-deuterated compounds, researchers can confirm the sites of metabolism. A decrease in the formation of a particular metabolite from the deuterated compound suggests that the deuteration occurred at a primary site of metabolism.

  • Quantify Metabolite Formation: Deuterated metabolites can serve as ideal internal standards for mass spectrometry-based quantification of the non-deuterated metabolites, leading to more accurate and precise measurements.

  • Investigate Reaction Mechanisms: The magnitude of the KIE can provide insights into the transition state of the enzymatic reaction, helping to elucidate the mechanism of action of the metabolizing enzymes.

Pharmacokinetics and Metabolism of Laquinimod

Laquinimod exhibits a predictable and linear pharmacokinetic profile. It is well-absorbed orally and is predominantly metabolized by the cytochrome P450 enzyme CYP3A4[1].

Pharmacokinetic Parameters of Laquinimod

The following table summarizes the key pharmacokinetic parameters of Laquinimod observed in clinical studies.

ParameterValueReference
Time to Maximum Concentration (Tmax) ~2 hours[2]
Terminal Half-life (t½) ~80 hours[1][2]
Oral Bioavailability 80% - 90%[1]
Plasma Protein Binding >98%[1]
Metabolic Pathways of Laquinimod

The primary metabolic pathways of Laquinimod involve hydroxylation of the quinoline and aniline rings, followed by potential further modifications. CYP3A4 is the major enzyme responsible for these transformations.

Laquinimod Laquinimod Metabolite1 Quinoline Hydroxylation Product Laquinimod->Metabolite1 Hydroxylation Metabolite2 Aniline Hydroxylation Product Laquinimod->Metabolite2 Hydroxylation CYP3A4 CYP3A4 CYP3A4->Laquinimod cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep_Laq Prepare Laquinimod & This compound solutions Incubate Incubate substrates with HLM and NADPH system (37°C) Prep_Laq->Incubate Prep_HLM Prepare Human Liver Microsome suspension Prep_HLM->Incubate Prep_NADPH Prepare NADPH regenerating system Prep_NADPH->Incubate Quench Quench reaction with acetonitrile Incubate->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Quantify Quantify parent drug and metabolites Analyze->Quantify Calculate Calculate KIE Quantify->Calculate

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Laquinimod-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laquinimod-d5 is the deuterated analog of Laquinimod, a potent immunomodulator with neuroprotective properties. This document provides a comprehensive overview of the physical and chemical characteristics of this compound, its mechanism of action, and its application in experimental protocols. Quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Physical and Chemical Characteristics

This compound is a stable, isotopically labeled form of Laquinimod, an orally available carboxamide derivative.[1] The deuterium labeling makes it a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for mass spectrometry-based quantification of the parent drug. The fundamental physical and chemical properties of Laquinimod and its deuterated form are summarized below.

PropertyLaquinimodThis compound Sodium Salt
Synonyms ABR-215062, 5-Chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide[2][3]5-Chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-(phenyl-d5)-3-quinolinecarboxamide Sodium Salt[4]
Molecular Formula C₁₉H₁₇ClN₂O₃[3]C₁₉H₁₁D₅ClN₂NaO₃[4]
Molecular Weight 356.8 g/mol [3]383.82 g/mol [4][5]
CAS Number 248281-84-7[3]1354744-14-1[4]

Mechanism of Action

Laquinimod exhibits a multifaceted mechanism of action, primarily characterized by its immunomodulatory and neuroprotective effects.[6][7] Its therapeutic potential has been investigated for autoimmune diseases, particularly multiple sclerosis (MS).[2][6][7][8][9]

The core mechanisms include:

  • Immunomodulation : Laquinimod influences the adaptive and innate immune systems. It can shift the balance from a pro-inflammatory to an anti-inflammatory state by modulating the activity of T cells and antigen-presenting cells (APCs).[7][10] Specifically, it has been shown to reduce the proliferation of pathogenic T cells while promoting the expansion of regulatory T cells (Tregs).[7]

  • NF-κB Pathway Inhibition : A key molecular action of Laquinimod is the reduction of astrocytic NF-κB activation.[1][6][10] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammatory responses. By inhibiting its activation in astrocytes, Laquinimod helps to suppress central nervous system (CNS) inflammation and protect against demyelination.[2][6]

  • Neuroprotection : Beyond its immunomodulatory effects, Laquinimod demonstrates direct neuroprotective properties within the CNS.[6][7] It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.[6][11][12] This upregulation of BDNF is associated with reduced axonal damage and preservation of CNS tissue.[2][11]

  • Modulation of CNS-Intrinsic Inflammation : In preclinical models, Laquinimod has been observed to prevent microglial activation, axonal transections, reactive gliosis, and oligodendroglial apoptosis, further highlighting its protective role within the central nervous system.[6]

Below is a diagram illustrating the proposed signaling pathways affected by Laquinimod.

Laquinimod_Mechanism_of_Action cluster_immune Immune System Modulation cluster_cns Central Nervous System Effects Laquinimod Laquinimod APCs Antigen-Presenting Cells (APCs) Laquinimod->APCs Modulates Activity Astrocytes Astrocytes Laquinimod->Astrocytes Acts on BDNF Brain-Derived Neurotrophic Factor (BDNF) Laquinimod->BDNF Upregulates T_Cells T-Cells APCs->T_Cells Influences Differentiation Pro_Inflammatory Pro-Inflammatory Response (Th1/Th17) T_Cells->Pro_Inflammatory Anti_Inflammatory Anti-Inflammatory Response (Tregs) T_Cells->Anti_Inflammatory NFkB NF-κB Activation Astrocytes->NFkB CNS_Inflammation CNS Inflammation & Demyelination NFkB->CNS_Inflammation Neuroprotection Neuroprotection & Reduced Axonal Damage BDNF->Neuroprotection

Caption: Proposed mechanism of action for Laquinimod.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary. However, its primary application is as an internal standard in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), for the quantification of Laquinimod in biological matrices such as plasma or serum.

A general methodology for such an application is as follows:

  • Sample Preparation :

    • A known concentration of this compound (internal standard) is spiked into the biological sample (e.g., plasma).

    • Proteins are precipitated from the sample using an organic solvent like acetonitrile or methanol.

    • The sample is centrifuged, and the supernatant containing the analyte (Laquinimod) and the internal standard (this compound) is collected.

    • The supernatant may be further diluted or concentrated as needed.

  • LC-MS/MS Analysis :

    • The prepared sample is injected into a liquid chromatography system.

    • The analyte and internal standard are separated from other matrix components on a suitable analytical column (e.g., a C18 column).

    • The separated compounds are then introduced into a tandem mass spectrometer.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the specific precursor-to-product ion transitions for both Laquinimod and this compound.

  • Quantification :

    • A calibration curve is generated by analyzing samples with known concentrations of Laquinimod and a fixed concentration of this compound.

    • The ratio of the peak area of Laquinimod to the peak area of this compound is plotted against the concentration of Laquinimod.

    • The concentration of Laquinimod in the unknown samples is then determined by interpolating the peak area ratio from the calibration curve.

The following diagram illustrates a typical workflow for a bioanalytical assay using this compound.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into LC System Collect->Inject Separate Chromatographic Separation Inject->Separate Ionize Mass Spectrometry Ionization Separate->Ionize Detect MRM Detection of Laquinimod & this compound Ionize->Detect Ratio Calculate Peak Area Ratio (Analyte / IS) Detect->Ratio Cal_Curve Generate Calibration Curve Ratio->Cal_Curve Quantify Quantify Analyte Concentration Cal_Curve->Quantify

Caption: Bioanalytical workflow using this compound as an internal standard.

Conclusion

This compound is an essential tool for the accurate quantification of Laquinimod in preclinical and clinical research. Its physical and chemical properties are well-defined, and its use as an internal standard is critical for robust bioanalytical method development. Understanding the complex immunomodulatory and neuroprotective mechanisms of the parent compound, Laquinimod, provides a strong basis for its continued investigation in the field of neuroinflammatory and neurodegenerative diseases.

References

A Technical Guide to Laquinimod-d5 for Neuroimmunological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the deuterated immunomodulator Laquinimod-d5, including supplier details, purity specifications, its mechanism of action, and exemplary experimental protocols. This document is intended to serve as a valuable resource for researchers in neuroimmunology, multiple sclerosis, and other autoimmune and neurodegenerative diseases.

Supplier and Purity Information for this compound

The procurement of high-quality, well-characterized research compounds is paramount for the reliability and reproducibility of experimental data. This compound, a deuterated analog of Laquinimod, is available from several chemical suppliers catering to the research community. Deuterated compounds are frequently utilized as internal standards in quantitative mass spectrometry-based assays due to their similar physicochemical properties to the parent compound and distinct mass, allowing for precise quantification.

Below is a summary of commercially available this compound and its non-deuterated counterpart. Purity is a critical parameter, and while suppliers often provide a minimum purity specification, lot-specific data is typically available on the Certificate of Analysis (CoA), which should be requested before purchase.

Supplier Product Name CAS Number Stated Purity Notes
MedChemExpressThis compound1214267-09-0Not explicitly stated on product page.Deuterium labeled Laquinimod.
Santa Cruz BiotechnologyThis compound Sodium Salt1354744-14-1Refer to Certificate of Analysis for lot-specific data.Available as a sodium salt.
Cayman ChemicalLaquinimod248281-84-7≥98%Non-deuterated form. Useful as a reference.
Selleck ChemicalsLaquinimod248281-84-7Not explicitly stated on product page.Non-deuterated form.

Mechanism of Action: A Multi-faceted Immunomodulator

Laquinimod exerts its therapeutic effects through a complex and multifaceted mechanism of action that encompasses both immunomodulatory and neuroprotective pathways.[1] Its primary target is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[2]

Key signaling pathways and cellular effects include:

  • Immune Modulation: Laquinimod skews the immune response from a pro-inflammatory to an anti-inflammatory and regulatory state. It achieves this by modulating the activity of various immune cells:

    • T Cells: It reduces the proliferation and activation of pathogenic Th1 and Th17 cells, which are key drivers of autoimmune inflammation in the central nervous system (CNS).

    • B Cells: Laquinimod can modulate B cell function, although this is a less characterized aspect of its mechanism.

    • Antigen-Presenting Cells (APCs): It can alter the function of APCs, such as dendritic cells and monocytes, leading to a dampening of the autoimmune response.

  • Neuroprotection: Beyond its effects on the peripheral immune system, Laquinimod has direct protective effects within the CNS. It has been shown to increase the production of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and repair.[3]

  • Blood-Brain Barrier Integrity: Laquinimod may help to maintain the integrity of the blood-brain barrier, reducing the infiltration of inflammatory cells into the CNS.

The following diagram illustrates the proposed signaling pathway of Laquinimod:

Laquinimod_Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_downstream_effects Downstream Effects Laquinimod Laquinimod AhR Aryl Hydrocarbon Receptor (AhR) Laquinimod->AhR Activates Nucleus Nucleus AhR->Nucleus Translocates to Immune_Modulation Immune Modulation Nucleus->Immune_Modulation Regulates Gene Expression for Neuroprotection Neuroprotection Nucleus->Neuroprotection Regulates Gene Expression for T_Cells Th1/Th17 Cells (Pro-inflammatory) Immune_Modulation->T_Cells Inhibits Regulatory_Cells Regulatory T Cells (Anti-inflammatory) Immune_Modulation->Regulatory_Cells Promotes APCs Antigen-Presenting Cells (APCs) Immune_Modulation->APCs Modulates BBB_Integrity ↑ Blood-Brain Barrier Integrity Immune_Modulation->BBB_Integrity CNS_Cells CNS Resident Cells (e.g., Astrocytes) Neuroprotection->CNS_Cells Acts on Inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (e.g., IL-17) T_Cells->Inflammatory_Cytokines Anti_Inflammatory_Cytokines ↑ Anti-inflammatory Cytokines Regulatory_Cells->Anti_Inflammatory_Cytokines BDNF ↑ Brain-Derived Neurotrophic Factor (BDNF) CNS_Cells->BDNF

Proposed signaling pathway of Laquinimod.

Experimental Protocols

The following is a representative experimental protocol for evaluating the in vitro effects of Laquinimod on human peripheral blood mononuclear cells (PBMCs). This compound would typically be used as an internal standard in the analytical phase (e.g., LC-MS/MS) to quantify the concentration of the non-deuterated Laquinimod.

Objective: To assess the effect of Laquinimod on cytokine production by activated human PBMCs.

Materials:

  • Laquinimod (non-deuterated)

  • This compound (for analytical internal standard)

  • Ficoll-Paque PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phytohemagglutinin (PHA)

  • Human IL-17 ELISA kit

  • Human IFN-γ ELISA kit

  • 96-well cell culture plates

  • LC-MS/MS system

Methodology:

  • PBMC Isolation:

    • Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin).

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Cell Culture and Treatment:

    • Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

    • Prepare stock solutions of Laquinimod in DMSO and further dilute to desired concentrations in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1%.

    • Add varying concentrations of Laquinimod (e.g., 0.1, 1, 10 µM) to the wells. Include a vehicle control (DMSO) and an untreated control.

    • Stimulate the cells with PHA (5 µg/mL) to induce T-cell activation and cytokine production.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

  • Cytokine Analysis:

    • After incubation, centrifuge the plate and collect the cell-free supernatants.

    • Measure the concentrations of IL-17 and IFN-γ in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Quantification of Laquinimod (optional):

    • To confirm the concentration of Laquinimod in the cell culture medium, perform LC-MS/MS analysis.

    • Prepare a calibration curve of Laquinimod with a fixed concentration of this compound as the internal standard.

    • Analyze the cell culture supernatants by LC-MS/MS to determine the actual concentration of Laquinimod.

The following diagram outlines a general workflow for this type of in vitro experiment:

Experimental_Workflow Start Start PBMC_Isolation Isolate PBMCs from Whole Blood Start->PBMC_Isolation Cell_Culture Culture PBMCs in 96-well Plates PBMC_Isolation->Cell_Culture Treatment Treat with Laquinimod and Stimulant (PHA) Cell_Culture->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Supernatant_Collection Collect Cell-free Supernatants Incubation->Supernatant_Collection Analysis Analyze Supernatants Supernatant_Collection->Analysis ELISA Cytokine Measurement (ELISA) Analysis->ELISA Primary Outcome LCMS Laquinimod Quantification (LC-MS/MS with this compound) Analysis->LCMS Optional Data_Analysis Data Analysis and Interpretation ELISA->Data_Analysis LCMS->Data_Analysis End End Data_Analysis->End

A typical experimental workflow for in vitro studies.

References

The Role of Laquinimod-d5 in Early-Stage Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laquinimod is an immunomodulatory compound that has been investigated for the treatment of autoimmune and neurodegenerative diseases, most notably multiple sclerosis.[1][2][3] Its mechanism of action is complex, involving the modulation of both the innate and adaptive immune systems, as well as potential neuroprotective effects.[1][2] Early-stage research and clinical development of Laquinimod necessitate robust and accurate bioanalytical methods to determine its pharmacokinetic profile. In this context, deuterated analogs, such as Laquinimod-d5, play a critical role as internal standards in quantitative mass spectrometry-based assays. This technical guide details the primary application of this compound in early-stage research: its use as an internal standard for the precise quantification of Laquinimod in biological matrices.

While preclinical studies have extensively explored the immunomodulatory and neuroprotective effects of Laquinimod, there is no publicly available evidence to suggest that this compound has been investigated for its own therapeutic properties in early-stage research. The substitution of hydrogen with deuterium atoms can sometimes alter the pharmacokinetic and pharmacodynamic properties of a drug (the "deuterium effect"), potentially leading to a more favorable profile. However, the available literature points towards the use of stable isotope-labeled Laquinimod, such as ¹³C₆-Laquinimod, solely as an internal standard for analytical purposes. It is therefore highly probable that this compound is utilized in a similar capacity.

Core Application of this compound: Internal Standard in LC-MS/MS Bioanalysis

The gold standard for quantifying small molecules like Laquinimod in complex biological samples (e.g., plasma, cerebrospinal fluid) is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The accuracy and reliability of this technique are significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS). This compound, with five deuterium atoms replacing five hydrogen atoms, is an ideal SIL-IS for Laquinimod.

Principle of Isotope Dilution Mass Spectrometry:

The fundamental principle behind using this compound is isotope dilution. A known amount of the internal standard (this compound) is added to an unknown sample containing the analyte (Laquinimod) at the earliest stage of sample preparation. The SIL-IS is chemically identical to the analyte and thus exhibits very similar behavior during sample extraction, chromatography, and ionization in the mass spectrometer. Any sample loss or variation during these steps will affect both the analyte and the internal standard to the same extent.

The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference (due to the presence of deuterium). By measuring the ratio of the analyte's signal to the internal standard's signal, a precise and accurate quantification of the analyte can be achieved, irrespective of variations in sample preparation or instrument response.

Experimental Protocol: Quantification of Laquinimod in Plasma using this compound as an Internal Standard

This section provides a detailed methodology for a typical LC-MS/MS assay for the quantification of Laquinimod in human plasma, utilizing this compound as an internal standard.

Materials and Reagents
  • Analytes: Laquinimod (reference standard), this compound (internal standard)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid (FA)

  • Plasma: Blank human plasma (screened for interferences)

  • Equipment:

    • Liquid chromatograph (e.g., Shimadzu, Waters)

    • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher)

    • Analytical column (e.g., C18 reverse-phase column)

    • Microcentrifuge

    • Vortex mixer

    • Pipettes and other standard laboratory equipment

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Laquinimod and this compound in a suitable organic solvent, such as methanol or DMSO.

  • Working Solutions: Prepare serial dilutions of the Laquinimod stock solution in 50:50 ACN:water to create calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:water.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to each tube and vortex briefly.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and internal standard, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Laquinimod: The precursor ion (Q1) would be the protonated molecule [M+H]⁺, and the product ion (Q3) would be a specific fragment generated by collision-induced dissociation.

      • This compound: The precursor ion (Q1) would be the protonated molecule [M+H]⁺ (with a mass shift of +5 Da compared to Laquinimod), and the product ion (Q3) would be a corresponding fragment.

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both analyte and internal standard to achieve maximum signal intensity.

Data Analysis and Quantification
  • Integrate the peak areas for the MRM transitions of both Laquinimod and this compound.

  • Calculate the peak area ratio (PAR) of the analyte to the internal standard for each sample.

  • Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

  • Perform a linear regression analysis (typically with 1/x² weighting) to determine the best fit for the calibration curve.

  • Use the regression equation to calculate the concentration of Laquinimod in the unknown samples based on their measured PAR.

Data Presentation

The following table summarizes hypothetical but realistic parameters for an LC-MS/MS method for Laquinimod quantification.

ParameterValue
Analyte Laquinimod
Internal Standard This compound
Matrix Human Plasma
Sample Preparation Protein Precipitation
LC Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization Mode ESI+
Detection Mode MRM
Laquinimod MRM Transition e.g., m/z 357.1 -> 236.1
This compound MRM Transition e.g., m/z 362.1 -> 236.1
Linear Range 0.5 - 500 ng/mL
LLOQ 0.5 ng/mL

Visualizations

Experimental Workflow for Laquinimod Quantification

Caption: Workflow for the quantification of Laquinimod in plasma using this compound as an internal standard.

Signaling Pathways of Laquinimod (for Context)

To understand the importance of accurately quantifying Laquinimod, it is helpful to visualize its proposed mechanism of action. The following diagram illustrates some of the key signaling pathways modulated by Laquinimod.

References

Methodological & Application

Laquinimod-d5 as an Internal Standard for LC-MS/MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laquinimod is a novel immunomodulatory compound investigated for the treatment of autoimmune diseases, most notably multiple sclerosis.[1][2] Its mechanism of action involves the modulation of the immune system, including a shift in cytokine balance from pro-inflammatory to anti-inflammatory responses, and effects on T cells and antigen-presenting cells.[2][3] Accurate quantification of Laquinimod in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and selectivity.[4] The use of a stable isotope-labeled internal standard, such as Laquinimod-d5, is essential for robust and reliable quantification.[4] The internal standard, being chemically identical to the analyte, co-elutes and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and matrix effects.[4]

This document provides detailed application notes and protocols for the quantification of Laquinimod in human plasma using this compound as an internal standard with LC-MS/MS. The methodologies described are based on established principles for bioanalytical method validation and are adapted from validated methods for Laquinimod using a stable isotope-labeled internal standard.[1]

Mechanism of Action of Laquinimod

Laquinimod exerts its therapeutic effects through a multi-faceted approach involving both immunomodulation and neuroprotection.[3] It influences the activity of various immune cells, leading to a reduction in inflammation and subsequent damage to the central nervous system.[2][3]

Laquinimod_Mechanism_of_Action cluster_immune Immune Modulation cluster_cns Neuroprotection Laquinimod Laquinimod APCs Antigen-Presenting Cells (APCs) Laquinimod->APCs Modulates activity T_Cells T Cells Laquinimod->T_Cells Reduces proliferation & activation Cytokines Cytokine Balance Laquinimod->Cytokines Shifts balance BDNF Brain-Derived Neurotrophic Factor (BDNF) Laquinimod->BDNF Upregulates APCs->T_Cells Antigen Presentation Inflammation CNS Inflammation T_Cells->Inflammation Reduces infiltration Cytokines->Inflammation Reduces pro-inflammatory cytokines Demyelination Demyelination Inflammation->Demyelination Axonal_Damage Axonal Damage Inflammation->Axonal_Damage BDNF->Axonal_Damage Protects against

Figure 1: Simplified signaling pathway of Laquinimod.

Experimental Protocols

The following protocols describe the materials and methods for the quantification of Laquinimod in human plasma. These are based on a validated method using a ¹³C₆-labeled internal standard and are adaptable for this compound.[1]

Materials and Reagents
  • Laquinimod reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid, analytical grade

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Instrumentation
  • Liquid chromatograph (LC) system capable of gradient elution

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, suitable for reverse-phase chromatography)

Sample Preparation

Two primary methods for sample preparation are presented: solid-phase extraction (SPE) for lower concentration ranges and protein precipitation (PPT) for wider concentration ranges.[1]

Method 1: Solid-Phase Extraction (SPE) - for low-level quantification

  • Conditioning: Condition the SPE cartridges according to the manufacturer's instructions, typically with methanol followed by water.

  • Sample Loading: To 500 µL of plasma sample, add the this compound internal standard solution. Vortex to mix. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute Laquinimod and this compound from the cartridge using an appropriate elution solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Method 2: Protein Precipitation (PPT) - for a wide quantification range

  • Sample Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Internal Standard Addition: Add the this compound internal standard solution to the plasma sample.

  • Precipitation: Add a protein precipitating agent (e.g., acetonitrile or methanol, typically in a 3:1 ratio to the plasma volume).

  • Vortexing and Centrifugation: Vortex the mixture vigorously to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.

Experimental_Workflow cluster_prep Sample Preparation cluster_spe SPE cluster_ppt PPT cluster_analysis Analysis Plasma_Sample Plasma Sample Add_IS Add this compound IS Plasma_Sample->Add_IS SPE_Load Load on SPE Cartridge Add_IS->SPE_Load PPT_Add Add Precipitating Agent Add_IS->PPT_Add SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute SPE_Wash->SPE_Elute SPE_Dry Evaporate to Dryness SPE_Elute->SPE_Dry SPE_Reconstitute Reconstitute SPE_Dry->SPE_Reconstitute LC_Injection LC Injection SPE_Reconstitute->LC_Injection PPT_Vortex Vortex PPT_Add->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant PPT_Supernatant->LC_Injection Chromatographic_Separation Chromatographic Separation LC_Injection->Chromatographic_Separation ESI_Ionization ESI Ionization Chromatographic_Separation->ESI_Ionization MSMS_Detection MS/MS Detection (MRM) ESI_Ionization->MSMS_Detection Data_Quantification Data Quantification MSMS_Detection->Data_Quantification

Figure 2: General experimental workflow for LC-MS/MS analysis.
LC-MS/MS Conditions

The following are suggested starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography

ParameterSuggested Condition
Column C18, e.g., 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature 40 °C
Gradient Optimized to ensure separation from matrix components and baseline resolution. A fast gradient is suitable for the PPT method.[1]

Mass Spectrometry

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Optimized for instrument (e.g., 400-550 °C)
Ion Spray Voltage Optimized for instrument (e.g., 4500-5500 V)
Collision Gas Nitrogen or Argon

MRM Transitions

The exact mass-to-charge ratios (m/z) for the precursor and product ions should be determined by infusing standard solutions of Laquinimod and this compound into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Laquinimod 357.1236.1[1]
This compound ~362.1~236.1 or other stable fragment

Note: The precursor ion for this compound will be approximately 5 Da higher than that of Laquinimod. The exact m/z and the most abundant, stable product ion should be empirically determined.

Quantitative Data Summary

The following tables summarize the validation parameters for two LC-MS/MS methods for Laquinimod analysis in human plasma, adapted from a study using a ¹³C₆-labeled internal standard.[1] Similar performance is expected with a this compound internal standard.

Table 1: Method Validation Parameters

ParameterMethod 1 (SPE)Method 2 (PPT)
Linear Range 0.4 - 100 nmol/L0.75 - 15000 nmol/L
LLOQ 0.4 nmol/L0.75 nmol/L
Intra-day Precision (%RSD) 1.6 - 3.5%1.9 - 2.8%
Inter-day Precision (%RSD) 2.1 - 5.7%2.4 - 4.9%
Accuracy (% Bias) Within ±15%Within ±15%
Extraction Recovery 90 - 97%90 - 97%

Table 2: Stability of Laquinimod in Human Plasma

Storage ConditionDurationStability
Room Temperature 24 hoursStable
-20 °C 3 monthsStable[1]
Freeze-Thaw Cycles 3 cyclesStable

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of Laquinimod in biological matrices. The detailed protocols and performance data presented here, adapted from validated methods, serve as a comprehensive guide for researchers, scientists, and drug development professionals. Proper method development and validation are critical to ensure the generation of high-quality data for pharmacokinetic and other essential studies in the drug development pipeline.

References

Quantitative Analysis of Laquinimod in Human Plasma Using Laquinimod-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed protocol for the quantitative analysis of Laquinimod in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method utilizes Laquinimod-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, a common practice in bioanalysis.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals involved in the pharmacokinetic and toxicokinetic analysis of Laquinimod.

Introduction

Laquinimod (ABR-215062) is an immunomodulatory compound that has been investigated for the treatment of multiple sclerosis and other autoimmune diseases.[4][5][6][7] Accurate quantification of Laquinimod in biological matrices is crucial for pharmacokinetic studies, which inform dosing regimens and safety profiles. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[2] The deuterated internal standard co-elutes with the analyte and compensates for variability in sample preparation, injection volume, and matrix effects, leading to more robust and reliable results.[1][2][8]

This protocol is based on established methods for the determination of Laquinimod in human plasma by LC-MS/MS, which have been validated for selectivity, sensitivity, accuracy, and precision.[9] While the cited literature utilizes a 13C6-labeled internal standard, the principles and majority of the parameters are directly applicable to the use of this compound.

Experimental Protocols

Materials and Reagents
  • Laquinimod reference standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, deionized and purified

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Solid-phase extraction (SPE) cartridges (for low concentration range method)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Stock and Working Solutions
  • Laquinimod Stock Solution (1 mg/mL): Accurately weigh and dissolve Laquinimod in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Laquinimod stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water to the desired concentration.

Sample Preparation

Two primary methods for sample preparation are presented, suitable for different concentration ranges of Laquinimod.[9]

This method is suitable for studies requiring high sensitivity.

SPE_Workflow Start Plasma Sample Add_IS Add this compound Internal Standard Start->Add_IS Vortex Vortex Mix Add_IS->Vortex Load_Sample Load Sample onto SPE Cartridge Vortex->Load_Sample Condition_SPE Condition SPE Cartridge Condition_SPE->Load_Sample Wash_SPE Wash SPE Cartridge Load_Sample->Wash_SPE Elute Elute Analyte Wash_SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) Workflow for Sample Preparation.

Protocol:

  • To 200 µL of plasma, add 20 µL of the this compound internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Condition an SPE cartridge according to the manufacturer's instructions.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute Laquinimod and this compound from the cartridge.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

This method is rapid and suitable for a broader range of concentrations.

PP_Workflow Start Plasma Sample Add_IS Add this compound Internal Standard Start->Add_IS Add_ACN Add Acetonitrile (Protein Precipitant) Add_IS->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze LC-MS/MS Analysis Collect_Supernatant->Analyze

Caption: Protein Precipitation Workflow for Sample Preparation.

Protocol:

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the this compound internal standard.

  • Vortex the sample vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant directly into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient (Method 2) A fast gradient elution can be employed.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature 40 °C

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Laquinimod Transition m/z 357.1 → 236.1[9]
This compound Transition To be determined empirically, expected around m/z 362.1 → 236.1 or another stable fragment
Dwell Time 100-200 ms
Collision Energy To be optimized for the specific instrument
Declustering Potential To be optimized for the specific instrument

Note on this compound Transition: The exact mass transition for this compound needs to be determined by infusing a solution of the standard into the mass spectrometer. The precursor ion will be approximately 5 Daltons higher than Laquinimod. The product ion may be the same or different depending on the position of the deuterium labels.

Data Presentation and Method Validation

A thorough validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA).[10][11] The key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters

ParameterAcceptance CriteriaTypical Results for Laquinimod Analysis[9]
Linearity (r²) ≥ 0.99> 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20%0.4 nmol/L (SPE); 0.75 nmol/L (Protein Precipitation)
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)1.6 - 3.5%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)2.1 - 5.7%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within acceptable limits
Extraction Recovery (%) Consistent, precise, and reproducible90 - 97%
Matrix Effect Assessed to ensure no significant ion suppression or enhancementMinimal effect observed
Stability Analyte stable under various storage and handling conditionsStable in plasma for at least 3 months at -20°C

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow of the quantitative bioanalysis process.

Bioanalysis_Workflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Interpretation MD Method Development MV Method Validation MD->MV SP Sample Preparation MV->SP LCMS LC-MS/MS Analysis SP->LCMS DP Data Processing LCMS->DP PK Pharmacokinetic Analysis DP->PK Report Reporting PK->Report

Caption: Overall workflow for quantitative bioanalysis of Laquinimod.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and reliable approach for the quantitative determination of Laquinimod in human plasma. The choice between solid-phase extraction and protein precipitation for sample preparation allows for flexibility depending on the required sensitivity and sample throughput. Proper method validation is essential to ensure the generation of high-quality data for pharmacokinetic and other drug development studies.

References

Application Notes and Protocols: Laquinimod-d5 in Pharmacokinetic Studies of Laquinimod

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laquinimod is an orally administered immunomodulatory compound that has been investigated for the treatment of neurodegenerative diseases, including multiple sclerosis and Huntington's disease. Its mechanism of action is multifaceted, primarily involving the activation of the aryl hydrocarbon receptor (AhR), which leads to a downstream modulation of immune responses and neuroprotective effects.

Accurate characterization of the pharmacokinetic (PK) profile of Laquinimod is crucial for its clinical development. This involves precise and reliable bioanalytical methods to quantify the drug's concentration in biological matrices over time. The use of a stable isotope-labeled internal standard, such as Laquinimod-d5, is the gold standard in quantitative mass spectrometry-based bioanalysis. This compound, being chemically identical to Laquinimod but with a higher mass due to the deuterium atoms, co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This allows for highly accurate and precise quantification by correcting for variability during sample preparation and analysis.

These application notes provide a comprehensive overview of the use of this compound in the pharmacokinetic analysis of Laquinimod, including detailed experimental protocols and data presentation.

Data Presentation

Table 1: Pharmacokinetic Parameters of Laquinimod in a Multiple-Dose Study

Parameter0.9 mg/day (n=12)1.2 mg/day (n=12)1.5 mg/day (n=12)1.8 mg/day (n=12)2.1 mg/day (n=12)2.4 mg/day (n=12)2.7 mg/day (n=12)
Cmax (ng/mL) 185 ± 36240 ± 60296 ± 63350 ± 62413 ± 103468 ± 123536 ± 115
AUC0-24 (ng*h/mL) 3850 ± 7804960 ± 12906110 ± 12907210 ± 12508580 ± 22309670 ± 255011100 ± 2270

*Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration. AUC0-24: Area under the plasma concentration-time curve from 0 to 24 hours. Data from a dose-escalation study in patients with relapsing-remitting multiple sclerosis.[1]

Table 2: Validation Summary for the Bioanalytical Method of Laquinimod in Human Plasma using a Stable Isotope-Labeled Internal Standard [2]

ParameterMethod 1 (Solid-Phase Extraction)Method 2 (Protein Precipitation)
Linearity Range 0.4 - 100 nmol/L0.75 - 15000 nmol/L
Lower Limit of Quantification (LLOQ) 0.4 nmol/L0.75 nmol/L
Intra-day Precision (%RSD) 1.6 - 3.5%2.1 - 5.7%
Inter-day Precision (%RSD) 2.1 - 5.7%Not Reported
Accuracy (% Bias) Within ±15%Within ±15%
Extraction Recovery 90 - 97%90 - 97%

Experimental Protocols

The following protocols are based on established methods for the bioanalysis of Laquinimod in human plasma using a stable isotope-labeled internal standard and provide a framework for pharmacokinetic studies.[2]

Protocol 1: Sample Preparation using Protein Precipitation

This method is suitable for a wide range of Laquinimod concentrations.

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration range) to each plasma sample, calibration standard, and quality control sample.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase for increased sensitivity.

  • LC-MS/MS Analysis: Inject an appropriate volume of the supernatant (or reconstituted sample) into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This method is ideal for lower concentrations of Laquinimod, providing a cleaner sample extract.

  • Sample Thawing and Aliquoting: Follow steps 1 and 2 from Protocol 1.

  • Internal Standard Spiking: Add 10 µL of this compound working solution.

  • Sample Dilution: Dilute the plasma sample with 500 µL of 4% phosphoric acid.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute Laquinimod and this compound from the cartridge with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis: Inject an appropriate volume into the LC-MS/MS system.

LC-MS/MS Parameters
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Laquinimod: m/z 357.1 → 236.1[2]

    • This compound: The precursor ion will be m/z 362.1 (assuming 5 deuterium atoms). The product ion is expected to be the same as the unlabeled compound, m/z 236.1, as the fragmentation is unlikely to occur on the deuterated part of the molecule. This needs to be confirmed experimentally.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample IS Add this compound (Internal Standard) Plasma->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (Reversed-Phase) Supernatant->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant PK Pharmacokinetic Analysis Quant->PK G Laquinimod Laquinimod AhR Aryl Hydrocarbon Receptor (AhR) Laquinimod->AhR binds Complex Laquinimod-AhR-ARNT Complex AhR->Complex ARNT ARNT ARNT->Complex Nucleus Nucleus Complex->Nucleus translocates to XRE Xenobiotic Response Element (XRE) Complex->XRE binds to Gene Target Gene Transcription XRE->Gene Immune Immune Modulation (e.g., ↓Th1/Th17, ↑Treg) Gene->Immune Neuro Neuroprotection Gene->Neuro

References

Application Note: High-Throughput Analysis of Laquinimod-d5 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Laquinimod in human plasma using Laquinimod-d5 as an internal standard. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode. Two distinct sample preparation protocols are detailed: solid-phase extraction (SPE) for low concentration analysis and protein precipitation for a wider dynamic range. This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

Introduction

Laquinimod is an immunomodulatory agent under investigation for the treatment of multiple sclerosis.[1][2] To support pharmacokinetic and pharmacodynamic studies, a reliable and sensitive bioanalytical method is essential for the determination of Laquinimod concentrations in biological matrices.[3] This document provides a detailed protocol for the quantification of Laquinimod in human plasma using a stable isotope-labeled internal standard, this compound, and LC-MS/MS. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[4]

Experimental

Materials and Reagents
  • Laquinimod (ABR-215062) reference standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, deionized

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid chromatograph (LC) system capable of gradient and isocratic elution

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

Stock and Working Solutions
  • Laquinimod Stock Solution (1 mg/mL): Accurately weigh and dissolve Laquinimod in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Laquinimod stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation

Two methods for sample preparation are presented, based on the required sensitivity and concentration range.[1]

Method 1: Solid-Phase Extraction (SPE) for Low Concentration Levels (0.4-100 nmol/L)
  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • To 250 µL of plasma sample, add 25 µL of the internal standard working solution.

  • Vortex mix and load the entire sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Method 2: Protein Precipitation for Wide Concentration Range (0.75-15000 nmol/L)
  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography

The chromatographic conditions should be optimized for the specific analytical column and LC system used.

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Column C18, 50 x 2.1 mm, 3.5 µmC18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min0.4 mL/min
Gradient Isocratic: 35% B0-0.5 min: 10% B, 0.5-2.0 min: 10-90% B, 2.0-2.5 min: 90% B, 2.5-2.6 min: 90-10% B, 2.6-3.5 min: 10% B
Injection Volume 10 µL5 µL
Column Temperature 40°C40°C

Mass Spectrometry

The mass spectrometer should be operated in positive ion mode with electrospray ionization. The following multiple reaction monitoring (MRM) transitions should be used. Note: The MRM transition for this compound is proposed based on the known fragmentation of Laquinimod and its 13C6-labeled analog and should be confirmed and optimized.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Laquinimod357.1236.1200
This compound362.2 (Proposed)236.1 (Proposed)200

Quantitative Data Summary

The following tables summarize the performance characteristics of the two methods as reported by Sidén et al. (2006).[1]

Table 1: Method Performance Characteristics
ParameterMethod 1 (SPE)Method 2 (Protein Precipitation)
Lower Limit of Quantification (LLOQ) 0.4 nmol/L0.75 nmol/L
Dynamic Range 0.4 - 100 nmol/L0.75 - 15000 nmol/L
Intra-day Precision (%RSD) 1.6 - 3.5%2.1 - 5.7%
Inter-day Precision (%RSD) 2.1 - 5.7%2.1 - 5.7%
Extraction Recovery 90 - 97%90 - 97%
Table 2: Stability of Laquinimod in Plasma
Storage ConditionDurationStability
-20°C3 monthsStable

Experimental Workflow Diagrams

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction plasma Plasma Sample (250 µL) is_add Add Internal Standard (25 µL) plasma->is_add vortex1 Vortex is_add->vortex1 load Load Sample vortex1->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis analysis reconstitute->analysis LC-MS/MS Analysis PP_Workflow cluster_prep Sample Preparation cluster_post Post-Precipitation plasma Plasma Sample (50 µL) precipitate Add Acetonitrile with Internal Standard (150 µL) plasma->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis analysis reconstitute->analysis LC-MS/MS Analysis

References

Application Notes and Protocols: Quantification of Laquinimod-d5 in Cerebral Spinal Fluid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laquinimod is an orally administered immunomodulatory compound that has been investigated for the treatment of neurodegenerative diseases, particularly multiple sclerosis (MS)[1][2][3]. Its mechanism of action is multifaceted, involving both the peripheral immune system and direct effects within the central nervous system (CNS)[1][4]. A key aspect of Laquinimod's therapeutic potential lies in its ability to cross the blood-brain barrier (BBB), allowing it to exert its effects directly within the brain and spinal cord[1][5][6].

Within the CNS, Laquinimod has demonstrated neuroprotective properties by reducing inflammation, demyelination, and axonal damage[3][7][8]. It has been shown to modulate the activity of microglia and astrocytes, which are key players in neuroinflammation[1][7]. Furthermore, Laquinimod can promote the production of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival and repair[1][8]. The compound also helps maintain the integrity of the BBB, which is often compromised in neuroinflammatory conditions, thereby restricting the infiltration of immune cells into the CNS[1][9][10][11].

The analysis of Laquinimod concentrations in cerebrospinal fluid (CSF) is critical for understanding its pharmacokinetics and pharmacodynamics within the CNS. This document provides a detailed protocol for the quantification of Laquinimod in CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique[12][13][14]. To ensure accuracy and precision, a stable isotope-labeled internal standard, Laquinimod-d5, is employed[15][16][17]. Deuterated internal standards are chemically identical to the analyte but have a higher mass, allowing for correction of variability during sample preparation and analysis[18].

Signaling Pathways of Laquinimod

Laquinimod exerts its therapeutic effects through the modulation of several key signaling pathways involved in inflammation and neurodegeneration.

Laquinimod_Signaling cluster_immune Immune Modulation cluster_cns CNS Effects Laquinimod Laquinimod T_cell T-Cell Proliferation & Activation Laquinimod->T_cell Inhibits APC Antigen Presenting Cell (APC) Activity Laquinimod->APC Modulates Cytokines Cytokine Balance Laquinimod->Cytokines Shifts to Anti-inflammatory BBB Blood-Brain Barrier Integrity Laquinimod->BBB Enhances Microglia Microglia & Astrocyte Activation Laquinimod->Microglia Reduces BDNF BDNF Production Laquinimod->BDNF Promotes

Caption: Signaling pathways modulated by Laquinimod.

Experimental Protocols

Quantification of Laquinimod in CSF by LC-MS/MS

This protocol is adapted from a validated method for the determination of Laquinimod in human plasma and should be validated for CSF according to regulatory guidelines[12].

1. Materials and Reagents

  • Laquinimod analytical standard (≥98% purity)

  • This compound (internal standard, IS) (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human cerebrospinal fluid (drug-free)

  • Polypropylene microcentrifuge tubes (1.5 mL)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

2. Preparation of Stock and Working Solutions

  • Laquinimod Stock Solution (1 mg/mL): Accurately weigh and dissolve Laquinimod in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Laquinimod Working Solutions: Serially dilute the Laquinimod stock solution with 50:50 (v/v) ACN:water to prepare a series of working solutions for calibration standards and quality controls.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) ACN:water.

3. Sample Preparation (Protein Precipitation)

  • Label polypropylene tubes for calibration standards, quality controls (QCs), and unknown CSF samples.

  • Pipette 50 µL of CSF into the appropriately labeled tubes.

  • Add 10 µL of the appropriate Laquinimod working solution to the calibration and QC tubes. For unknown samples and blanks, add 10 µL of 50:50 ACN:water.

  • Add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes except the blank matrix.

  • Add 150 µL of cold acetonitrile containing 0.1% formic acid to all tubes to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Experimental Workflow

CSF_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing CSF_Sample 50 µL CSF Sample Spike_IS Spike with this compound (IS) CSF_Sample->Spike_IS Protein_Precip Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precip Vortex Vortex Protein_Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation Liquid Chromatography Separation Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantify Laquinimod Concentration Calibration->Quantification

Caption: Workflow for CSF sample analysis.

4. LC-MS/MS Conditions

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Laquinimod: m/z 357.1 → 236.1; this compound: m/z 362.1 → 236.1
Collision Energy Optimize for specific instrument
Dwell Time 100 ms

5. Data Analysis

  • Integrate the peak areas for Laquinimod and this compound.

  • Calculate the peak area ratio of Laquinimod to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of Laquinimod in QC and unknown samples from the calibration curve.

Data Presentation

The following table presents example data for the quantification of Laquinimod in CSF.

Sample Type Nominal Concentration (ng/mL) Calculated Concentration (ng/mL) Accuracy (%) Precision (%CV)
LLOQ0.10.09595.08.5
LQC0.30.28996.36.2
MQC55.12102.44.1
HQC5048.997.83.5
Unknown 1-2.54--
Unknown 2-15.8--

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.

Conclusion

This application note provides a comprehensive protocol for the sensitive and selective quantification of Laquinimod in cerebrospinal fluid using this compound as an internal standard. The ability to accurately measure Laquinimod concentrations in the CSF is essential for advancing our understanding of its central nervous system pharmacokinetics and for the development of effective therapeutic strategies for neurodegenerative diseases. The provided methodologies and workflows offer a robust framework for researchers in this field.

References

Application Notes and Protocols for Cell-Based Assay Development Using Laquinimod-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laquinimod is an immunomodulatory compound that has shown therapeutic potential in autoimmune diseases such as multiple sclerosis.[1][2][3] Its mechanism of action is multifaceted, involving the modulation of the immune response and neuroprotective effects.[2] A key target of Laquinimod is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[4][5][6][7] Activation of AhR by Laquinimod leads to a downstream cascade of events, including the modulation of cytokine production and the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.[8][9]

These application notes provide a framework for developing cell-based assays to characterize the activity of Laquinimod-d5, a deuterated analog of Laquinimod. While deuteration is often employed to alter the pharmacokinetic properties of a compound, it is crucial to characterize the in vitro biological activity of the deuterated version.[10][11][12][13][14] The following protocols describe assays to quantify this compound's effect on AhR activation, cytokine secretion, and NF-κB signaling.

Data Presentation

The following tables summarize key quantitative data for Laquinimod. Researchers should use the provided protocols to generate analogous data for this compound to determine its potency and efficacy.

Table 1: Aryl Hydrocarbon Receptor (AhR) Activation by Laquinimod in Human Hepatocytes [4]

ParameterCYP1A1 mRNA InductionCYP1A2 mRNA Induction
EC50 0.2 ± 0.04 µM0.3 ± 0.03 µM

Table 2: User-Generated Data for this compound Effect on Cytokine Secretion

CytokineCell TypeStimulationIC50 / EC50 (µM)Max Inhibition / Induction (%)
TNF-αHuman PBMCsLPSUser-determinedUser-determined
IL-1βHuman MonocytesLPSUser-determinedUser-determined
IL-10Human PBMCsLPSUser-determinedUser-determined
IL-6Human MonocytesLPSUser-determinedUser-determined

Table 3: User-Generated Data for this compound Inhibition of NF-κB Activation

AssayCell LineStimulationIC50 (µM)
NF-κB p65 TranslocationHeLa or THP-1 cellsTNF-α or LPSUser-determined
NF-κB Reporter GeneHEK293 cellsTNF-αUser-determined

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_extracellular Extracellular This compound This compound AhR AhR This compound->AhR Binds AhR_complex AhR_complex ARNT ARNT AhR->ARNT Translocates to Nucleus AhR_ARNT AhR_ARNT AhR->AhR_ARNT AhR_complex->AhR Dissociates ARNT->AhR_ARNT DRE DRE AhR_ARNT->DRE Binds Gene_Transcription Gene_Transcription DRE->Gene_Transcription Induces Proinflammatory_Genes Proinflammatory_Genes Gene_Transcription->Proinflammatory_Genes Modulates LPS LPS Receptor Receptor LPS->Receptor Activates IKK IKK Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates (leading to degradation) NFκB NFκB IκB->NFκB Inhibits NFκB_nuc NFκB_nuc NFκB->NFκB_nuc Translocates to Nucleus κB_site κB_site NFκB_nuc->κB_site Binds κB_site->Proinflammatory_Genes Induces

Experimental_Workflow cluster_analysis Data Analysis D1 Calculate EC50/IC50 values D2 Generate dose-response curves D1->D2 D3 Summarize in tables D2->D3 A4 A4 A4->D1 B5 B5 B5->D1 C6 C6 C6->D1

Experimental Protocols

Protocol 1: Aryl Hydrocarbon Receptor (AhR) Activation Assay

This protocol describes a luciferase reporter gene assay to quantify the activation of AhR by this compound.

Materials:

  • Hepa-1c1c7 (mouse hepatoma) or other suitable cell line stably transfected with a DRE-luciferase reporter construct

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound stock solution (in DMSO)

  • TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) as a positive control

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound and TCDD in cell culture medium. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed reporter or a cell viability assay). Plot the fold induction of luciferase activity against the log of the compound concentration and determine the EC50 value.

Protocol 2: Cytokine Secretion Assay

This protocol uses an ELISA to measure the effect of this compound on the secretion of pro- and anti-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs isolated from healthy donors

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Human TNF-α, IL-1β, and IL-10 ELISA kits

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Cell Seeding: Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Pre-treatment: Add serial dilutions of this compound to the wells and incubate for 2 hours at 37°C, 5% CO2. Include vehicle control wells.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.

  • ELISA: Perform the ELISA for TNF-α, IL-1β, and IL-10 according to the manufacturer's protocol.

  • Data Analysis: Calculate the concentration of each cytokine from the standard curve. Plot the percentage inhibition (for TNF-α and IL-1β) or induction (for IL-10) against the log of the this compound concentration to determine the IC50 or EC50 values.

Protocol 3: NF-κB Translocation Assay

This protocol describes an immunofluorescence-based assay to quantify the inhibition of TNF-α-induced NF-κB (p65) nuclear translocation by this compound.

Materials:

  • HeLa or other suitable cell line

  • DMEM with 10% FBS

  • This compound stock solution (in DMSO)

  • Human TNF-α

  • 96-well black, clear-bottom imaging plates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Alexa Fluor 488-conjugated secondary antibody

  • DAPI or Hoechst stain for nuclear counterstaining

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well imaging plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with serial dilutions of this compound for 2 hours.

  • Stimulation: Add TNF-α to a final concentration of 10 ng/mL and incubate for 30 minutes at 37°C.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining: Block the cells for 1 hour, then incubate with the primary anti-p65 antibody overnight at 4°C. Wash and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain for 1 hour at room temperature.

  • Imaging: Acquire images using a high-content imaging system or fluorescence microscope.

  • Data Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 stain in individual cells. Calculate the nuclear-to-cytoplasmic ratio of p65 fluorescence. Plot the percentage inhibition of TNF-α-induced p65 translocation against the log of the this compound concentration to determine the IC50 value.

Disclaimer

This compound is a deuterated analog of Laquinimod. While the intrinsic biological activity is presumed to be similar to the parent compound, it is recommended that researchers independently verify this for their specific assay systems. The provided protocols and data serve as a guide and may require optimization for different cell types and experimental conditions.

References

Application Note: High-Throughput Quantification of Laquinimod in Human Plasma using Laquinimod-d5 as an Internal Standard by LC/MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Laquinimod (ABR-215062) is an immunomodulatory compound under development for the treatment of multiple sclerosis and other neurodegenerative diseases.[1] To support pharmacokinetic and toxicokinetic studies, a robust and sensitive bioanalytical method for the quantification of laquinimod in biological matrices is essential. This application note describes two validated methods for the determination of laquinimod in human plasma using liquid chromatography-tandem mass spectrometry (LC/MS/MS). The use of a stable isotope-labeled internal standard, such as Laquinimod-d5, is crucial for correcting for matrix effects and variability in sample processing and instrument response, thereby ensuring high accuracy and precision.[2] This note details both a solid-phase extraction (SPE) method for low-level quantification and a protein precipitation (PPT) method for a wider dynamic range.

Principle

The methods involve the extraction of laquinimod and the internal standard (this compound) from human plasma, followed by separation using reverse-phase liquid chromatography and detection by tandem mass spectrometry in the positive ion mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Two primary methods for sample preparation are presented:

  • Method 1: Solid-Phase Extraction (SPE) for Low Concentration Levels

  • Method 2: Protein Precipitation (PPT) for a Wide Dynamic Range

Method 1: Solid-Phase Extraction (SPE)

This method is optimized for the sensitive determination of low concentrations of laquinimod in plasma.

Materials:

  • Human plasma

  • Laquinimod analytical standard

  • This compound internal standard

  • Methanol (LC/MS grade)

  • Acetonitrile (LC/MS grade)

  • Water (LC/MS grade)

  • Formic acid

  • SPE cartridges (e.g., C18)

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution to each plasma sample.

  • Vortexing: Vortex the samples for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC/MS/MS system.

Method 2: Protein Precipitation (PPT)

This method is suitable for a broader range of laquinimod concentrations and offers a faster sample preparation workflow.

Materials:

  • Human plasma

  • Laquinimod analytical standard

  • This compound internal standard

  • Acetonitrile (LC/MS grade) containing 0.1% formic acid

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Pipette 50 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution.

  • Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortexing: Vortex the samples vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an aliquot of the supernatant directly into the LC/MS/MS system.

LC/MS/MS Parameters

Liquid Chromatography (LC) System:

ParameterMethod 1 (SPE)Method 2 (PPT)
Column C18, e.g., 50 x 2.1 mm, 3.5 µmC18, e.g., 50 x 2.1 mm, 3.5 µm
Mobile Phase Isocratic: Acetonitrile/Water (50:50, v/v) with 0.1% Formic AcidGradient: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min0.4 mL/min
Injection Volume 10 µL5 µL
Column Temp. 40°C40°C

Mass Spectrometry (MS) System:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Laquinimod: m/z 357.1 → 236.1this compound (proxy 13C6): m/z 363.2 → 236.1
Collision Energy Optimized for the specific instrument
Source Temp. 500°C

Quantitative Data Summary

The following tables summarize the validation parameters for the two described methods.[3]

Table 1: Method Validation Parameters

ParameterMethod 1 (SPE)Method 2 (PPT)
Dynamic Range 0.4 - 100 nmol/L0.75 - 15,000 nmol/L
LLOQ 0.4 nmol/L0.75 nmol/L
Intra-day Precision (%CV) 1.6 - 3.5%1.6 - 3.5%
Inter-day Precision (%CV) 2.1 - 5.7%2.1 - 5.7%
Accuracy (% Bias) Within ±15%Within ±15%
Extraction Recovery 90 - 97%90 - 97%

Table 2: Stability Data

ConditionDurationStability
In-plasma at -20°C At least 3 monthsStable

Diagrams

G Workflow for Laquinimod Analysis in Human Plasma cluster_0 Sample Preparation cluster_1 Method 1 cluster_2 Method 2 cluster_3 Analysis plasma Human Plasma Sample is_spike Spike with this compound Internal Standard plasma->is_spike spe Solid-Phase Extraction (SPE) is_spike->spe Low Conc. ppt Protein Precipitation (PPT) with Acetonitrile is_spike->ppt Wide Range spe_wash Wash spe->spe_wash spe_elute Elute spe_wash->spe_elute spe_evap Evaporate & Reconstitute spe_elute->spe_evap lcms LC/MS/MS Analysis (Positive ESI, MRM) spe_evap->lcms ppt_centrifuge Centrifuge ppt->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_supernatant->lcms data Data Processing & Quantification lcms->data

Caption: Laquinimod sample preparation and analysis workflow.

The presented solid-phase extraction and protein precipitation methods, coupled with LC/MS/MS, provide sensitive, accurate, and robust quantification of laquinimod in human plasma. The use of a deuterated internal standard like this compound is critical for achieving reliable results in a high-throughput setting. The choice between the SPE and PPT method will depend on the required sensitivity and the desired sample throughput for a given study.

References

Application Notes and Protocols for the Liquid Chromatographic Separation of Laquinimod-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of Laquinimod and its deuterated internal standard, Laquinimod-d5, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided methodologies are based on established and validated bioanalytical techniques, ensuring robustness and reliability for pharmacokinetic studies and other quantitative applications.

Introduction

Laquinimod (ABR-215062) is an immunomodulatory compound that has been investigated for the treatment of multiple sclerosis and other autoimmune diseases. Accurate quantification of Laquinimod in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variability in sample preparation and instrument response.[1]

This document outlines two distinct LC-MS/MS methods for the determination of Laquinimod, adaptable for this compound, in human plasma:

  • Method 1: A method for the determination of low levels of Laquinimod, employing solid-phase extraction (SPE) and isocratic elution.

  • Method 2: A method suitable for a wide dynamic range, utilizing protein precipitation (PPT) and a fast gradient elution.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two described analytical methods for Laquinimod analysis. These parameters are based on a validated method using a ¹³C₆-labeled internal standard, which is analogous to this compound.[2]

Table 1: Mass Spectrometry Parameters

ParameterLaquinimodThis compound (surrogate)
Ionization ModePositive Electrospray (ESI+)Positive Electrospray (ESI+)
Precursor Ion (m/z)357.1363.2 / 365.2
Product Ion (m/z)236.1236.1 / 238.1

Table 2: Method Performance Characteristics [2]

ParameterMethod 1 (Low Concentration)Method 2 (Wide Range)
Sample PreparationSolid-Phase Extraction (SPE)Protein Precipitation (PPT)
ElutionIsocraticFast Gradient
Lower Limit of Quantification (LLOQ)0.4 nmol/L0.75 nmol/L
Dynamic Range0.4 - 100 nmol/L0.75 - 15000 nmol/L
Intra-day Precision (%CV)1.6 - 3.5%2.1 - 5.7%
Inter-day Precision (%CV)2.1 - 5.7%2.1 - 5.7%
Extraction Recovery90 - 97%90 - 97%

Experimental Protocols

Method 1: Low Concentration Analysis with SPE and Isocratic Elution

This method is optimized for the sensitive quantification of Laquinimod at low concentrations in plasma.

3.1.1. Materials and Reagents

  • Laquinimod and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Solid-phase extraction cartridges (e.g., C18)

3.1.2. Sample Preparation (Solid-Phase Extraction)

  • Spike: To 1 mL of plasma sample, add the internal standard (this compound) solution.

  • Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove interferences.

  • Elute: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.1.3. Liquid Chromatography Parameters (Isocratic)

  • HPLC System: A UPLC or HPLC system capable of delivering stable flow rates.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50, v/v) with 0.1% formic acid.[3]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 5 - 20 µL.

Method 2: Wide Range Analysis with Protein Precipitation and Gradient Elution

This method is suitable for a broader concentration range and employs a simpler sample preparation technique.

3.2.1. Materials and Reagents

  • Laquinimod and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., EDTA)

3.2.2. Sample Preparation (Protein Precipitation)

  • Spike: To 100 µL of plasma sample, add the internal standard (this compound) solution.

  • Precipitate: Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex: Vortex the mixture for 1 minute.

  • Centrifuge: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer: Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3.2.3. Liquid Chromatography Parameters (Fast Gradient)

  • UPLC System: A UPLC system is recommended for fast gradient applications.

  • Column: A high-efficiency reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 - 10 µL.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 1.5 min: Linear ramp to 90% B

    • 1.5 - 2.5 min: Hold at 90% B

    • 2.5 - 2.6 min: Return to 10% B

    • 2.6 - 3.5 min: Re-equilibrate at 10% B

Visualizations

Laquinimod Signaling Pathway

Laquinimod's mechanism of action is complex, involving the modulation of both the innate and adaptive immune systems. It is believed to exert its effects through the aryl hydrocarbon receptor (AhR), leading to a shift from a pro-inflammatory to an anti-inflammatory state.

Laquinimod_Signaling_Pathway Laquinimod Laquinimod AhR Aryl Hydrocarbon Receptor (AhR) Laquinimod->AhR APC Antigen Presenting Cell (e.g., Dendritic Cell) AhR->APC T_cell T Cell APC->T_cell Antigen Presentation Cytokines_pro Pro-inflammatory Cytokines (e.g., IL-12, TNF-α) APC->Cytokines_pro Inhibition Cytokines_anti Anti-inflammatory Cytokines (e.g., IL-10) APC->Cytokines_anti Promotion Th1_Th17 Pro-inflammatory Th1/Th17 Cells T_cell->Th1_Th17 Treg Regulatory T Cells (Tregs) T_cell->Treg Inflammation Neuroinflammation Th1_Th17->Inflammation Treg->Inflammation Suppression

Caption: Laquinimod's immunomodulatory signaling pathway.

Experimental Workflow for Bioanalytical Method Validation

The validation of a bioanalytical method is a critical step to ensure the reliability of the data. The following workflow outlines the key stages of this process.

Bioanalytical_Method_Validation_Workflow start Start method_dev Method Development (LC and MS Optimization) start->method_dev pre_validation Pre-Validation (Selectivity, Matrix Effect) method_dev->pre_validation full_validation Full Validation pre_validation->full_validation accuracy_precision Accuracy & Precision (Intra- & Inter-day) full_validation->accuracy_precision linearity Linearity & Range full_validation->linearity stability Stability (Freeze-Thaw, Bench-Top, Long-Term) full_validation->stability recovery Extraction Recovery full_validation->recovery lloq LLOQ & LOD full_validation->lloq documentation Documentation & Validation Report accuracy_precision->documentation linearity->documentation stability->documentation recovery->documentation lloq->documentation end End documentation->end

References

Measuring Laquinimod Concentrations in Plasma with Laquinimod-d5: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of Laquinimod in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Laquinimod-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, adhering to the principles of bioanalytical method validation.[1] Two distinct sample preparation techniques are presented: solid-phase extraction (SPE) for low concentration measurements and protein precipitation (PPT) for a wider analytical range.[2] This application note is intended to guide researchers in the implementation of a robust and reliable assay for pharmacokinetic studies and therapeutic drug monitoring of Laquinimod.

Introduction

Laquinimod (ABR-215062) is an orally administered immunomodulatory compound that has been under investigation for the treatment of multiple sclerosis and other autoimmune diseases.[2][3] To support its clinical development and to understand its pharmacokinetic profile, a sensitive and selective bioanalytical method for the quantification of Laquinimod in biological matrices is essential.[1][4] This protocol details a validated LC-MS/MS method for the determination of Laquinimod in human plasma, utilizing this compound as an internal standard to correct for matrix effects and variability during sample processing and analysis.[5]

The use of a stable isotope-labeled internal standard is a widely accepted practice in quantitative bioanalysis as it mimics the analyte's behavior during extraction and ionization, leading to improved data quality.[2] The methods described herein are based on established procedures for Laquinimod analysis and are suitable for regulated bioanalysis in support of clinical trials.[2]

Experimental Protocols

Materials and Reagents
  • Analytes: Laquinimod and this compound (Internal Standard)

  • Biological Matrix: Human plasma (K3EDTA)

  • Chemicals and Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Water (Ultrapure, 18.2 MΩ·cm)

    • Trifluoroacetic acid (TFA)

  • Solid-Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent

  • Protein Precipitation (PPT) Reagent: Acetonitrile with 0.1% formic acid

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Laquinimod and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to prepare working solutions for calibration standards and quality controls.

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution to a final concentration of 50 ng/mL in the same solvent mixture.

Sample Preparation

Two methods for sample preparation are presented, catering to different concentration ranges.[2]

Method 1: Solid-Phase Extraction (SPE) for Low Concentrations (e.g., 0.4-100 nmol/L) [2]

  • Sample Pre-treatment: To 250 µL of plasma, add 25 µL of the IS working solution (this compound) and 250 µL of 4% phosphoric acid. Vortex to mix.

  • SPE Cartridge Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Method 2: Protein Precipitation (PPT) for Wide Range Concentrations (e.g., 0.75-15000 nmol/L) [2]

  • Sample Pre-treatment: To 50 µL of plasma, add 150 µL of the IS working solution (this compound) in acetonitrile containing 0.1% formic acid.

  • Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes.

  • Transfer: Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterMethod 1 (SPE)Method 2 (PPT)
Column C18, 50 x 2.1 mm, 3.5 µmC18, 30 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min0.5 mL/min
Gradient Isocratic: 30% BGradient: 5-95% B in 1.5 min
Injection Volume 10 µL5 µL
Column Temperature 40°C40°C

Mass Spectrometry Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Laquinimod 357.1236.1[2]
This compound (IS) 362.1236.1

Note: The MRM transition for this compound is proposed based on the stable isotope substitution and may require optimization.

Data Presentation

The following tables summarize the expected performance characteristics of the described methods, based on published data for a similar assay.[2]

Table 1: Calibration Curve Parameters

MethodRange (nmol/L)Regression ModelCorrelation Coefficient (r²)
Method 1 (SPE) 0.4 - 100[2]Linear, 1/x weighting> 0.99
Method 2 (PPT) 0.75 - 15000[2]Linear, 1/x weighting> 0.99

Table 2: Precision and Accuracy

MethodConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Method 1 (SPE) LLOQ< 10< 10± 15
LQC< 5< 5± 10
MQC< 5< 5± 10
HQC< 5< 5± 10
Method 2 (PPT) LLOQ< 10< 10± 15
LQC< 5< 5± 10
MQC< 5< 5± 10
HQC< 5< 5± 10

Data adapted from Jonsson et al., 2006, with expected performance for a validated method.[2]

Table 3: Recovery and Matrix Effect

MethodParameterLaquinimodThis compound
Method 1 (SPE) Extraction Recovery90-97%[2]90-97%
Matrix FactorClose to 1Close to 1
Method 2 (PPT) Extraction RecoveryNot ApplicableNot Applicable
Matrix FactorClose to 1Close to 1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Method 1: SPE cluster_ppt Method 2: PPT cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is spe_pretreat Pre-treatment add_is->spe_pretreat For SPE ppt_precipitate Protein Precipitation add_is->ppt_precipitate For PPT spe_condition Condition SPE spe_pretreat->spe_condition spe_load Load Sample spe_condition->spe_load spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute spe_evap Evaporate & Reconstitute spe_elute->spe_evap lc_injection LC Injection spe_evap->lc_injection ppt_centrifuge Centrifuge ppt_precipitate->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_supernatant->lc_injection chrom_sep Chromatographic Separation lc_injection->chrom_sep ms_detection MS/MS Detection (MRM) chrom_sep->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for Laquinimod quantification in plasma.

logical_relationship cluster_process Analytical Process laquinimod Laquinimod (Analyte) sample_prep Sample Preparation (Extraction & Cleanup) laquinimod->sample_prep laquinimod_d5 This compound (Internal Standard) laquinimod_d5->sample_prep lc_ms_analysis LC-MS/MS Analysis (Injection, Separation, Ionization) sample_prep->lc_ms_analysis response_laq Analyte Response lc_ms_analysis->response_laq Measures response_is IS Response lc_ms_analysis->response_is Measures ratio Response Ratio (Analyte/IS) response_laq->ratio response_is->ratio calibration_curve Calibration Curve ratio->calibration_curve final_concentration Final Concentration ratio->final_concentration calibration_curve->final_concentration Used for

Caption: Role of the internal standard in quantitative analysis.

References

Application Notes and Protocols for Laquinimod-d5 in Metabolite Identification Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laquinimod is an orally administered immunomodulatory compound that has been investigated for the treatment of multiple sclerosis and other neurodegenerative diseases. Understanding its metabolic fate is crucial for evaluating its efficacy and safety profile. Laquinimod is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, undergoing biotransformation into several metabolites. The main metabolic pathways include hydroxylation at various positions on the quinoline moiety and N-demethylation.

This document provides detailed application notes and protocols for the use of deuterated Laquinimod (Laquinimod-d5) in metabolite identification studies. The use of stable isotope-labeled compounds like this compound is a powerful technique in drug metabolism research. It facilitates the confident identification of drug-related material in complex biological matrices by creating a distinct mass shift and a characteristic isotopic doublet in the mass spectra of the parent drug and its metabolites.

Signaling Pathways of Laquinimod

Laquinimod exerts its effects through the modulation of several signaling pathways, primarily impacting the immune system and the central nervous system. Its mechanism of action involves altering cytokine profiles, inhibiting inflammatory cell infiltration, and promoting neuroprotective effects. A key pathway inhibited by Laquinimod is the NF-κB signaling cascade, which plays a central role in the inflammatory response.

Laquinimod_Signaling_Pathway cluster_immune Immune Modulation cluster_cns Neuroprotection Laquinimod Laquinimod Antigen Presenting\nCells (APCs) Antigen Presenting Cells (APCs) Laquinimod->Antigen Presenting\nCells (APCs) Inhibits Anti-inflammatory\nCytokines\n(e.g., IL-10, TGF-β) Anti-inflammatory Cytokines (e.g., IL-10, TGF-β) Laquinimod->Anti-inflammatory\nCytokines\n(e.g., IL-10, TGF-β) Upregulates Astrocytes Astrocytes Laquinimod->Astrocytes Modulates Brain-Derived\nNeurotrophic Factor\n(BDNF) Brain-Derived Neurotrophic Factor (BDNF) Laquinimod->Brain-Derived\nNeurotrophic Factor\n(BDNF) Increases T-cell Activation T-cell Activation Antigen Presenting\nCells (APCs)->T-cell Activation Reduces Pro-inflammatory\nCytokines\n(e.g., TNF-α, IL-17) Pro-inflammatory Cytokines (e.g., TNF-α, IL-17) T-cell Activation->Pro-inflammatory\nCytokines\n(e.g., TNF-α, IL-17) Downregulates NF-κB Pathway NF-κB Pathway Astrocytes->NF-κB Pathway Inhibits NF-κB Pathway->Pro-inflammatory\nCytokines\n(e.g., TNF-α, IL-17) Axonal Damage\n& Demyelination Axonal Damage & Demyelination Brain-Derived\nNeurotrophic Factor\n(BDNF)->Axonal Damage\n& Demyelination Reduces

Figure 1: Simplified signaling pathway of Laquinimod's immunomodulatory and neuroprotective effects.

Quantitative Data: Predicted Metabolites of this compound

The use of this compound allows for the straightforward prediction of the mass-to-charge ratio (m/z) of its potential metabolites. The following table summarizes the expected monoisotopic masses and m/z values for the parent compound and its major predicted metabolites in positive ion mode ([M+H]⁺). The five deuterium atoms are assumed to be located on the N-ethyl group.

CompoundChemical Formula (Unlabeled)Monoisotopic Mass (Unlabeled)Expected Monoisotopic Mass (this compound)Expected m/z [M+H]⁺ (this compound)Metabolic Pathway
LaquinimodC₁₉H₁₇ClN₂O₃356.0928361.1244362.1317-
M1: Hydroxylated LaquinimodC₁₉H₁₇ClN₂O₄372.0877377.1193378.1266Hydroxylation
M2: Dihydroxylated LaquinimodC₁₉H₁₇ClN₂O₅388.0826393.1142394.1215Dihydroxylation
M3: N-demethylated LaquinimodC₁₈H₁₅ClN₂O₃342.0771347.1087348.1160N-demethylation
M4: Hydroxylated N-demethylated LaquinimodC₁₈H₁₅ClN₂O₄358.0720363.1036364.1109Hydroxylation & N-demethylation

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol describes the incubation of this compound with human liver microsomes to generate its metabolites for subsequent LC-MS/MS analysis.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regeneration System (Solution A: 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate; Solution B: 0.4 U/mL glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., a structurally similar compound not expected to be formed as a metabolite) in ACN

  • Microcentrifuge tubes

  • Incubator/shaker

Procedure:

  • Preparation of Incubation Mixture:

    • On ice, prepare the incubation mixture in microcentrifuge tubes by adding the following in order:

      • Phosphate buffer (0.1 M, pH 7.4)

      • Human Liver Microsomes (final concentration 0.5 mg/mL)

      • This compound solution (final concentration 1 µM; ensure final organic solvent concentration is <1%)

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regeneration system.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Termination of Reaction:

    • At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation:

    • Vortex the samples vigorously for 1 minute to precipitate the proteins.

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Sample Collection:

    • Carefully transfer the supernatant to a new set of tubes for LC-MS/MS analysis.

Experimental_Workflow cluster_prep Incubation Preparation This compound Stock This compound Stock Incubation Mixture Incubation Mixture This compound Stock->Incubation Mixture Human Liver Microsomes Human Liver Microsomes Human Liver Microsomes->Incubation Mixture Phosphate Buffer Phosphate Buffer Phosphate Buffer->Incubation Mixture Pre-incubation (37°C) Pre-incubation (37°C) Incubation Mixture->Pre-incubation (37°C) Add NADPH Regeneration System Add NADPH Regeneration System Pre-incubation (37°C)->Add NADPH Regeneration System Incubation (37°C, various times) Incubation (37°C, various times) Add NADPH Regeneration System->Incubation (37°C, various times) Reaction Termination (Acetonitrile + IS) Reaction Termination (Acetonitrile + IS) Incubation (37°C, various times)->Reaction Termination (Acetonitrile + IS) Protein Precipitation (Vortex & Centrifuge) Protein Precipitation (Vortex & Centrifuge) Reaction Termination (Acetonitrile + IS)->Protein Precipitation (Vortex & Centrifuge) Supernatant Collection Supernatant Collection Protein Precipitation (Vortex & Centrifuge)->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis

Figure 2: Workflow for in vitro metabolite generation of this compound.

LC-MS/MS Method for Metabolite Identification

This protocol provides a starting point for the development of a robust LC-MS/MS method for the separation and identification of this compound and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Full scan for initial metabolite screening and Product Ion Scan for structural elucidation. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.

  • MRM Transitions (example for parent drug):

    • This compound: Q1 (m/z) 362.1 → Q3 (m/z) [fragment ions to be determined]

  • Collision Energy: To be optimized for each metabolite.

Data Analysis:

  • Metabolite Prediction: Use metabolite prediction software to generate a list of potential metabolites and their expected masses.

  • Full Scan Analysis: Analyze the samples in full scan mode to identify ions with the predicted masses of this compound metabolites. The presence of a characteristic isotopic pattern due to the deuterium label will aid in identification.

  • Product Ion Scans: Perform product ion scans on the candidate metabolite ions to obtain fragmentation patterns.

  • Structural Elucidation: Compare the fragmentation patterns of the metabolites with that of the parent drug (this compound) to identify the site of metabolic modification. Mass shifts in fragment ions will indicate the location of the modification.

  • Relative Quantification: The peak areas of the identified metabolites can be compared to that of the remaining parent drug to estimate the relative extent of metabolism.

Conclusion

The use of this compound in conjunction with in vitro metabolism studies and LC-MS/MS analysis provides a robust and efficient workflow for the identification and characterization of its metabolites. The stable isotope label greatly enhances the confidence in metabolite identification by providing a clear analytical handle. The protocols outlined in this document serve as a comprehensive guide for researchers in the field of drug metabolism and development to investigate the biotransformation of Laquinimod. Further optimization of the LC and MS parameters may be required based on the specific instrumentation and experimental goals.

Application Notes and Protocols for the Use of Laquinimod-d5 in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Laquinimod is an immunomodulatory compound that has been investigated for the treatment of multiple sclerosis and other autoimmune diseases. Its mechanism of action involves the modulation of the immune response and neuroprotection.[1][2] Laquinimod is known to cross the blood-brain barrier, making the analysis of its concentration in various tissues, particularly in the central nervous system (CNS), crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies.[1] Laquinimod-d5, a deuterated version of the molecule, is an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical properties and distinct mass.

This document provides detailed protocols for the homogenization of tissues, extraction of this compound, and its subsequent quantification using LC-MS/MS. It also includes information on the signaling pathways affected by Laquinimod.

Data Presentation

Table 1: Pharmacokinetic Properties of Laquinimod in Plasma

ParameterValueSpeciesCitation
Bioavailability80% - 90%Animals/Humans[3]
Time to Peak Plasma Concentration (Tmax)~2 hoursHumans[3]
Plasma Protein Binding>98%Humans[1]
Volume of Distribution~10 LHumans[4]
Terminal Half-life~80 hoursHumans[1]
MetabolismPrimarily via Cytochrome P450 3A4Humans[3]

Experimental Protocols

Tissue Homogenization Protocol

This protocol outlines the general procedure for preparing tissue homogenates for the extraction of this compound.

Materials:

  • Tissue sample (e.g., brain, spleen, liver, kidney)

  • Ice-cold homogenization buffer (e.g., Phosphate Buffered Saline (PBS), Tris-HCl)

  • Protease inhibitors

  • Homogenizer (e.g., bead beater, Potter-Elvehjem homogenizer, or ultrasonic homogenizer)

  • Microcentrifuge tubes

  • Calibrated balance

  • Ice

Procedure:

  • Accurately weigh the frozen tissue sample.

  • Place the tissue in a pre-chilled microcentrifuge tube.

  • Add a pre-determined volume of ice-cold homogenization buffer. A common ratio is 1:3 to 1:5 (w/v) of tissue to buffer.

  • If required, add protease inhibitors to the buffer to prevent degradation of tissue proteins.

  • Homogenize the tissue on ice until no visible tissue fragments remain. The specific settings and duration will depend on the type of homogenizer and tissue.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 - 15,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant (tissue homogenate) for the extraction procedure.

This compound Extraction Protocol from Tissue Homogenates

This protocol describes two common methods for extracting small molecules like this compound from a complex matrix like tissue homogenate: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). This compound should be used as the internal standard and spiked into the samples before extraction.

Method A: Protein Precipitation (PPT)

Materials:

  • Tissue homogenate

  • This compound internal standard solution

  • Ice-cold acetonitrile or methanol

  • Vortex mixer

  • Microcentrifuge

  • Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Reconstitution solution (e.g., mobile phase for LC-MS/MS)

Procedure:

  • To a microcentrifuge tube containing a known volume of tissue homogenate (e.g., 100 µL), add a small volume of the this compound internal standard solution.

  • Add at least three volumes of ice-cold acetonitrile or methanol (e.g., 300 µL).

  • Vortex the mixture vigorously for 1-2 minutes to precipitate the proteins.

  • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitute the dried extract in a known volume of the reconstitution solution (e.g., 100 µL).

  • Vortex briefly and centrifuge to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Method B: Liquid-Liquid Extraction (LLE)

Materials:

  • Tissue homogenate

  • This compound internal standard solution

  • Water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Vortex mixer

  • Microcentrifuge

  • Evaporation system

  • Reconstitution solution

Procedure:

  • To a microcentrifuge tube containing a known volume of tissue homogenate, add the this compound internal standard solution.

  • Add a volume of a water-immiscible organic solvent (e.g., 3-4 times the volume of the homogenate).

  • Vortex vigorously for 5-10 minutes to ensure thorough mixing and extraction.

  • Centrifuge at a moderate speed (e.g., 3,000-4,000 x g) for 5-10 minutes to separate the aqueous and organic phases.

  • Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a new tube, avoiding the aqueous layer and any protein interface.

  • Evaporate the organic solvent to dryness.

  • Reconstitute the residue in a known volume of the reconstitution solution.

  • Vortex and centrifuge before transferring to an autosampler vial for analysis.

LC-MS/MS Quantification Protocol for this compound

This protocol provides a starting point for the development of an LC-MS/MS method for the quantification of Laquinimod. Method optimization and validation are crucial for accurate results.

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Suggested Starting Conditions):

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 30 - 40 °C

MS/MS Parameters (Based on Laquinimod):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Laquinimod: m/z 357.1 → 236.1

    • This compound: The precursor ion will be m/z 362.1 (assuming 5 deuterium atoms). The product ion is likely to be the same as the unlabeled compound, m/z 236.1, but this should be confirmed by infusion of the standard.

  • Collision Energy and other compound-specific parameters: These will need to be optimized for the specific instrument being used by infusing a standard solution of Laquinimod and this compound.

Visualization of Pathways and Workflows

Signaling Pathways

Laquinimod is known to exert its effects through at least two key signaling pathways: the Aryl Hydrocarbon Receptor (AhR) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

Laquinimod_AhR_Pathway cluster_nucleus Cytoplasm to Nucleus Laquinimod Laquinimod AhR_complex AhR-Hsp90-XAP2 (inactive complex) Laquinimod->AhR_complex Binds AhR_active Laquinimod-AhR-ARNT (active complex) AhR_complex->AhR_active Translocates to Nucleus & binds ARNT Nucleus Nucleus XRE Xenobiotic Response Element (XRE) AhR_active->XRE Binds Gene_expression Target Gene Expression (e.g., Cyp1a1) XRE->Gene_expression Induces Immunomodulation Immunomodulation Gene_expression->Immunomodulation

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by Laquinimod.

Laquinimod_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Proinflammatory_genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_genes Induces Laquinimod Laquinimod Laquinimod->Inhibition Inhibition->IKK Inhibits (mechanism under investigation) Experimental_Workflow Start Start: Tissue Collection Homogenization Tissue Homogenization Start->Homogenization Spiking Spike with This compound (IS) Homogenization->Spiking Extraction Extraction (PPT or LLE) Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

References

Application Note: High-Throughput Screening for Modulators of NF-κB Signaling Using a Stable Reporter Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and validated high-throughput screening (HTS) assay for the identification of novel modulators of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Laquinimod, an immunomodulatory compound, is known to exert its effects in part through the inhibition of astrocytic NF-κB activation.[1][2] This protocol details a cell-based reporter assay amenable to a 384-well plate format, enabling the rapid screening of large compound libraries. The deuterated analog, Laquinimod-d5, is utilized here as a reference compound to demonstrate the assay's utility in identifying and characterizing compounds with similar mechanisms of action.

Introduction

The NF-κB signaling pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous autoimmune and neurodegenerative diseases.[3][4] Consequently, targeting this pathway is a key strategy in the development of novel therapeutics. Laquinimod has demonstrated efficacy in models of multiple sclerosis by, among other mechanisms, down-regulating pro-inflammatory responses.[1][3][4][5] Specifically, it has been shown to reduce NF-κB activation in astrocytes.[1][2] High-throughput screening (HTS) provides an efficient means to identify novel small molecules that modulate NF-κB activity.[6] This application note provides a detailed protocol for an HTS-compatible NF-κB reporter assay using a stable HEK293 cell line expressing a luciferase reporter gene under the control of an NF-κB response element.

Principle of the Assay

The assay utilizes a human embryonic kidney (HEK293) cell line stably transfected with a plasmid containing the firefly luciferase gene downstream of a promoter with multiple NF-κB response elements (NF-κB-RE). In the presence of an activator, such as Tumor Necrosis Factor-alpha (TNF-α), the NF-κB transcription factor is activated, translocates to the nucleus, and binds to the NF-κB-RE, driving the expression of luciferase. The resulting luminescence is proportional to the level of NF-κB activation and can be quantified using a plate-based luminometer. Inhibitors of the NF-κB pathway, such as this compound, will decrease TNF-α-induced luciferase expression.

Materials and Reagents

  • Cell Line: GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line (Promega)

  • Culture Medium: DMEM, high glucose, GlutaMAX™ Supplement, pyruvate (Gibco)

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (Gibco)

  • Assay Medium: Opti-MEM™ I Reduced Serum Medium (Gibco)

  • Activator: Recombinant Human TNF-α (R&D Systems)

  • Reference Compound: this compound (custom synthesis)

  • Detection Reagent: ONE-Glo™ Luciferase Assay System (Promega)

  • Plate: 384-well white, solid-bottom, tissue culture-treated plates (Corning)

  • Other: Phosphate-Buffered Saline (PBS), Trypsin-EDTA (0.25%)

Experimental Protocols

Cell Culture and Maintenance
  • Culture GloResponse™ NF-κB-RE-luc2P HEK293 cells in T75 flasks with Culture Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days, or when they reach 80-90% confluency.

High-Throughput Screening Protocol
  • Cell Plating:

    • Harvest cells using Trypsin-EDTA and resuspend in Assay Medium to a final concentration of 5 x 10^5 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).

    • Incubate the plate for 4 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of this compound and test compounds in Assay Medium.

    • Using an automated liquid handler, add 5 µL of the compound solutions to the appropriate wells. For control wells, add 5 µL of Assay Medium containing 0.1% DMSO (vehicle control).

  • Stimulation:

    • Prepare a solution of TNF-α in Assay Medium at a concentration of 20 ng/mL (EC80 concentration, predetermined).

    • Add 5 µL of the TNF-α solution to all wells except for the unstimulated control wells. Add 5 µL of Assay Medium to the unstimulated control wells.

    • The final volume in each well should be 30 µL.

  • Incubation:

    • Incubate the plate for 6 hours at 37°C, 5% CO2.

  • Luminescence Detection:

    • Equilibrate the plate and the ONE-Glo™ Luciferase Assay Reagent to room temperature.

    • Add 30 µL of ONE-Glo™ reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure luminescence using a plate reader (e.g., SpectraMax iD5).

Data Presentation

The following table summarizes hypothetical data for the reference compound this compound, demonstrating its inhibitory effect on TNF-α-induced NF-κB activation.

This compound Conc. (µM)Luminescence (RLU)% Inhibition
0 (Unstimulated)1,500N/A
0 (TNF-α Stimulated)150,0000
0.01135,00010
0.1105,00030
175,00050
1030,00080
10016,50089

Table 1: Dose-dependent inhibition of TNF-α-induced NF-κB activation by this compound.

Visualizations

Signaling Pathway

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB (Inactive) Nucleus Nucleus Gene Gene Expression (Inflammatory Cytokines) NFkB_nuc->Gene Transcription Laquinimod This compound Laquinimod->IKK Inhibition

Caption: NF-κB signaling pathway and proposed inhibition by this compound.

Experimental Workflow

HTS_Workflow Start Start PlateCells Plate HEK293-NF-κB-luc2P Cells (10,000 cells/well in 384-well plate) Start->PlateCells Incubate1 Incubate (4 hours, 37°C) PlateCells->Incubate1 AddCompounds Add Test Compounds & this compound (5 µL) Incubate1->AddCompounds AddStimulant Add TNF-α (20 ng/mL) (5 µL) AddCompounds->AddStimulant Incubate2 Incubate (6 hours, 37°C) AddStimulant->Incubate2 AddReagent Add ONE-Glo™ Reagent (30 µL) Incubate3 Incubate (10 min, RT) AddReagent->Incubate3 ReadPlate Measure Luminescence Incubate3->ReadPlate Analyze Data Analysis (% Inhibition, IC50) ReadPlate->Analyze Incububate2 Incububate2 Incububate2->AddReagent

Caption: High-throughput screening workflow for NF-κB modulators.

Conclusion

The described NF-κB reporter gene assay is a reliable and scalable method for the high-throughput screening of compound libraries to identify novel immunomodulators. The use of a stable cell line and a commercially available detection reagent ensures reproducibility and simplifies the workflow. This assay can be a valuable tool in the discovery of new therapeutic agents targeting inflammatory and neurodegenerative diseases.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Laquinimod in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laquinimod and its deuterated internal standard, Laquinimod-d5, in plasma samples. The focus is on overcoming matrix effects to ensure accurate and reliable quantification by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Laquinimod analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the biological matrix (e.g., plasma).[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the bioanalytical method.[1] Endogenous components in plasma like phospholipids, proteins, and salts are common causes of matrix effects.[1]

Q2: How can a deuterated internal standard like this compound help in overcoming matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective tool to compensate for matrix effects.[2] Since this compound is chemically identical to Laquinimod, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be normalized, leading to more accurate quantification.[3]

Q3: What are the key parameters to evaluate when assessing matrix effects?

A3: The primary parameters to evaluate are the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).[4]

  • Matrix Factor (MF): A measure of the absolute matrix effect, calculated as the ratio of the analyte peak area in the presence of matrix (post-extraction spiked sample) to the peak area in a neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1]

  • Recovery (RE): The efficiency of the extraction procedure, determined by comparing the analyte peak area in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Process Efficiency (PE): The overall efficiency of the analytical method, which is a combination of matrix effect and recovery.

Q4: Which sample preparation technique is better for minimizing matrix effects in Laquinimod analysis: Protein Precipitation (PPT) or Solid-Phase Extraction (SPE)?

A4: Both Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) are viable methods for preparing plasma samples for Laquinimod analysis.[5] Generally, SPE provides a cleaner extract and is more effective at removing interfering matrix components, thus resulting in a lower matrix effect compared to PPT.[6][7] However, PPT is a simpler and faster technique.[7] The choice between the two depends on the required sensitivity, throughput, and the degree of matrix effect observed. For low concentration level determinations, SPE is often preferred.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in analyte response between samples Significant and variable matrix effects between different plasma lots.1. Use a stable isotope-labeled internal standard (SIL-IS): this compound is ideal for compensating for these variations.[2] 2. Optimize sample preparation: Switch from Protein Precipitation to Solid-Phase Extraction for cleaner samples.[6] 3. Chromatographic separation: Modify the LC gradient to better separate Laquinimod from co-eluting matrix components.
Poor recovery of Laquinimod Suboptimal extraction procedure.1. For SPE: Ensure proper conditioning of the SPE cartridge. Test different wash and elution solvents.[8] 2. For PPT: Evaluate different precipitation solvents (e.g., acetonitrile, methanol) and their ratios to the plasma volume.[9]
IS-normalized matrix factor is not close to 1.0 Differential matrix effects on Laquinimod and this compound.1. Ensure co-elution: A slight difference in retention time between the analyte and the deuterated internal standard can lead to differential matrix effects in regions of changing ion suppression.[10] Adjust chromatographic conditions to ensure complete peak overlap.[3] 2. Use a ¹³C-labeled IS: If differential matrix effects persist with a deuterated standard due to chromatographic shifts, a ¹³C-labeled internal standard like ¹³C₆-Laquinimod may provide better tracking.[5][10]
Ion suppression is observed (Matrix Factor < 0.8) Co-eluting phospholipids or other endogenous components.1. Improve sample cleanup: Implement an SPE protocol specifically designed for phospholipid removal.[11] 2. Divert flow: Use a divert valve to direct the early eluting, more polar matrix components to waste. 3. Change ionization source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI).

Data Presentation

The following table summarizes typical (illustrative) quantitative data for two common sample preparation methods for Laquinimod analysis in plasma.

Parameter Protein Precipitation (PPT) Solid-Phase Extraction (SPE)
Recovery (RE) 92%95%
Matrix Factor (MF) 0.75 (Suppression)0.95 (Minimal Effect)
Process Efficiency (PE) 69%90%
IS-Normalized MF 1.021.01

Note: This data is illustrative and actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Method 1: Solid-Phase Extraction (SPE)

This protocol is adapted for low-level determinations of Laquinimod in plasma.[5]

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard solution. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a C8 SPE cartridge (e.g., Sep-Pak Vac C8) with 1 mL of methanol followed by 1 mL of deionized water.[8]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove proteins and other polar interferences.[8]

  • Elution: Elute Laquinimod and this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis: Inject an appropriate volume into the LC-MS/MS system.

Method 2: Protein Precipitation (PPT)

This protocol is suitable for a wide range of Laquinimod concentrations.[5]

  • Sample Preparation: To 100 µL of plasma, add 20 µL of this compound internal standard solution.

  • Precipitation: Add 300 µL of cold acetonitrile. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in 100 µL of the mobile phase to minimize solvent effects.

  • LC-MS/MS Analysis: Inject an appropriate volume of the supernatant (or reconstituted sample) into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC Column: C18 column (e.g., 50 mm × 2.1 mm, 5-µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: (Example) 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • Laquinimod: m/z 357.1 → 236.1[5]

    • This compound: (Predicted) m/z 362.1 → 236.1 (Actual transition may vary based on deuteration pattern)

    • Note: ¹³C₆-Laquinimod transitions are m/z 363.2 → 236.1 or 365.2 → 238.1.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe SPE Method cluster_ppt PPT Method cluster_analysis Analysis plasma Plasma Sample + this compound spe_cond Condition C8 SPE Cartridge plasma->spe_cond Option 1 ppt_add Add Acetonitrile plasma->ppt_add Option 2 spe_load Load Sample spe_cond->spe_load spe_wash Wash with 5% MeOH spe_load->spe_wash spe_elute Elute with MeOH spe_wash->spe_elute spe_evap Evaporate & Reconstitute spe_elute->spe_evap lcms LC-MS/MS Analysis (ESI+, MRM) spe_evap->lcms Clean Extract ppt_vortex Vortex ppt_add->ppt_vortex ppt_cent Centrifuge ppt_vortex->ppt_cent ppt_super Transfer Supernatant ppt_cent->ppt_super ppt_super->lcms Crude Extract data Data Processing (Analyte/IS Ratio) lcms->data result Final Concentration data->result troubleshooting_logic start Inaccurate/Imprecise Results check_mf Calculate Matrix Factor (MF) and IS-Normalized MF start->check_mf mf_ok IS-Normalized MF ≈ 1.0? check_mf->mf_ok Yes mf_bad IS-Normalized MF ≠ 1.0? check_mf->mf_bad No check_recovery Evaluate Recovery (RE) mf_ok->check_recovery mf_abs_bad Absolute MF < 0.8 or > 1.2? mf_ok->mf_abs_bad Check Absolute MF check_chromatography Check Analyte/IS Co-elution mf_bad->check_chromatography recovery_low Recovery < 85%? check_recovery->recovery_low optimize_extraction Optimize Extraction Protocol (e.g., SPE solvents) recovery_low->optimize_extraction Yes end Accurate Results recovery_low->end No coelution_bad Poor Co-elution? check_chromatography->coelution_bad adjust_lc Adjust LC Method (Gradient, Column) coelution_bad->adjust_lc Yes consider_is Consider ¹³C-IS coelution_bad->consider_is If persists coelution_bad->end No cleaner_prep Use Cleaner Sample Prep (e.g., switch PPT to SPE) mf_abs_bad->cleaner_prep Yes mf_abs_bad->end No

References

Technical Support Center: Optimizing Laquinimod-d5 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal intensity of Laquinimod-d5 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a deuterated form of Laquinimod, an immunomodulatory compound investigated for the treatment of multiple sclerosis.[1] In mass spectrometry-based bioanalysis, this compound serves as an ideal internal standard for the quantification of Laquinimod. Its chemical and physical properties are nearly identical to Laquinimod, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer.

Q2: What are the common causes of poor signal intensity for this compound?

Poor signal intensity for this compound can stem from several factors, including:

  • Suboptimal Instrument Settings: Incorrect ESI source parameters, such as capillary voltage, gas flows, and temperatures, can lead to inefficient ionization.

  • Sample Preparation Issues: Inefficient extraction from the sample matrix can result in low recovery. The presence of interfering substances from the matrix can also cause ion suppression.[2][3]

  • Inappropriate LC Conditions: Poor chromatographic peak shape or co-elution with interfering compounds can diminish signal intensity.

  • Analyte Degradation: Although generally stable, improper storage or handling of this compound solutions could lead to degradation.

  • Adduct Formation: The formation of adducts (e.g., with sodium or potassium) can distribute the ion signal across multiple m/z values, reducing the intensity of the primary ion.[4]

Q3: What are the expected m/z transitions for Laquinimod and this compound in MS/MS?

Based on published methods for Laquinimod, analysis is typically performed using positive mode electrospray ionization (ESI).[5] The protonated molecule [M+H]+ is selected as the precursor ion. For this compound, the precursor and product ions will be shifted by 5 Da compared to the unlabeled compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Laquinimod357.1236.1Positive ESI
This compound 362.1 241.1 Positive ESI
Table 1: Predicted MRM transitions for Laquinimod and this compound.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues with this compound.

Diagram: Troubleshooting Workflow for Low this compound Signal

TroubleshootingWorkflow start Low or No this compound Signal check_ms Verify Mass Spectrometer Performance (Tune, Calibrate, Check System Suitability) start->check_ms check_lc Evaluate LC Performance (Peak Shape, Retention Time, Pressure) check_ms->check_lc MS OK optimize_ms Optimize MS Parameters (Source Conditions, Collision Energy) check_ms->optimize_ms MS Issue check_sample Investigate Sample Preparation (Extraction Recovery, Matrix Effects) check_lc->check_sample LC OK optimize_lc Optimize LC Method (Gradient, Mobile Phase, Column) check_lc->optimize_lc LC Issue check_sample->optimize_ms Sample Prep OK optimize_sample Refine Sample Preparation (SPE, LLE, Dilution) check_sample->optimize_sample Sample Prep Issue solution Signal Intensity Improved optimize_ms->solution optimize_lc->solution optimize_sample->solution

Caption: A step-by-step workflow for troubleshooting low signal intensity of this compound.

Step 1: Verify Mass Spectrometer Performance
  • System Suitability Check:

    • Action: Directly infuse a freshly prepared, reasonably concentrated solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer.

    • Expected Outcome: A stable and strong signal for the this compound precursor ion (m/z 362.1).

    • Troubleshooting:

      • No or low signal: The issue is likely with the mass spectrometer itself.

      • Action: Perform instrument tuning and calibration according to the manufacturer's recommendations. Ensure gas supplies are adequate and there are no leaks.[6]

  • Fragmentation Check:

    • Action: While infusing, perform a product ion scan to confirm the fragmentation of the precursor ion (m/z 362.1) to the expected product ion (m/z 241.1).

    • Expected Outcome: The product ion should be clearly visible in the spectrum.

    • Troubleshooting:

      • No or weak product ion: Optimize the collision energy.

Step 2: Evaluate LC-MS Performance
  • Injection of a Pure Standard:

    • Action: Inject a known concentration of this compound standard onto the LC-MS system.

    • Expected Outcome: A sharp, symmetrical chromatographic peak with a strong signal.

    • Troubleshooting:

      • Poor peak shape (broad, tailing, or splitting): This suggests a problem with the chromatography.

      • Action: Check for column degradation, ensure mobile phase compatibility with the analyte and column, and verify the LC system is functioning correctly (e.g., no leaks, pumps are working properly).

      • No peak or very low signal: If the infusion test in Step 1 was successful, this points to a problem with the LC-MS interface or severe ion suppression.

  • Investigate Ion Suppression:

    • Action: Perform a post-column infusion experiment. Continuously infuse the this compound standard into the MS while injecting a blank, extracted sample matrix onto the LC column.

    • Expected Outcome: The baseline signal of the infused standard should remain stable.

    • Troubleshooting:

      • Signal dip at the retention time of this compound: This indicates the presence of co-eluting matrix components that are suppressing the ionization of your analyte.[2][3]

      • Action: Improve chromatographic separation to resolve this compound from the interfering compounds or enhance the sample cleanup procedure.

Step 3: Optimize Experimental Parameters
  • Mass Spectrometer Source Parameters:

    • Action: Systematically optimize ESI source parameters to maximize the signal for this compound.

    • Rationale: Different compounds ionize with varying efficiencies under different source conditions.[7]

    • Key Parameters to Optimize:

      • Capillary Voltage

      • Nebulizer Gas Pressure

      • Drying Gas Flow and Temperature

      • Sheath Gas Flow and Temperature

    ParameterTypical Starting Range (Positive ESI)
    Capillary Voltage3.0 - 4.5 kV
    Nebulizer Gas30 - 50 psi
    Drying Gas Temperature250 - 350 °C
    Drying Gas Flow8 - 12 L/min
    Table 2: General starting ranges for ESI source parameter optimization.
  • Sample Preparation:

    • Action: Evaluate the efficiency of your sample preparation method.

    • Methods to Consider:

      • Protein Precipitation (PPT): A simple and fast method, but may result in less clean extracts.

      • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT.

      • Solid-Phase Extraction (SPE): Often yields the cleanest extracts, effectively removing many matrix components that can cause ion suppression.

    • Verification: Spike a known amount of this compound into a blank matrix and process it through your sample preparation workflow. Compare the resulting signal to a direct injection of the same amount of standard to calculate recovery. A recovery of 85-115% is generally considered acceptable.

Experimental Protocols

Protocol 1: Stock and Working Solution Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable organic solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL. Store at -20°C or as recommended by the supplier.

  • This compound Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 acetonitrile:water or another appropriate solvent. These solutions will be used for spiking into calibration standards and quality control samples.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific matrix and SPE sorbent.

  • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of the this compound internal standard working solution. Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Column Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 3: LC-MS/MS Analysis

The following are suggested starting parameters that should be optimized for your specific instrument and application.

ParameterSuggested Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition 362.1 -> 241.1
Collision Energy Optimize empirically (start around 20-30 eV)
Table 3: Suggested starting parameters for LC-MS/MS analysis of this compound.

Laquinimod Signaling Pathway

Laquinimod exerts its immunomodulatory effects in part through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] This pathway is a central regulator of inflammatory responses.

LaquinimodSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Pro-inflammatory Stimuli TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates Laquinimod Laquinimod Laquinimod->IKK Inhibits (Reduces p65 phosphorylation) DNA DNA NFkB_p65_p50_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokine Genes (e.g., IL-1β) DNA->Cytokines Induces Transcription

Caption: Laquinimod's inhibitory effect on the NF-κB signaling pathway.

References

Technical Support Center: Laquinimod-d5 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Laquinimod-d5 as an internal standard in bioanalytical assays. The following information addresses common stability challenges encountered in biological matrices such as plasma and urine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a stable isotope-labeled (SIL) version of Laquinimod, where five hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Laquinimod in biological samples. The use of a SIL-IS is considered best practice as it closely mimics the analyte's chemical and physical properties, including extraction recovery and chromatographic retention time, which helps to correct for variability during sample preparation and analysis.[1][2][3]

Q2: I'm seeing a gradual decrease in my this compound signal throughout my analytical run. What could be the cause?

A progressive decrease in the internal standard signal can be indicative of several issues. One possibility is the accumulation of matrix components on the LC column or in the MS ion source, leading to ion suppression.[4] Another potential cause could be the on-instrument instability of this compound in the processed samples stored in the autosampler. It is also important to investigate for potential back-exchange of deuterium atoms, especially if the autosampler conditions are not optimized for pH and temperature.[5][6][7]

Q3: My this compound response is highly variable between different plasma lots. What should I investigate?

Significant variability in the internal standard response across different lots of biological matrix can be attributed to differential matrix effects.[8] The composition of plasma can vary between individuals, leading to differences in ion suppression or enhancement.[9][10] It is crucial to evaluate matrix effects during method validation using multiple sources of the biological matrix. In some cases, deuterated internal standards may exhibit slight chromatographic shifts compared to the analyte, which can lead to differential matrix effects.[8][11]

Q4: Can this compound be metabolized differently than Laquinimod?

This phenomenon, known as "metabolic switching," can occur with deuterated compounds. The substitution of hydrogen with deuterium strengthens the chemical bond, which can slow down metabolism at the deuterated site.[12][13][14][15][16] This may cause the metabolic pathway to shift to other parts of the molecule. While this is a known theoretical possibility, its occurrence and impact on the stability and quantification of this compound would need to be experimentally assessed.

Q5: What are the recommended storage conditions for this compound in biological matrices?

While specific long-term stability data for this compound in biological matrices is not extensively published in public literature, general guidance for analyte stability testing should be followed. A study on Laquinimod (the non-deuterated form) demonstrated stability in human plasma for at least 3 months when stored at -20°C.[17] For this compound stock solutions, one supplier recommends storage at -80°C for 6 months or -20°C for 1 month.[18] It is imperative to perform your own stability assessments for this compound in the specific biological matrix and storage conditions used in your laboratory.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Shifting Retention Time of this compound
Possible Cause Troubleshooting Step
Column Degradation Evaluate column performance with a standard solution. If performance is poor, replace the column.
Mobile Phase Issues Prepare fresh mobile phase. Ensure correct pH and composition.
Matrix Effects Inject a blank matrix extract to check for interfering peaks. Optimize sample clean-up to remove interferences.
Back-Exchange of Deuterium Investigate the pH of the mobile phase and sample extracts. Acidic or basic conditions can promote back-exchange.[7][19]
Issue 2: Inconsistent or Low Recovery of this compound
Possible Cause Troubleshooting Step
Suboptimal Extraction Optimize the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Evaluate different solvents and pH conditions.
Binding to Labware Use low-binding tubes and plates. Pre-condition pipette tips.
Degradation during Extraction Perform the extraction process at a lower temperature (e.g., on ice). Minimize the time between extraction and analysis.
Freeze-Thaw Instability Evaluate the stability of this compound after multiple freeze-thaw cycles in the biological matrix.
Issue 3: High Variability in this compound Signal
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent pipetting of the internal standard and sample volumes. Use a calibrated pipette.
Matrix Effects Evaluate matrix effects from different sources of the biological matrix. Consider a more rigorous sample clean-up method.[8]
Ion Source Contamination Clean the ion source of the mass spectrometer.
Instability in Autosampler Assess the stability of processed samples in the autosampler over the expected run time.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Plasma

This protocol outlines the procedure for evaluating the short-term (bench-top), long-term (frozen), and freeze-thaw stability of this compound in plasma.

  • Preparation of Spiked Samples:

    • Thaw a pooled lot of control human plasma.

    • Spike the plasma with this compound at a concentration relevant to your assay (e.g., the concentration used as the internal standard).

    • Prepare multiple aliquots for each stability condition.

  • Short-Term (Bench-Top) Stability:

    • Store spiked plasma aliquots at room temperature for 0, 2, 4, 8, and 24 hours.

    • After the specified time, process the samples immediately using your validated extraction method.

    • Analyze the extracted samples by LC-MS/MS.

  • Long-Term Stability:

    • Store spiked plasma aliquots at your intended storage temperature (e.g., -20°C or -80°C).

    • Analyze aliquots at time zero and at subsequent time points (e.g., 1, 3, and 6 months).

    • Allow samples to thaw completely at room temperature before processing.

  • Freeze-Thaw Stability:

    • Subject spiked plasma aliquots to multiple freeze-thaw cycles.

    • A single cycle consists of freezing the sample at the intended storage temperature for at least 12 hours and then thawing unassisted at room temperature.

    • Analyze samples after 1, 3, and 5 freeze-thaw cycles.

  • Data Analysis:

    • Calculate the mean peak area of this compound for each stability time point and condition.

    • Compare the mean peak area of the stability samples to the mean peak area of the time-zero samples.

    • The stability is acceptable if the mean peak area of the test samples is within ±15% of the time-zero samples.

Protocol 2: Evaluation of Matrix Effects on this compound

This protocol describes a method to quantitatively assess the matrix effect on the ionization of this compound.

  • Sample Sets:

    • Set A (Neat Solution): Prepare a solution of this compound in the final mobile phase composition at a known concentration.

    • Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources. Spike the extracted matrix with this compound to the same final concentration as in Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system.

    • Record the peak area for this compound for all injections.

  • Calculation of Matrix Factor (MF):

    • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • An MF value of 1 indicates no matrix effect.

    • An MF value > 1 indicates ion enhancement.

    • An MF value < 1 indicates ion suppression.

    • The coefficient of variation (CV%) of the matrix factor across the different sources should be ≤15%.

Data Presentation

Table 1: Example of Short-Term (Bench-Top) Stability Data for this compound in Human Plasma

Time at Room Temp. (hours)Mean Peak Area (n=3)% of Time Zero
01,523,456100.0%
21,510,98799.2%
41,498,76598.4%
81,485,43297.5%
241,456,78995.6%

Table 2: Example of Matrix Factor Calculation for this compound

Plasma SourcePeak Area (Post-Extraction Spike)Matrix Factor
11,350,1230.89
21,380,4560.91
31,320,7890.87
41,410,1230.93
51,365,4560.90
61,395,7890.92
Mean 1,370,456 0.90
CV% 2.4%
Mean Peak Area in Neat Solution = 1,523,456

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Matrix (Plasma, Urine) spike Spike with This compound (IS) start->spike extract Sample Extraction (PPT, LLE, SPE) spike->extract inject Inject into LC-MS/MS extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification calculate->quantify

Caption: Bioanalytical workflow for the quantification of Laquinimod using this compound as an internal standard.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions issue Inconsistent this compound Signal Observed c1 Sample Preparation Variability issue->c1 c2 Matrix Effects issue->c2 c3 Instrumental Issues issue->c3 c4 This compound Instability issue->c4 s1 Review Pipetting Technique & Calibrate Pipettes c1->s1 s2 Optimize Sample Cleanup & Evaluate Multiple Matrix Lots c2->s2 s3 Clean Ion Source & Check LC System c3->s3 s4 Perform Stability Experiments (Bench-top, Freeze-Thaw) c4->s4

Caption: A logical troubleshooting guide for inconsistent this compound internal standard signal.

References

Navigating Chromatographic Challenges with Laquinimod-d5: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Laquinimod-d5, achieving optimal chromatographic peak shape is paramount for accurate and reliable data. This technical support center provides troubleshooting guidance in a user-friendly question-and-answer format to address common issues encountered during analysis.

Poor chromatographic peak shape can manifest in various forms, including peak tailing, fronting, splitting, and broadening. Each of these issues can stem from a variety of factors related to the analytical method, the HPLC system, the column, or the sample itself. This guide will walk you through potential causes and systematic solutions to restore ideal peak symmetry and resolution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, characterized by an asymmetry where the latter half of the peak is wider than the front half, is a common chromatographic problem.

Potential Causes & Solutions:

CauseRecommended Solution
Secondary Interactions Laquinimod, a quinoline-3-carboxamide derivative, may exhibit secondary interactions with active sites on the stationary phase, particularly residual silanols on silica-based columns.[1][2][3] To mitigate this, consider the following: • Mobile Phase pH Adjustment: The pKa of Laquinimod is crucial here. While an exact experimental value is not readily available in public literature, related quinoline carboxamide structures suggest it may have basic properties. Adjusting the mobile phase pH to suppress the ionization of either the analyte or the silanol groups can significantly improve peak shape. For basic compounds, a lower pH (e.g., 2.5-3.5) is often beneficial.[1] • Use of an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column to minimize the availability of free silanol groups. • Mobile Phase Additives: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.
Column Overload Injecting too high a concentration of this compound can saturate the column, leading to tailing.[4][5][6] • Reduce Injection Volume or Sample Concentration: Dilute the sample or inject a smaller volume to see if the peak shape improves.
Column Degradation Over time, columns can degrade, leading to poor peak shapes.[4][5] • Column Washing: Flush the column with a strong solvent to remove any strongly retained compounds. • Replace Column: If washing does not improve the peak shape, the column may need to be replaced.
Dead Volume Excessive dead volume in the HPLC system (e.g., from poorly connected tubing) can cause peak broadening and tailing.[3] • Check Connections: Ensure all fittings and connections are tight and properly seated. Use low-dead-volume tubing where possible.
Q2: I am observing peak fronting with my this compound analysis. What should I investigate?

Peak fronting, where the initial part of the peak is broader than the trailing edge, is less common than tailing but can still significantly impact quantification.

Potential Causes & Solutions:

CauseRecommended Solution
Sample Overload (Concentration) Injecting a sample that is too concentrated can lead to fronting.[5][6][7][8] • Dilute the Sample: Try a serial dilution of your sample to see if the peak shape becomes more symmetrical.
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in fronting.[8][9] • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.
Column Collapse A void or collapse at the head of the column can lead to an uneven flow path and peak fronting.[10] • Column Replacement: This issue is often irreversible, and the column will likely need to be replaced.
Q3: My this compound peak is split or appears as a shoulder. How can I resolve this?

Split peaks can be one of the more complex issues to diagnose as they can arise from problems occurring before or during the separation.

Potential Causes & Solutions:

CauseRecommended Solution
Co-elution with an Interferent A compound with a very similar retention time to this compound may be co-eluting. • Modify Mobile Phase Gradient: Adjust the gradient profile (e.g., make it shallower) to improve the separation between this compound and any potential interferents. • Change Stationary Phase: If modifying the mobile phase is ineffective, a column with a different selectivity may be required.
Blocked Frit or Column Inlet Particulates from the sample or mobile phase can partially block the column inlet frit, causing the sample to be introduced unevenly onto the column.[10][11] • In-line Filter: Use an in-line filter before the column to prevent particulates from reaching the frit. • Backflush the Column: Reverse the column direction and flush with a strong solvent (be sure to check the manufacturer's instructions before backflushing). • Replace Frit/Column: If the blockage cannot be cleared, the frit or the entire column may need to be replaced.
Sample Injection Issues Problems with the autosampler, such as an incompletely filled sample loop or a partially clogged needle, can lead to split peaks.[12] • Inspect and Clean Injector: Check the injector for any signs of blockage or wear. Clean the injector needle and port.
Isotope Effect While less common to cause a distinct split, the deuterium labeling in this compound can sometimes lead to a slight separation from any residual non-deuterated Laquinimod, which might appear as a shoulder, especially with very high-resolution chromatography. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. • Confirm with Mass Spectrometry: Use a mass spectrometer to confirm the identity of the two closely eluting peaks.
Q4: My this compound peak is broader than usual. What are the common reasons for this?

Broad peaks can lead to decreased sensitivity and poor resolution from other components in the sample.

Potential Causes & Solutions:

CauseRecommended Solution
Column Contamination or Aging A buildup of contaminants or the natural degradation of the stationary phase over time can lead to broader peaks.[4][5] • Column Cleaning: Implement a regular column cleaning and regeneration protocol. • Guard Column: Use a guard column to protect the analytical column from strongly retained sample components.
Mobile Phase Issues An improperly prepared or degraded mobile phase can affect peak shape. • Fresh Mobile Phase: Prepare fresh mobile phase daily. Ensure all solvents are of high purity and are properly degassed. • Check pH: Verify the pH of the buffered mobile phase.
Sub-optimal Flow Rate A flow rate that is too high or too low for the column dimensions and particle size can lead to band broadening. • Optimize Flow Rate: Consult the column manufacturer's guidelines and perform experiments to determine the optimal flow rate for your separation.
High Dead Volume As mentioned with peak tailing, excessive volume outside of the column can contribute to peak broadening.[3] • Minimize Tubing Length and Diameter: Use the shortest possible length of narrow-bore tubing to connect the components of your HPLC system.

Experimental Protocols

While specific, validated HPLC methods for this compound are not widely published in detail, a review of the literature on Laquinimod analysis provides a strong starting point for method development and troubleshooting. The following are generalized protocols based on published methods for Laquinimod.[4]

Sample Preparation (from Plasma):

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) according to the manufacturer's instructions.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the this compound with a stronger solvent.

    • Evaporate the eluate to dryness and reconstitute as described above.

Chromatographic Conditions (Starting Point for Method Development):

  • Column: A high-quality C18 or C8 column (e.g., 50-150 mm length, 2.1-4.6 mm internal diameter, <5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid or ammonium acetate in water.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-1.0 mL/min).

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-20 µL.

  • Detection: Mass Spectrometry (for deuterated compounds, MS detection is standard).

Visualizing Troubleshooting and Workflows

To aid in the troubleshooting process, the following diagrams illustrate logical workflows and the potential signaling pathway of Laquinimod.

cluster_0 Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape (Tailing, Fronting, Splitting, Broadening) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Likely Systemic Issue (Mobile Phase, Column, Hardware) check_all_peaks->system_issue Yes analyte_specific_issue Likely Analyte-Specific Issue (Chemical Interactions, Sample Matrix) check_all_peaks->analyte_specific_issue No troubleshoot_system Troubleshoot System: - Check mobile phase prep & pH - Inspect column for voids/blockage - Check for leaks & dead volume system_issue->troubleshoot_system troubleshoot_analyte Troubleshoot Analyte: - Adjust mobile phase pH - Reduce sample concentration - Change sample solvent - Use end-capped column analyte_specific_issue->troubleshoot_analyte peak_shape_ok Peak Shape Acceptable? troubleshoot_system->peak_shape_ok troubleshoot_analyte->peak_shape_ok end Continue Analysis peak_shape_ok->end Yes re_evaluate Re-evaluate Problem peak_shape_ok->re_evaluate No re_evaluate->start

Caption: A logical workflow for troubleshooting poor chromatographic peak shape.

cluster_1 General Experimental Workflow for this compound Analysis sample_prep Sample Preparation (Protein Precipitation or SPE) reconstitution Reconstitution in Initial Mobile Phase sample_prep->reconstitution hplc_separation HPLC Separation (Reversed-Phase Gradient) reconstitution->hplc_separation ms_detection Mass Spectrometric Detection hplc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: A typical experimental workflow for the analysis of this compound.

cluster_2 Simplified Proposed Signaling Pathway of Laquinimod laquinimod Laquinimod ahr Aryl Hydrocarbon Receptor (AhR) laquinimod->ahr neuroprotection Neuroprotective Effects (e.g., BDNF Upregulation) laquinimod->neuroprotection immune_cells Immune Cells (e.g., Dendritic Cells, Monocytes) ahr->immune_cells pro_inflammatory Pro-inflammatory Cytokine Production (e.g., IL-12, TNF-α) immune_cells->pro_inflammatory Inhibition anti_inflammatory Anti-inflammatory Cytokine Production (e.g., IL-10, TGF-β) immune_cells->anti_inflammatory Promotion

References

Technical Support Center: Quantification of Laquinimod-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Laquinimod-d5 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Laquinimod and its deuterated internal standard, this compound?

A1: Based on published methods, the recommended Multiple Reaction Monitoring (MRM) transitions are as follows. For Laquinimod, the transition is m/z 357.1 → 236.1.[1] The precursor ion [M+H]⁺ for this compound is approximately m/z 362.1. The primary fragmentation is unlikely to involve the deuterated phenyl group, so the major product ion is expected to be the same as the unlabeled compound.

Table 1: Recommended MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Laquinimod357.1236.1Positive
This compound362.1236.1Positive

Q2: What type of ionization is most suitable for Laquinimod analysis?

A2: Electrospray ionization (ESI) in the positive ion mode is the most commonly used and effective ionization technique for Laquinimod.[1]

Q3: What are the general recommendations for a starting LC method?

A3: A reversed-phase C18 column is a good starting point. You can begin with a gradient elution using a mobile phase consisting of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic component like acetonitrile or methanol.

Q4: What are the most common sample preparation techniques for Laquinimod in plasma?

A4: The two most common and effective methods for extracting Laquinimod from plasma are protein precipitation (PPT) and solid-phase extraction (SPE).[1] PPT is a faster method suitable for a wide dynamic range, while SPE can provide a cleaner extract, which is beneficial for achieving lower limits of quantification.[1]

Experimental Protocols

Protocol 1: Protein Precipitation for Wide Range Quantification

This protocol is adapted from a validated method for wide-range determination of Laquinimod in human plasma.[1]

  • Sample Preparation:

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.

    • Use a C18 column with a fast gradient elution. A starting point could be a gradient of 10% to 90% acetonitrile in water (with 0.1% formic acid) over 5 minutes.

    • Monitor the MRM transitions specified in Table 1.

Protocol 2: Solid-Phase Extraction for Low-Level Quantification

This protocol is based on a method designed for low-level determination of Laquinimod.[1]

  • Sample Preparation:

    • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

    • Load 500 µL of plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample and analyze using the same LC-MS/MS conditions as in Protocol 1, potentially with an isocratic elution for better separation of low-level analytes.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

dot

G cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape col_overload Column Overload start->col_overload High concentration? col_contam Column Contamination start->col_contam Gradual degradation? injection_solvent Inappropriate Injection Solvent start->injection_solvent Distortion at start? ph_mismatch pH Mismatch between Sample and Mobile Phase start->ph_mismatch Inconsistent shape? dilute_sample Dilute Sample col_overload->dilute_sample flush_col Flush or Replace Column col_contam->flush_col match_solvent Reconstitute in Initial Mobile Phase injection_solvent->match_solvent adjust_ph Adjust Sample pH ph_mismatch->adjust_ph

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • Assess the Peak Shape: Characterize the issue as tailing, fronting, or broad peaks.

  • Check for Column Overload: If the peak is fronting, it might be due to injecting too much sample. Try diluting the sample and reinjecting.

  • Evaluate Column Health: If peak tailing or broadening occurs over several injections, the column may be contaminated or degraded. Flush the column according to the manufacturer's instructions or replace it.

  • Verify Injection Solvent: The solvent used to reconstitute the sample should ideally match the initial mobile phase composition to prevent peak distortion.

  • Consider pH Effects: A mismatch in pH between the sample and the mobile phase can lead to peak tailing or splitting. Ensure the sample is properly buffered if necessary.

Issue 2: High Signal-to-Noise Ratio or Background Noise

dot

G cluster_causes Potential Causes cluster_solutions Solutions start High Background Noise mobile_phase_contam Contaminated Mobile Phase start->mobile_phase_contam matrix_effects Matrix Effects (Ion Suppression/Enhancement) start->matrix_effects system_contam System Contamination start->system_contam prepare_fresh_mp Prepare Fresh Mobile Phase mobile_phase_contam->prepare_fresh_mp improve_cleanup Improve Sample Cleanup (e.g., SPE) matrix_effects->improve_cleanup clean_system Clean LC and MS System system_contam->clean_system

Caption: Troubleshooting workflow for high background noise.

Detailed Steps:

  • Check Mobile Phase: Prepare fresh mobile phases using high-purity solvents and additives. Contaminants in the mobile phase are a common source of high background noise.

  • Evaluate Matrix Effects: Co-eluting matrix components can interfere with the ionization of the analyte, leading to ion suppression or enhancement and a noisy baseline.[2][3][4] To mitigate this, improve the sample cleanup procedure, for example, by switching from protein precipitation to solid-phase extraction. The use of a deuterated internal standard like this compound is crucial to compensate for these effects.

  • System Contamination: If the background noise persists, the LC-MS system itself may be contaminated. Clean the ion source, and if necessary, flush the LC system.

Issue 3: Inconsistent Retention Times

dot

G cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Retention Times pump_issues LC Pump Malfunction start->pump_issues column_equilibration Insufficient Column Equilibration start->column_equilibration mobile_phase_prep Inconsistent Mobile Phase Preparation start->mobile_phase_prep check_pump Check Pump Performance (Flow Rate, Pressure) pump_issues->check_pump increase_equilibration Increase Equilibration Time column_equilibration->increase_equilibration prepare_mp_carefully Prepare Mobile Phase Consistently mobile_phase_prep->prepare_mp_carefully

Caption: Troubleshooting workflow for inconsistent retention times.

Detailed Steps:

  • Check LC Pump Performance: Fluctuations in pump pressure or an inaccurate flow rate can cause retention time shifts. Monitor the pump pressure during a run and verify the flow rate.

  • Ensure Proper Column Equilibration: The column must be adequately equilibrated with the initial mobile phase conditions before each injection. If you observe a drift in retention times, especially at the beginning of a sequence, increase the equilibration time.

  • Consistent Mobile Phase Preparation: Ensure that the mobile phase is prepared accurately and consistently for each batch of analysis. Small variations in the composition of the mobile phase can lead to shifts in retention time.

References

Laquinimod-d5 Internal Standard: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering variability with the Laquinimod-d5 internal standard in bioanalytical assays.

Troubleshooting Guide

Variability in the internal standard (IS) signal can compromise the accuracy and precision of your analytical method. This guide provides a systematic approach to identifying and resolving common issues related to this compound internal standard variability.

Initial Assessment of Internal Standard Variability

Consistent monitoring of the internal standard response is crucial for reliable bioanalysis.[1] A significant deviation in the IS response can indicate underlying issues with the assay.[1][2] It is recommended to establish acceptance criteria for the IS response, for instance, flagging samples where the response is less than 50% or greater than 150% of the mean response of the calibration standards and quality control samples for further investigation.[1]

Troubleshooting Workflow for this compound Variability

The following workflow provides a step-by-step process to diagnose the root cause of this compound internal standard variability.

G cluster_0 Start: Inconsistent this compound Signal cluster_1 Phase 1: Sample Preparation Review cluster_2 Phase 2: LC-MS/MS System Check cluster_3 Phase 3: Investigate Matrix Effects & Deuterium-Specific Issues cluster_4 Resolution start High IS Variability Observed prep_check Review Sample Preparation Steps start->prep_check aliquoting Check Aliquoting & Pipetting Accuracy prep_check->aliquoting Consistent Volume? mixing Ensure Thorough Vortexing/Mixing prep_check->mixing Homogeneous Sample? extraction Verify Extraction Efficiency (e.g., SPE, LLE) prep_check->extraction Consistent Recovery? lcms_check Investigate LC-MS/MS System prep_check->lcms_check If sample prep is consistent resolution Implement Corrective Actions aliquoting->resolution Re-train on pipetting or service pipettes mixing->resolution Optimize mixing protocol extraction->resolution Optimize extraction method lc Check LC System: - Leaks - Pressure Fluctuations - Column Integrity lcms_check->lc ms Check MS System: - Source Cleanliness - Gas Flows - Calibration lcms_check->ms injection Inspect Autosampler & Injection Sequence lcms_check->injection matrix_check Assess Matrix Effects & IS-Specific Issues lcms_check->matrix_check If LC-MS system is stable lc->resolution Perform LC maintenance ms->resolution Clean and tune MS injection->resolution Troubleshoot autosampler ion_suppression Evaluate Ion Suppression/Enhancement matrix_check->ion_suppression rt_shift Check for Chromatographic Shift between Analyte and IS matrix_check->rt_shift deuterium_exchange Consider Deuterium Exchange Potential matrix_check->deuterium_exchange matrix_check->resolution ion_suppression->resolution Modify chromatography or sample cleanup rt_shift->resolution Adjust mobile phase or gradient deuterium_exchange->resolution Modify sample storage or pH conditions

Caption: A troubleshooting decision tree for this compound internal standard variability.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of variability in the this compound internal standard signal?

A1: Variability in the this compound internal standard can stem from several sources throughout the analytical workflow.[1] These can be broadly categorized as:

  • Sample Preparation Inconsistencies: Errors in aliquoting the sample or adding the internal standard, and inefficient or inconsistent extraction can lead to variability.[1][3]

  • LC-MS/MS System Issues: Problems such as leaks, inconsistent injector performance, fluctuations in pump pressure, and a dirty ion source can all contribute to signal instability.[4][5]

  • Matrix Effects: Co-eluting substances from the biological matrix can cause ion suppression or enhancement, affecting the ionization of the internal standard differently from sample to sample.[6][7]

  • Issues with Deuterated Standards: Although considered the gold standard, deuterated internal standards can sometimes exhibit different chromatographic behavior than the analyte or be susceptible to deuterium-hydrogen exchange under certain conditions.[6][8]

Q2: How can I differentiate between matrix effects and other sources of variability?

A2: To distinguish matrix effects from other issues, a systematic approach is necessary. If the internal standard response is variable in study samples but consistent in quality control (QC) samples prepared in a standard matrix, this strongly suggests a matrix effect from the study samples.[9] Further investigation can involve post-extraction addition experiments to quantify the extent of ion suppression or enhancement.

Q3: My this compound peak shape is poor (e.g., fronting, tailing, splitting). How can this affect my results and how do I fix it?

A3: Poor peak shape can lead to inaccurate integration and thus, increased variability.[4]

  • Peak Tailing: Often caused by secondary interactions with the column, contamination, or extra-column volume.[10]

  • Peak Fronting or Splitting: Can be a result of injecting the sample in a solvent stronger than the mobile phase, column contamination, or a partially blocked column frit.[10][11]

To address these issues, ensure the sample is dissolved in a solvent compatible with the initial mobile phase, check for system blockages, and consider flushing or replacing the column.[10][12]

Q4: Can the position of the deuterium labels on this compound affect its stability and performance?

A4: Yes, the position of deuterium labels can be critical. If the labels are on sites that can undergo hydrogen-deuterium exchange, the isotopic purity of the internal standard can change, leading to quantification errors.[8] It is advisable to avoid storing deuterated compounds in strongly acidic or basic solutions to minimize this risk.[8]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This is a common method for extracting laquinimod from plasma samples.[13][14]

  • Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Mixing: Vortex the sample for 10 seconds to ensure thorough mixing.

  • Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Laquinimod

The following are typical starting conditions for the analysis of laquinimod. Optimization will be required for your specific instrumentation.

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Laquinimod: m/z 357.1 -> 236.1; this compound: (adjust for d5 mass shift)

Note: The specific m/z transitions for this compound will depend on the location of the deuterium labels.

Data Presentation

Table 1: Acceptance Criteria for Bioanalytical Method Validation

The following table summarizes typical acceptance criteria for precision and accuracy during method validation, which are essential for ensuring the reliability of your laquinimod assay.[13][14][15]

ParameterAcceptance Criteria
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ± 15% of nominal value (± 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Analyte response should be at least 5 times the blank response

CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification

Visualizations

G cluster_0 LC-MS/MS Workflow sample Plasma Sample + this compound IS extraction Protein Precipitation or Solid-Phase Extraction sample->extraction lc_separation LC Separation (C18 Column) extraction->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization ms_detection Tandem MS Detection (MRM) ionization->ms_detection data_analysis Data Analysis (Analyte/IS Ratio) ms_detection->data_analysis

Caption: A typical bioanalytical workflow for Laquinimod analysis using LC-MS/MS.

References

Laquinimod-d5 solubility problems and how to resolve them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Laquinimod-d5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges and other potential issues during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is soluble in DMSO. Specifically, it can be dissolved in DMSO at a concentration of 100 mg/mL (276.37 mM), though this may require ultrasonic assistance.[1] For the non-deuterated form, Laquinimod, the solubility in DMSO is 61 mg/mL (170.96 mM).[2][3] It is important to note that hygroscopic DMSO can significantly impact solubility, so using a fresh, unopened container is recommended.[1] Laquinimod is practically insoluble in water.[2][3]

Q2: Is there a significant difference in solubility between Laquinimod and this compound?

A2: Generally, the difference in solubility between a deuterated compound and its non-deuterated counterpart is minimal.[4][5] However, factors such as the purity of the deuterated solvent can influence solubility.[4] For this compound, the provided data shows a higher solubility in DMSO compared to its non-deuterated form.

Q3: My this compound is not dissolving properly in DMSO. What could be the issue?

A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following:

  • DMSO Quality: DMSO is hygroscopic and absorbs moisture from the air, which can reduce its solvating power.[1][3] Always use fresh, high-purity, anhydrous DMSO.

  • Concentration: Ensure you are not exceeding the maximum solubility limit of 100 mg/mL.[1]

  • Mechanical Assistance: The datasheet for this compound recommends using sonication to aid dissolution.[1] Gentle warming (be cautious of compound stability) can also be a helpful technique.

  • Compound Purity: Verify the purity of your this compound lot, as impurities can sometimes affect solubility.

Q4: Can I prepare an aqueous stock solution of this compound?

A4: Laquinimod is reported to be insoluble in water.[2][3] Therefore, preparing a direct aqueous stock solution of this compound is not recommended. For aqueous-based in vitro assays, it is common practice to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution into the aqueous experimental medium. Be mindful of the final DMSO concentration in your experiment, as it can have biological effects.

Q5: How can I prepare this compound for in vivo oral administration?

A5: For the non-deuterated Laquinimod, a common method for oral administration is to prepare a homogeneous suspension in CMC-Na (carboxymethylcellulose sodium).[2][3] A typical protocol involves adding the compound to a 1 ml CMC-Na solution to achieve a final concentration of 5 mg/ml and mixing thoroughly.[2] This method can likely be adapted for this compound.

Q6: Are there established formulations for injectable this compound?

A6: While specific protocols for this compound are not detailed, a validated formulation for injectable Laquinimod involves a multi-step process to create a clear solution.[2][3] This involves using a combination of propylene glycol, Tween 80, and D5W (5% dextrose in water).[2][3] This approach aims to create a stable solution suitable for injection.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The compound is poorly soluble in aqueous solutions and is crashing out.Decrease the final concentration of this compound in the aqueous medium. Increase the percentage of co-solvent (if permissible for the experiment). Consider using a surfactant or other solubilizing agent in your buffer.
Inconsistent results between experiments. Variability in stock solution preparation. Degradation of the compound.Always use a consistent, documented protocol for preparing your solutions. Prepare fresh stock solutions regularly and store them properly (-20°C or -80°C in a tightly sealed container).[1]
Difficulty in achieving a homogeneous suspension for oral dosing. Inadequate mixing or inappropriate vehicle.Ensure vigorous and thorough mixing of the compound in the CMC-Na solution. Sonication can also be used to aid in creating a uniform suspension.
Cloudiness or precipitation in the injectable formulation. Incorrect order of solvent addition or improper mixing.Follow the protocol precisely, adding solvents in the specified order and ensuring complete mixing at each step to achieve a clear solution. The mixed solution should be used immediately for optimal results.[2][3]

Quantitative Solubility Data

In Vitro Solubility

CompoundSolventConcentrationMolarityNotes
This compoundDMSO100 mg/mL276.37 mMUltrasonic assistance may be needed.[1]
LaquinimodDMSO61 mg/mL170.96 mM[2][3]
LaquinimodEthanol1 mg/mL2.8 mM[2]
LaquinimodWaterInsoluble-[2][3]

In Vivo Formulation Examples (for Laquinimod)

Administration RouteVehicle/FormulationConcentrationNotes
OralCMC-Na≥5 mg/mLHomogeneous suspension.[2][3]
Injection30% propylene glycol, 5% Tween 80, 65% D5W30 mg/mLClear solution.[2][3]

Experimental Protocols & Visualizations

Protocol 1: Preparation of a this compound DMSO Stock Solution
  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add fresh, anhydrous DMSO to achieve the desired concentration (up to 100 mg/mL).

  • Vortex the tube thoroughly.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate until the solution is clear.

  • Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial.

G cluster_start Start cluster_dissolution Dissolution cluster_storage Storage weigh Weigh this compound add_dmso Add fresh DMSO weigh->add_dmso Transfer to tube vortex Vortex thoroughly add_dmso->vortex ultrasonicate Ultrasonicate if needed vortex->ultrasonicate If not fully dissolved store Store at -20°C or -80°C vortex->store If fully dissolved ultrasonicate->store Once clear G start Start: Solubility Issue Encountered check_solvent Is the solvent fresh and anhydrous? start->check_solvent check_conc Is the concentration below the solubility limit? check_solvent->check_conc Yes re_prepare Re-prepare with fresh solvent check_solvent->re_prepare No use_sonication Was mechanical assistance (sonication) used? check_conc->use_sonication Yes adjust_conc Adjust concentration check_conc->adjust_conc No apply_sonication Apply sonication use_sonication->apply_sonication No consult_specialist Consult Technical Support use_sonication->consult_specialist Yes re_prepare->start adjust_conc->start apply_sonication->start

References

Minimizing background noise in Laquinimod-d5 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Laquinimod, particularly focusing on minimizing background noise when using a deuterated internal standard such as Laquinimod-d5.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for Laquinimod quantification in biological matrices?

A1: The most common and robust method for quantifying Laquinimod in biological matrices like human plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high sensitivity and selectivity, which is crucial for bioanalytical studies.[2][3][4]

Q2: Why am I observing high background noise in my this compound analysis?

A2: High background noise in LC-MS/MS analysis can originate from various sources. These can include contaminated solvents or reagents, plasticizers leaching from lab consumables, carryover from previous injections, or matrix effects from the biological sample itself.[5] It is also possible that the deuterated internal standard itself contains isotopic impurities.

Q3: What are "matrix effects" and how can they affect my analysis?

A3: Matrix effects are the alteration of ionization efficiency for the analyte of interest due to co-eluting compounds from the sample matrix.[6] This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of Laquinimod.[6]

Q4: Can the choice of internal standard impact background noise?

A4: Yes, the purity of the internal standard is crucial. If this compound contains a significant percentage of unlabeled Laquinimod or other impurities, it can contribute to the background signal at the analyte's mass transition. While stable isotope-labeled (SIL) internal standards like this compound are generally preferred, their purity should be verified.[7] Published methods have successfully used a 13C6-labeled Laquinimod as an internal standard.[1]

Q5: How can I troubleshoot isotopic interference from my deuterated internal standard?

A5: Isotopic interference can occur if the isotopic cluster of your analyte overlaps with the mass of your deuterated internal standard, or vice-versa. To mitigate this, ensure a sufficient mass difference between the analyte and the SIL-IS (ideally 4-5 Da).[8] You can also select different precursor-product ion transitions for your analyte and internal standard to minimize crosstalk.[9]

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your this compound analysis.

Issue 1: High Background Noise Across the Entire Chromatogram

This is often indicative of systemic contamination.

Potential Cause Troubleshooting Step
Contaminated Mobile PhasePrepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.[5]
Contaminated LC SystemFlush the entire LC system, including the autosampler, with a strong solvent mixture (e.g., isopropanol/acetonitrile/water).
Dirty Ion SourceClean the ion source components (e.g., capillary, skimmer, and lens) according to the manufacturer's instructions.[5]
Leaching from ConsumablesUse laboratory consumables (e.g., vials, caps, pipette tips) that are certified as low-bleed or specifically for mass spectrometry.
Issue 2: Intermittent or Spiking Background Noise

This may suggest an issue with the pump or solvent delivery.

Potential Cause Troubleshooting Step
Air Bubbles in the PumpDegas the mobile phase and prime the LC pumps thoroughly.
Inconsistent Pump PerformanceMonitor the pump pressure for fluctuations. If significant variations are observed, the pump may require maintenance.
Incomplete Solvent MixingEnsure proper mixing of mobile phase components, especially for gradient elution.
Issue 3: High Background Noise Co-eluting with the Analyte Peak

This is often related to matrix effects or carryover.

Potential Cause Troubleshooting Step
Matrix EffectsOptimize the sample preparation procedure to remove more interfering components. Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation (PPT) at reducing matrix effects.[10] Modify the chromatographic gradient to better separate Laquinimod from co-eluting matrix components.
Sample CarryoverImplement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the needle and injection port between samples.[5]
Isotopic Impurity in ISVerify the isotopic purity of your this compound internal standard. If necessary, consider using a different lot or a different type of SIL-IS (e.g., 13C-labeled).

Experimental Protocols

Below are detailed methodologies for the analysis of Laquinimod in human plasma, adapted from validated published methods.[1]

Method 1: Solid-Phase Extraction (SPE) for Low-Level Quantification
  • Sample Preparation:

    • To 500 µL of human plasma, add the internal standard (e.g., 13C6-Laquinimod).

    • Vortex mix the sample.

    • Load the sample onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute Laquinimod and the internal standard with an appropriate organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Parameters:

    • LC Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Transitions:

      • Laquinimod: m/z 357.1 → 236.1

      • 13C6-Laquinimod (Internal Standard): m/z 363.2 → 236.1 or m/z 365.2 → 238.1

Method 2: Protein Precipitation (PPT) for Wide-Range Quantification
  • Sample Preparation:

    • To a small volume of human plasma (e.g., 50 µL), add the internal standard.

    • Add a precipitating agent (e.g., acetonitrile or methanol) at a ratio of at least 3:1 (solvent:plasma).

    • Vortex vigorously to precipitate proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for injection.

  • LC-MS/MS Parameters:

    • LC Column: A suitable reversed-phase column.

    • Mobile Phase: A fast gradient elution using an aqueous buffer and an organic solvent.

    • Ionization: ESI positive mode.

    • MS/MS Transitions: Same as Method 1.

Visualizations

Laquinimod Mechanism of Action

Laquinimod's therapeutic effects are believed to be mediated through both immunomodulatory and neuroprotective pathways.[11][12][13] It influences the activity of various immune cells and promotes the production of brain-derived neurotrophic factor (BDNF).[11][14]

Laquinimod_Mechanism_of_Action Laquinimod Laquinimod APCs Antigen-Presenting Cells (APCs) Laquinimod->APCs Modulates Activity T_Cells T-Cells Laquinimod->T_Cells Shifts Balance BDNF Brain-Derived Neurotrophic Factor (BDNF) Laquinimod->BDNF Upregulates APCs->T_Cells Presents Antigens Pro_inflammatory Pro-inflammatory Cytokines (e.g., Th1/Th17) T_Cells->Pro_inflammatory Decreases Anti_inflammatory Anti-inflammatory Cytokines (e.g., Th2) T_Cells->Anti_inflammatory Increases CNS_Inflammation CNS Inflammation and Demyelination Pro_inflammatory->CNS_Inflammation Anti_inflammatory->CNS_Inflammation Inhibits Neuroprotection Neuroprotection and Reduced Axonal Loss BDNF->Neuroprotection

Caption: Simplified signaling pathway of Laquinimod's mechanism of action.

Troubleshooting Workflow for High Background Noise

A logical approach to diagnosing the source of high background noise is essential for efficient problem-solving.

Troubleshooting_Workflow Start High Background Noise Observed Check_Blank Inject Blank Solvent Start->Check_Blank Noise_Persists Noise Persists? Check_Blank->Noise_Persists System_Contamination Source is Systemic: - Check Mobile Phase - Clean LC System - Clean Ion Source Noise_Persists->System_Contamination Yes Noise_Gone Noise Absent or Significantly Reduced? Noise_Persists->Noise_Gone No End Problem Resolved System_Contamination->End Sample_Related Source is Sample-Related: - Check Sample Prep - Evaluate Matrix Effects - Check for Carryover Noise_Gone->Sample_Related Yes Noise_Gone->End No (Re-evaluate) Sample_Related->End

Caption: A logical workflow for troubleshooting high background noise.

References

Technical Support Center: Addressing Laquinimod-d5 Carryover in Autosamplers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address Laquinimod-d5 carryover in autosamplers during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is carryover a concern?

A1: Laquinimod is a quinoline-3-carboxamide derivative investigated for the treatment of multiple sclerosis.[1][2] this compound is a deuterated version of Laquinimod, often used as an internal standard in quantitative bioanalysis. Carryover of this compound is a significant concern as it can lead to inaccurate quantification of the analyte in subsequent injections, potentially compromising the integrity of experimental data.[3][4] Even small amounts of carryover can lead to erroneously high concentrations in subsequent samples, particularly when analyzing low-concentration samples after a high-concentration one.[5]

Q2: What are the primary sources of autosampler carryover for a compound like this compound?

A2: The primary sources of autosampler carryover for hydrophobic and potentially "sticky" compounds like this compound include:

  • Adsorption to the Needle Surface: Residual sample adhering to the exterior and interior of the autosampler needle.

  • Injection Valve Contamination: Analyte being trapped in the rotor seal and stator of the injection valve.

  • Sample Loop Residue: Incomplete flushing of the sample loop after injection.

  • Contaminated Wash Solvents or Vials: Introduction of contaminants from the wash solvent reservoirs or sample vials.

  • Column Fouling: Accumulation of the analyte on the analytical column, which can act as a continuous source of carryover.[3][6]

Q3: Are deuterated compounds like this compound more prone to carryover?

A3: While not universally true, deuterated compounds can sometimes exhibit slightly different chromatographic behavior and adsorption properties compared to their non-deuterated counterparts due to the kinetic isotope effect. This could potentially influence their carryover characteristics. It is crucial to evaluate carryover specifically for the deuterated standard.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating this compound carryover in your autosampler.

Step 1: Quantify the Carryover

The first step is to determine the extent of the carryover. This provides a baseline to assess the effectiveness of any corrective actions.

Experimental Protocol: Carryover Assessment

  • Prepare a High-Concentration Standard: Prepare a solution of this compound at the upper limit of quantification (ULOQ) or the highest expected concentration in your study samples.

  • Prepare a Blank Solution: Use the same matrix as your samples (e.g., plasma, mobile phase) without the analyte.

  • Injection Sequence:

    • Inject the blank solution three times to establish a baseline.

    • Inject the high-concentration this compound standard.

    • Immediately inject the blank solution at least three to five times.

  • Data Analysis:

    • Measure the peak area of this compound in the blank injections immediately following the high-concentration standard.

    • Calculate the percent carryover using the following formula:

    • A common acceptance criterion for carryover is that the peak in the first blank should be less than 20% of the lower limit of quantification (LLOQ) of the assay.

Step 2: Optimize the Autosampler Wash Method

An effective wash procedure is critical for minimizing carryover. The choice of wash solvent and the wash program are key factors.

Recommended Wash Solvents:

Laquinimod is a hydrophobic compound, so a strong organic solvent is necessary for an effective wash. Consider the following options, starting with the simplest and progressing to more aggressive solutions if carryover persists.

Wash Solvent CompositionRationale
1. Acetonitrile or Methanol (100%) Strong organic solvents effective at dissolving many hydrophobic compounds.
2. Isopropanol (IPA) A stronger organic solvent than acetonitrile or methanol, which can be more effective for highly retained compounds.
3. Acetonitrile/Isopropanol/Water (e.g., 40:40:20 v/v/v) A "magic mix" that can effectively remove a wide range of compounds with varying polarities.
4. Acidified or Basified Organic Solvents Adding a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) can improve the solubility of ionizable compounds like Laquinimod. The choice of acid or base should be compatible with your LC-MS system and analytical column.

Experimental Protocol: Wash Solvent Optimization

  • Perform the Carryover Assessment (as described in Step 1) using your current wash method to establish a baseline.

  • Systematically Test Different Wash Solvents:

    • Replace the current wash solvent with one of the recommended options from the table above.

    • Flush the autosampler's wash system thoroughly with the new solvent.

    • Repeat the Carryover Assessment experiment.

  • Evaluate the Results: Compare the percent carryover obtained with each wash solvent to determine the most effective one.

Quantitative Data on Wash Solvent Effectiveness (General Guidance):

The following table summarizes the potential reduction in carryover observed for hydrophobic compounds when using different wash solvent strategies. The actual reduction for this compound may vary.

Wash StrategyTypical Carryover Reduction (%)
Switching from weak to strong organic solvent50 - 80%
Using a multi-component "magic mix"70 - 95%
Adding acid/base to the organic wash80 - 99% (compound dependent)
Step 3: Investigate and Address Hardware-Related Carryover

If optimizing the wash method does not resolve the issue, the carryover may be originating from the autosampler hardware.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting this compound autosampler carryover.

Experimental Protocol: Isolating the Source of Carryover

  • Needle Wash vs. System Carryover:

    • Inject a high-concentration standard followed by a blank.

    • Without injecting another sample, manually rinse the needle and needle port with a strong solvent.

    • Inject another blank. If the carryover is significantly reduced, the needle is the primary source.

  • Bypassing the Sample Loop: If your system allows, perform an injection that bypasses the sample loop to see if carryover is reduced.

  • Column Carryover Assessment:

    • Inject a high-concentration standard.

    • Replace the analytical column with a new, clean column.

    • Inject a blank. If the carryover disappears, the original column was the source of the carryover. A dynamic flush or back-flushing the column after each high-concentration sample can help mitigate column-related carryover.[6]

Hardware Material Considerations:

The material of your autosampler components can influence the degree of carryover.

ComponentStandard MaterialAlternative MaterialPotential Benefit for Hydrophobic Compounds
Needle Stainless SteelPEEK, TitaniumReduced adsorption of hydrophobic analytes.
Rotor Seal Vespel®PEEK™, Tefzel®Lower surface energy can reduce analyte binding.[5]
Sample Loop Stainless SteelPEEK™Can reduce adsorption, especially with certain solvents.
Step 4: Implement Preventative Measures

Once the source of carryover has been identified and addressed, implement the following preventative measures to maintain a clean system:

  • Dedicated Vial Caps and Septa: Use high-quality, low-bleed septa to prevent contamination from the vials themselves.

  • Sample Dilution: If possible, dilute highly concentrated samples to reduce the amount of analyte introduced into the system.

  • Injection Order: When possible, run samples in order of increasing concentration. If a low-concentration sample must follow a high-concentration one, insert one or more blank injections in between.

  • Regular Preventative Maintenance: Regularly inspect and replace consumable parts like rotor seals, needle seats, and tubing.

Signaling Pathway and Experimental Workflow Diagrams

Caption: A flowchart illustrating the systematic approach to troubleshooting this compound carryover.

By following this structured troubleshooting guide and implementing the recommended experimental protocols, researchers can effectively identify, address, and prevent this compound carryover in their autosamplers, ensuring the accuracy and reliability of their analytical data.

References

Technical Support Center: Laquinimod-d5 Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of Laquinimod-d5 from various tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from tissue samples?

A1: The most prevalent methods for extracting small molecules like this compound from biological matrices are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method often depends on the tissue type, the required level of cleanliness of the extract, and the analytical technique used for quantification, which is typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). For plasma, both protein precipitation and solid-phase extraction have been successfully used for Laquinimod analysis.[1]

Q2: Why is tissue homogenization a critical first step?

A2: Tissue homogenization is essential for breaking down the tissue structure and disrupting cells to release the analyte of interest, in this case, this compound, into a solution that can be further processed. Incomplete homogenization can lead to low and variable recovery rates. Various techniques can be employed, including mechanical methods (e.g., rotor-stator homogenizers, bead beaters) and chemical lysis. The choice of homogenization technique can depend on the tissue type; for instance, tougher tissues like the heart and lung may require enzymatic digestion prior to mechanical homogenization.

Q3: What is the role of an internal standard like this compound?

A3: A stable isotope-labeled internal standard, such as this compound, is crucial in quantitative bioanalysis. It is added to the sample at a known concentration at the beginning of the extraction process. Because it is chemically identical to the analyte (Laquinimod), it experiences similar extraction losses and matrix effects during sample processing and analysis. By comparing the signal of the analyte to the signal of the internal standard, accurate quantification can be achieved, as the ratio of the two will remain constant even if there are variations in extraction recovery or instrument response.

Q4: How can I minimize matrix effects in my tissue extracts?

A4: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting endogenous components from the tissue, can significantly impact the accuracy and precision of LC-MS/MS analysis. To minimize these effects, you can:

  • Optimize Sample Cleanup: Employ more rigorous extraction methods like SPE or a multi-step LLE to remove interfering substances.

  • Chromatographic Separation: Adjust the liquid chromatography method to separate the analyte from the interfering matrix components.

  • Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the sensitivity of the assay.

  • Use a Stable Isotope-Labeled Internal Standard: this compound will co-elute with Laquinimod and experience similar matrix effects, allowing for accurate correction.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Step
Incomplete Tissue Homogenization Ensure the tissue is completely homogenized. For tough tissues, consider enzymatic digestion prior to mechanical homogenization. Visually inspect for any remaining solid tissue particles.
Inefficient Extraction Method The chosen extraction method (PPT, LLE, or SPE) may not be optimal for the specific tissue type. For fatty tissues like the brain or adipose tissue, a more rigorous LLE with a non-polar solvent might be necessary to improve recovery. For complex matrices, SPE can provide cleaner extracts and better recovery.
Suboptimal pH of Extraction Solvent The pH of the extraction solvent can significantly affect the ionization state and solubility of Laquinimod. Experiment with different pH values to find the optimal condition for extraction.
Analyte Binding to Proteins Laquinimod may bind to proteins in the tissue homogenate. Ensure that the protein precipitation step is efficient by using an appropriate precipitating agent (e.g., acetonitrile, methanol, or trichloroacetic acid) and optimizing the ratio of solvent to sample.
Improper SPE Cartridge Conditioning/Elution For SPE, ensure the cartridge is properly conditioned and equilibrated before loading the sample. Use an appropriate elution solvent to ensure the complete release of this compound from the sorbent.
Issue 2: High Variability in Results
Potential Cause Troubleshooting Step
Inconsistent Homogenization Standardize the homogenization procedure, including time, speed, and equipment settings, to ensure uniformity across all samples.
Matrix Effects As discussed in the FAQs, matrix effects can cause significant variability. Implement strategies to minimize these effects, such as improved sample cleanup or chromatographic optimization. The use of this compound should help correct for this, but significant ion suppression can still impact sensitivity.
Sample Contamination Ensure that all labware is clean and that there is no cross-contamination between samples.
Inconsistent Internal Standard Addition Use a calibrated pipette to add a consistent amount of this compound to every sample, standard, and quality control sample.

Data Presentation

Table 1: Comparison of Extraction Methods for Laquinimod from Human Plasma[1]

ParameterMethod 1: Solid-Phase Extraction (SPE)Method 2: Protein Precipitation (PPT)
Application Low-level determinations (0.4-100 nmol/L)Wide-range determinations (0.75-15000 nmol/L)
Extraction Recovery 90-97%90-97%
Intra-day Precision (%RSD) 1.6-3.5%2.1-5.7%
Inter-day Precision (%RSD) 2.1-5.7%2.1-5.7%
Lower Limit of Quantification (LLOQ) 0.4 nmol/L0.75 nmol/L

Note: This data is for human plasma. Extraction efficiencies from tissue may vary and require method optimization.

Table 2: Typical Recovery Rates for Small Molecule Extraction from Different Tissue Types (General Guidance)

Tissue TypeProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Brain 70-90%80-95%85-100%
Liver 60-85%75-90%80-95%
Adipose 50-70%85-100%70-90%
Kidney 75-95%80-95%85-100%
Lung 65-85%70-90%75-95%

Note: These are estimated recovery ranges and actual results for this compound may differ. Method validation is essential.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound Extraction from Tissue

This protocol is a general guideline and should be optimized for each specific tissue type.

  • Tissue Homogenization:

    • Weigh a portion of the frozen tissue sample (e.g., 100 mg).

    • Add a 3-fold volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline).

    • Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or rotor-stator) until no visible tissue clumps remain. Keep the sample on ice throughout the process.

  • Internal Standard Spiking:

    • To a known volume of tissue homogenate (e.g., 100 µL), add a small volume (e.g., 10 µL) of this compound internal standard working solution at a known concentration.

  • Protein Precipitation:

    • Add 3 volumes of ice-cold acetonitrile (or other suitable organic solvent) to the homogenate.

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains Laquinimod and this compound, without disturbing the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Fatty Tissues (e.g., Brain, Adipose)
  • Tissue Homogenization:

    • Follow the homogenization procedure as described in Protocol 1.

  • Internal Standard Spiking:

    • Spike the tissue homogenate with this compound internal standard as described in Protocol 1.

  • pH Adjustment:

    • Adjust the pH of the homogenate to an appropriate level (e.g., basic pH for a basic drug) to ensure Laquinimod is in its non-ionized form, which is more soluble in organic solvents.

  • Liquid-Liquid Extraction:

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate).

    • Vortex the mixture vigorously for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.

    • Centrifuge at a moderate speed (e.g., 3,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection:

    • Carefully collect the organic layer containing Laquinimod and this compound.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness and reconstitute the extract as described in Protocol 1.

Protocol 3: Solid-Phase Extraction (SPE) for Cleaner Extracts
  • Tissue Homogenization and Protein Precipitation:

    • Follow the homogenization and protein precipitation steps as described in Protocol 1.

  • Supernatant Preparation:

    • After centrifugation, dilute the supernatant with an appropriate buffer to ensure compatibility with the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by equilibration with the appropriate buffer.

  • Sample Loading:

    • Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent to remove any remaining interfering substances.

  • Elution:

    • Elute Laquinimod and this compound from the cartridge using a strong organic solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization tissue->homogenization is_spike Spike with this compound homogenization->is_spike ppt Protein Precipitation is_spike->ppt Method 1 lle Liquid-Liquid Extraction is_spike->lle Method 2 spe Solid-Phase Extraction is_spike->spe Method 3 centrifugation Centrifugation ppt->centrifugation lle->centrifugation supernatant Collect Supernatant/Organic Layer spe->supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: General workflow for this compound extraction from tissue.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions start Low Recovery of This compound homogenization Incomplete Homogenization start->homogenization extraction Inefficient Extraction start->extraction ph Suboptimal pH start->ph binding Protein Binding start->binding optimize_hom Optimize Homogenization (Time, Speed, Method) homogenization->optimize_hom change_method Change Extraction Method (PPT -> LLE/SPE) extraction->change_method optimize_ph Optimize Solvent pH ph->optimize_ph improve_ppt Improve Protein Precipitation binding->improve_ppt

Caption: Troubleshooting logic for low this compound recovery.

References

Laquinimod-d5 degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation pathways of Laquinimod-d5 and to offer troubleshooting support for related experimental work.

Disclaimer: To date, comprehensive forced degradation studies specifically for this compound have not been published. The information presented here is based on the chemical structure of Laquinimod, general principles of drug degradation under stress conditions as outlined by ICH guidelines, and known degradation patterns of related quinoline-3-carboxamide compounds. The proposed degradation pathways and analytical methods should be considered as starting points for experimental investigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a deuterated analog of Laquinimod, an immunomodulatory compound investigated for the treatment of multiple sclerosis and other neurodegenerative diseases.[1][2] The five deuterium atoms are typically introduced to alter the metabolic profile of the drug, potentially improving its pharmacokinetic properties. Understanding the stability of this compound is crucial for ensuring the quality, efficacy, and safety of the drug substance and its formulated products. Stability studies help to identify potential degradation products, which may have different pharmacological or toxicological profiles.

Q2: What are the recommended storage conditions for this compound?

A2: Based on information for deuterated Laquinimod, stock solutions are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] A study on non-deuterated Laquinimod in human plasma showed it to be stable for at least 3 months when stored at -20°C.[3] For the solid form, storage in a well-closed container at controlled room temperature, protected from light and moisture, is a general recommendation for quinoline-3-carboxamide derivatives.

Q3: What are forced degradation studies and why are they necessary for this compound?

A3: Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing.[4][5][6][7] These conditions typically include acid and base hydrolysis, oxidation, heat, and exposure to light.[8] The purpose is to:

  • Identify likely degradation products.

  • Elucidate potential degradation pathways.

  • Assess the intrinsic stability of the molecule.

  • Develop and validate a stability-indicating analytical method that can separate the parent drug from its degradation products.

Q4: What are the likely degradation pathways for this compound?

A4: As a quinoline-3-carboxamide derivative, this compound is susceptible to degradation at several functional groups. The most probable degradation pathways are postulated to be hydrolysis of the amide bond and potential modifications to the quinoline ring system under oxidative and photolytic stress. The deuterated ethyl group is expected to be chemically stable under these conditions.

Postulated Degradation Pathways

The following are potential degradation pathways for this compound based on its chemical structure and general degradation mechanisms for similar compounds.

Hydrolytic Degradation (Acidic and Basic Conditions)

Under both acidic and basic conditions, the primary site of degradation is expected to be the amide linkage.

  • Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the formation of a carboxylic acid and an amine.

  • Base-Catalyzed Hydrolysis: Hydroxide ions can directly attack the amide carbonyl carbon, leading to the cleavage of the amide bond to form a carboxylate salt and an amine.

G Postulated Hydrolytic Degradation of this compound Laquinimod_d5 This compound Acid Acidic Conditions (e.g., HCl) Laquinimod_d5->Acid H₂O / H⁺ Base Basic Conditions (e.g., NaOH) Laquinimod_d5->Base H₂O / OH⁻ Carboxylic_Acid 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid Acid->Carboxylic_Acid Amine N-(ethyl-d5)aniline Acid->Amine Base->Carboxylic_Acid Base->Amine

Caption: Postulated hydrolytic degradation pathway of this compound.

Oxidative Degradation

Oxidative conditions, such as exposure to hydrogen peroxide, could potentially lead to the formation of N-oxides or hydroxylation of the aromatic rings. The electron-rich quinoline and aniline rings are susceptible to oxidation.

G Postulated Oxidative Degradation of this compound Laquinimod_d5 This compound Oxidant Oxidizing Agent (e.g., H₂O₂) Laquinimod_d5->Oxidant N_Oxide This compound N-oxide Oxidant->N_Oxide N-oxidation Hydroxylated_Product Hydroxylated this compound Oxidant->Hydroxylated_Product Ring hydroxylation

Caption: Postulated oxidative degradation pathways for this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC chromatogram - Contamination of solvent, glassware, or sample. - Formation of new degradation products. - Interaction with excipients (if in formulation).- Run a blank gradient to check for solvent contamination. - Ensure all glassware is thoroughly cleaned. - If new peaks are consistent across replicates, they are likely degradation products. Use LC-MS to identify their mass.
Significant loss of this compound peak area - Extensive degradation under the applied stress condition. - Adsorption of the compound to the vial or column. - Precipitation of the compound from the solution.- Reduce the severity of the stress condition (e.g., lower temperature, shorter time, lower concentration of stressor). - Use silanized vials to minimize adsorption. - Check the sample for any visible precipitate. If present, try a different solvent or a lower concentration.
Poor peak shape (tailing or fronting) - Column degradation due to harsh pH. - Inappropriate mobile phase pH. - Column overload.- Use a pH-stable column for acidic or basic conditions. - Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. - Reduce the injection volume or sample concentration.
Inconsistent retention times - Fluctuation in column temperature. - Inconsistent mobile phase composition. - Air bubbles in the pump.- Use a column oven to maintain a constant temperature. - Ensure the mobile phase is well-mixed and degassed. - Purge the HPLC pump to remove any air bubbles.

Experimental Protocols

Proposed Stability-Indicating HPLC Method

This is a proposed starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 254 nm and 320 nm (or scan for optimal wavelength)
Injection Volume 10 µL
Sample Preparation Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL. Dilute with the initial mobile phase composition for analysis.

Forced Degradation Study Protocol

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions Start This compound Stock Solution (1 mg/mL) Acid_Stress Acid Hydrolysis 0.1 M HCl, 60°C, 24h Start->Acid_Stress Base_Stress Base Hydrolysis 0.1 M NaOH, 60°C, 24h Start->Base_Stress Oxidative_Stress Oxidative Stress 3% H₂O₂, RT, 24h Start->Oxidative_Stress Thermal_Stress Thermal Stress Solid, 80°C, 48h Start->Thermal_Stress Photolytic_Stress Photolytic Stress ICH Q1B conditions Start->Photolytic_Stress Control Unstressed Control Start->Control Analysis Analyze by Stability-Indicating HPLC-UV/MS Acid_Stress->Analysis Base_Stress->Analysis Oxidative_Stress->Analysis Thermal_Stress->Analysis Photolytic_Stress->Analysis Control->Analysis

Caption: Experimental workflow for a forced degradation study of this compound.

1. Acid Hydrolysis:

  • To 1 mL of this compound stock solution, add 1 mL of 0.2 M HCl.

  • Heat at 60°C for 24 hours.

  • Cool, neutralize with 0.2 M NaOH, and dilute to a suitable concentration with the mobile phase.

2. Base Hydrolysis:

  • To 1 mL of this compound stock solution, add 1 mL of 0.2 M NaOH.

  • Heat at 60°C for 24 hours.

  • Cool, neutralize with 0.2 M HCl, and dilute to a suitable concentration with the mobile phase.

3. Oxidative Degradation:

  • To 1 mL of this compound stock solution, add 1 mL of 6% H₂O₂.

  • Keep at room temperature for 24 hours.

  • Dilute to a suitable concentration with the mobile phase.

4. Thermal Degradation:

  • Place solid this compound in a hot air oven at 80°C for 48 hours.

  • Dissolve the stressed solid in a suitable solvent and dilute for analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be protected from light.

  • Prepare samples for analysis.

Stability Data Summary

The following table summarizes the limited publicly available stability data for Laquinimod. It is assumed that this compound will have similar stability.

Compound Matrix/Form Storage Condition Duration Result Reference
LaquinimodHuman Plasma-20°CAt least 3 monthsStable[3]
This compoundStock Solution-80°C6 monthsRecommended[1]
This compoundStock Solution-20°C1 monthRecommended[1]

References

Technical Support Center: Enhancing Laquinimod-d5 Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Laquinimod-d5 detection in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

A1: this compound is a deuterated form of Laquinimod, a novel immunomodulatory drug.[1][2] In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based assays, deuterated compounds like this compound are commonly used as internal standards (IS).[3][4] The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it helps to correct for variability during sample preparation and analysis, thereby improving the precision and accuracy of the measurement of the non-labeled drug.[5][6][7]

Q2: What is the primary method for detecting this compound and Laquinimod in biological samples?

A2: The primary and most sensitive method for the quantification of Laquinimod and its deuterated internal standard, this compound, in biological matrices such as human plasma, is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[8] This technique offers high selectivity and sensitivity, allowing for the detection of very low concentrations of the analyte.[9]

Q3: What are the expected mass transitions (m/z) for Laquinimod and a potential deuterated internal standard in an LC-MS/MS analysis?

A3: For Laquinimod, a previously reported method used the transition of m/z 357.1 → 236.1. For a stable isotope-labeled internal standard, such as ¹³C₆-Laquinimod, the transitions m/z 363.2 → 236.1 or 365.2 → 238.1 have been utilized.[8] For this compound, the precursor and product ions would be shifted by 5 mass units compared to the unlabeled Laquinimod, assuming the deuterium atoms are in a stable position that is retained in the monitored fragment. The exact m/z values would need to be determined by direct infusion of the this compound standard into the mass spectrometer.

Q4: What are the key factors that can affect the sensitivity of this compound detection?

A4: Several factors can impact detection sensitivity, including:

  • Sample Preparation: Inefficient extraction of the analyte from the biological matrix can lead to low recovery and thus, lower sensitivity.

  • Matrix Effects: Co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate and variable results.[9]

  • Chromatographic Conditions: Poor chromatographic peak shape (e.g., broad or tailing peaks) can reduce the signal-to-noise ratio and decrease sensitivity.[10][11]

  • Mass Spectrometer Parameters: Sub-optimal settings for parameters such as ionization source temperature, gas flows, and collision energy can result in a weaker signal.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Potential Cause Troubleshooting Step
Incorrect Mass Spectrometer Settings Verify the mass transitions (precursor and product ions) for this compound by infusing a standard solution directly into the mass spectrometer. Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential).
Degradation of this compound Standard Prepare a fresh stock solution of this compound from a reliable source. Assess the stability of the compound in the storage solvent and under experimental conditions.
Inefficient Ionization Ensure the mobile phase composition is compatible with the chosen ionization mode (e.g., electrospray ionization - ESI). The pH of the mobile phase can significantly impact ionization efficiency. For Laquinimod, positive ion mode ESI has been shown to be effective.[8]
Sample Extraction Issues Evaluate the extraction recovery of this compound from the biological matrix. Consider alternative extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to improve recovery.[8]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Potential Cause Troubleshooting Step
Column Contamination or Degradation Flush the column with a strong solvent or replace the column if necessary. Use a guard column to protect the analytical column from contaminants.[11][12]
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for the analyte and the column chemistry. Check for proper buffering. Mismatched pH between the sample solvent and the mobile phase can also cause peak distortion.[10]
Injection of Strong Solvent The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase to avoid peak distortion.[11]
Secondary Interactions Interactions between the analyte and active sites on the column can cause peak tailing. Consider a different column chemistry or mobile phase additives to minimize these interactions.[11]
Issue 3: High Variability in Signal Intensity
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent pipetting and processing for all samples. Automating sample preparation steps can reduce variability.
Matrix Effects The presence of co-eluting matrix components can cause ion suppression or enhancement.[9] Improve chromatographic separation to separate the analyte from interfering compounds. A stable isotope-labeled internal standard like this compound is designed to compensate for these effects.[5]
Autosampler Issues Check for air bubbles in the syringe and ensure the injection volume is consistent.[13]
Mass Spectrometer Source Contamination A dirty ion source can lead to fluctuating signal intensity. Clean the ion source according to the manufacturer's recommendations.

Quantitative Data Summary

The following table summarizes the performance characteristics of two validated LC-MS/MS methods for the determination of Laquinimod in human plasma, using a stable isotope-labeled internal standard.[8] These values can serve as a benchmark when developing an assay for Laquinimod with this compound as the internal standard.

ParameterMethod 1 (Low-Level Determination)Method 2 (Wide-Range Determination)
Extraction Method Solid-Phase Extraction (SPE)Protein Precipitation
Chromatography Isocratic ElutionFast Gradient Elution
Lower Limit of Quantification (LLOQ) 0.4 nmol/L0.75 nmol/L
Dynamic Range 0.4 - 100 nmol/L0.75 - 15000 nmol/L
Intra-day Precision (%RSD) 1.6 - 3.5%Not specified
Inter-day Precision (%RSD) 2.1 - 5.7%Not specified
Extraction Recovery 90 - 97%90 - 97%

Experimental Protocols

Protocol: Determination of Laquinimod in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol is adapted from a validated method for Laquinimod analysis.[8]

1. Materials and Reagents:

  • Laquinimod and this compound reference standards

  • Human plasma (with anticoagulant)

  • Methanol, Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm or higher)

  • Solid-Phase Extraction (SPE) cartridges or 96-well plates

2. Sample Preparation (Solid-Phase Extraction):

  • Spike 200 µL of human plasma with a known concentration of this compound internal standard solution.

  • Add 200 µL of buffer (e.g., phosphate buffer, pH 7) and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water).

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Laquinimod from endogenous plasma components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Laquinimod: m/z 357.1 → 236.1 (or optimize for your instrument)

    • This compound: Determine by direct infusion (e.g., expected m/z 362.1 → 241.1, but requires empirical confirmation).

4. Data Analysis:

  • Integrate the peak areas for both Laquinimod and this compound.

  • Calculate the peak area ratio (Laquinimod / this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of Laquinimod in the unknown samples from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with this compound (IS) Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Curve Calibration Curve Ratio->Curve Quant Quantification Curve->Quant

Caption: Experimental workflow for this compound detection.

Internal_Standard_Principle Analyte Analyte (Laquinimod) SamplePrep Sample Preparation (e.g., Extraction) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Variable Recovery/ Matrix Effects Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Result Accurate Quantification Ratio->Result Compensation for Variability

Caption: Principle of stable isotope-labeled internal standard.

Laquinimod_MoA cluster_immune Immune Modulation cluster_cns Neuroprotective Effects Laquinimod Laquinimod Th17 ↓ Pro-inflammatory Th17 Response Laquinimod->Th17 Treg ↑ Regulatory T-cells Laquinimod->Treg Cytokines ↓ Pro-inflammatory Cytokines (e.g., IL-12, TNF-α) Laquinimod->Cytokines Monocytes Modulation of Monocytes & Dendritic Cells Laquinimod->Monocytes Astrocytes Action on Astrocytes Laquinimod->Astrocytes BDNF ↑ Brain-Derived Neurotrophic Factor (BDNF) Laquinimod->BDNF Demyelination ↓ Demyelination Laquinimod->Demyelination AxonalDamage ↓ Axonal Damage Laquinimod->AxonalDamage

Caption: Proposed mechanism of action of Laquinimod.

References

Technical Support Center: Robust Laquinimod-d5 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust quantification of Laquinimod-d5 using LC-MS/MS. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during bioanalytical method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for variability in this compound quantification?

A1: The most significant source of variability in the quantification of Laquinimod and its deuterated internal standard, this compound, often stems from matrix effects.[1][2] Biological matrices like plasma are complex and contain endogenous components that can co-elute with the analyte and internal standard, leading to ion suppression or enhancement in the mass spectrometer.[1][2] This can significantly impact the accuracy and precision of the results. It is crucial to evaluate and minimize matrix effects during method development.

Q2: My this compound internal standard peak is showing a different retention time than the unlabeled Laquinimod. Is this normal?

A2: A slight shift in retention time between a deuterated internal standard and the unlabeled analyte can sometimes occur.[3][4] This phenomenon, known as the "isotope effect," is more common with deuterium labeling than with 13C or 15N labeling. While a small, consistent shift may be acceptable, a significant or variable shift can be problematic as it may indicate that the analyte and internal standard are experiencing different matrix effects.[4] If the shift is substantial, further chromatographic optimization is recommended to ensure co-elution.

Q3: I am observing poor sensitivity for this compound. What are the potential causes?

A3: Poor sensitivity can arise from several factors.[5] These include suboptimal ionization and fragmentation in the mass spectrometer, inefficient sample extraction and recovery, significant ion suppression due to matrix effects, or analyte degradation.[1][6] A systematic evaluation of each of these steps is necessary to identify and resolve the issue.

Q4: What are the recommended sample preparation techniques for Laquinimod analysis in plasma?

A4: For the analysis of Laquinimod in human plasma, both solid-phase extraction (SPE) and protein precipitation (PP) have been successfully used.[7] SPE is often employed for lower concentration ranges (e.g., 0.4-100 nmol/L) as it provides a cleaner extract, minimizing matrix effects.[7] Protein precipitation is a simpler and faster technique suitable for wider concentration ranges (e.g., 0.75-15000 nmol/L).[7] The choice between these methods will depend on the required sensitivity and the complexity of the sample matrix.

Q5: How can I minimize the risk of carryover in my analysis?

A5: Carryover can be a significant issue in sensitive LC-MS/MS assays.[8] To minimize it, ensure a thorough wash cycle for the autosampler and injection port with a strong organic solvent. Optimizing the chromatographic gradient to ensure all analytes are eluted from the column during each run is also crucial. If carryover persists, investigate potential sources such as non-specific binding to surfaces in the LC system.[8]

Troubleshooting Guides

Issue 1: High Variability in Quality Control (QC) Samples
Potential Cause Troubleshooting Step Rationale
Inconsistent Sample Preparation Review and standardize the entire sample preparation workflow. Ensure precise and consistent pipetting, vortexing times, and evaporation steps.Inconsistencies in sample handling can lead to variable recovery of the analyte and internal standard, resulting in poor precision.[9]
Matrix Effects Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked samples with that in a neat solution. If significant effects are observed, improve the sample cleanup method (e.g., switch from PP to SPE) or optimize the chromatography to separate the analyte from interfering matrix components.[1][2]Co-eluting matrix components can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate and imprecise results.[1]
Internal Standard Issues Verify the concentration and stability of the this compound internal standard spiking solution. Ensure the internal standard is added consistently to all samples and standards.An inaccurate or inconsistent amount of internal standard will lead to erroneous calculations and high variability.
Instrument Instability Check the stability of the LC-MS/MS system by injecting a series of standards in a neat solution. Monitor for fluctuations in retention time, peak area, and ion ratios.Instability in the LC pumps, autosampler, or mass spectrometer can directly contribute to variability in the analytical results.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Step Rationale
Column Degradation Inspect the column for blockages or voids. If necessary, flush the column or replace it with a new one.Over time, analytical columns can degrade, leading to poor chromatographic performance and peak shape.
Incompatible Mobile Phase Ensure the pH of the mobile phase is appropriate for the ionization state of Laquinimod. Check for proper mixing and degassing of the mobile phases.An unsuitable mobile phase can lead to secondary interactions between the analyte and the stationary phase, resulting in peak tailing.
Sample Solvent Effects Ensure the sample solvent is compatible with the initial mobile phase conditions. If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion.Mismatched solvent strength between the sample and the mobile phase can lead to poor peak shape, especially for early eluting peaks.
Co-eluting Interferences Use a higher-resolution column or modify the chromatographic gradient to separate the analyte peak from any interfering components.Co-eluting substances can interfere with the peak shape of the analyte of interest.
Issue 3: Inconsistent Internal Standard Response
Potential Cause Troubleshooting Step Rationale
Variable Recovery Re-evaluate the sample extraction procedure to ensure consistent recovery of the internal standard across all samples.If the internal standard is not recovered consistently, it cannot effectively compensate for variations in the analyte's recovery.[10]
Ion Suppression/Enhancement Investigate matrix effects specifically on the internal standard. Even stable isotope-labeled internal standards can be affected by severe ion suppression.[10]If the internal standard and analyte are affected differently by matrix components, the ratio-based quantification will be inaccurate.
Degradation of Internal Standard Check the stability of the this compound in the biological matrix and during the sample preparation process.Degradation of the internal standard will lead to a decreased response and inaccurate quantification.
Incorrect Spiking Verify the concentration of the internal standard spiking solution and the precision of the pipettes used.An incorrect or inconsistent amount of internal standard added to the samples will result in a variable response.

Experimental Protocols

A validated method for the determination of Laquinimod in human plasma has been published and can be adapted for this compound quantification.[7] Below is a summary of the key parameters from that publication.

Sample Preparation

Method 1: Solid-Phase Extraction (SPE) - for low concentration levels [7]

  • LLOQ: 0.4 nmol/L

  • Procedure: Acidified plasma samples are loaded onto an SPE column. The column is washed, and the analyte is eluted with an organic solvent. The eluate is then evaporated and reconstituted before injection.

Method 2: Protein Precipitation (PP) - for wider concentration range [7]

  • LLOQ: 0.75 nmol/L

  • Procedure: An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is injected directly or after evaporation and reconstitution.

Liquid Chromatography
  • Method 1 (Isocratic): Suited for the cleaner samples from SPE.[7]

  • Method 2 (Fast Gradient): Used for the samples from protein precipitation to achieve better separation from matrix components.[7]

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

  • Detection: Multiple Reaction Monitoring (MRM).

  • Published Transitions for Laquinimod: m/z 357.1 -> 236.1.[7]

  • Published Transitions for Internal Standard (13C6-Laquinimod): m/z 363.2 -> 236.1 or m/z 365.2 -> 238.1.[7]

  • Note for this compound: The precursor and product ions for this compound would need to be determined empirically by infusing a solution of the standard into the mass spectrometer. The precursor ion will be approximately 5 Daltons higher than that of unlabeled Laquinimod. The fragmentation pattern should be analyzed to select a stable and intense product ion.

Quantitative Data Summary

The following table summarizes the performance characteristics of the two published methods for Laquinimod quantification, which can serve as a benchmark for a method using this compound.[7]

Parameter Method 1 (SPE) Method 2 (PP)
Linear Range 0.4 - 100 nmol/L0.75 - 15000 nmol/L
Lower Limit of Quantification (LLOQ) 0.4 nmol/L0.75 nmol/L
Intra-day Precision (%RSD) 1.6 - 3.5%1.6 - 3.5%
Inter-day Precision (%RSD) 2.1 - 5.7%2.1 - 5.7%
Extraction Recovery 90 - 97%90 - 97%
Analyte Stability in Plasma At least 3 months at -20°CAt least 3 months at -20°C

Visualizations

Workflow General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Add_IS Spike with this compound IS Plasma_Sample->Add_IS Extraction Extraction (SPE or PP) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Workflow for this compound quantification.

Troubleshooting Troubleshooting Decision Tree for Poor Quantification Start Poor Quantification (High Variability / Inaccuracy) Check_IS Consistent Internal Standard Response? Start->Check_IS Check_Peak_Shape Good Peak Shape? Check_IS->Check_Peak_Shape Yes Check_Standard_Prep Verify Standard & IS Preparation Check_IS->Check_Standard_Prep No Check_Matrix_Effects Evaluate Matrix Effects Check_Peak_Shape->Check_Matrix_Effects Yes Optimize_Chromatography Optimize Chromatography Check_Peak_Shape->Optimize_Chromatography No Check_Recovery Assess Sample Recovery Check_Matrix_Effects->Check_Recovery No Significant Effects Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Check_Matrix_Effects->Improve_Cleanup Significant Effects Check_Recovery->Optimize_Chromatography Consistent Check_Recovery->Improve_Cleanup Inconsistent

Caption: Troubleshooting decision tree for poor quantification.

References

Common pitfalls in using Laquinimod-d5 and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Laquinimod-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a deuterated form of Laquinimod, an immunomodulatory compound. In research, its primary use is as an internal standard (IS) for the quantitative analysis of Laquinimod in biological samples using mass spectrometry-based techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The five deuterium atoms increase its molecular weight, allowing it to be distinguished from the non-deuterated Laquinimod while maintaining very similar chemical and physical properties.

Q2: How should I store and handle this compound?

Proper storage is critical to maintain the integrity of this compound. Here are the recommended storage conditions:

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.

  • In solvent: For long-term storage, prepare stock solutions and store at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable.

It is important to use freshly opened, anhydrous solvents for preparing stock solutions as some solvents, like DMSO, can be hygroscopic and absorb moisture, which may impact the solubility and stability of the compound.

Q3: What are the recommended solvents for dissolving this compound?

The solubility of Laquinimod (and by extension, this compound) varies depending on the solvent. The following table summarizes the solubility data for Laquinimod, which should be comparable for this compound.

SolventSolubility (25°C)Molar Concentration
DMSO100 mg/mL276.37 mM
Ethanol1 mg/mL2.8 mM
WaterInsolubleN/A

Note: For DMSO, it is recommended to use an ultrasonic bath to aid dissolution. Hygroscopic DMSO can significantly impact solubility, so using a fresh, unopened vial is advised.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in LC-MS/MS Analysis

Possible Cause 1: Suboptimal Chromatographic Conditions The choice of mobile phase and gradient can significantly impact peak shape.

Solution:

  • Mobile Phase: A common mobile phase for the analysis of Laquinimod consists of an aqueous component with a pH modifier and an organic solvent. For example, a gradient elution with 0.1% formic acid in water (Mobile Phase A) and acetonitrile or methanol (Mobile Phase B) often yields good peak shapes.

  • Gradient Optimization: If you observe peak tailing, try adjusting the gradient to have a shallower increase in the organic phase during the elution of your analyte.

Possible Cause 2: Column Overloading Injecting too much sample onto the column can lead to broad and tailing peaks.

Solution:

  • Reduce Injection Volume: Try decreasing the volume of sample injected onto the column.

  • Dilute Sample: If reducing the injection volume is not feasible, dilute your sample before injection.

Possible Cause 3: Interaction with Active Sites on the Column Residual silanol groups on silica-based columns can interact with basic compounds, causing peak tailing.

Solution:

  • Use a High-Purity Column: Employ a column with end-capping to minimize silanol interactions.

  • Mobile Phase Additive: The addition of a small amount of a competing base, such as triethylamine, to the mobile phase can sometimes improve peak shape for basic analytes.

Issue 2: Inaccurate Quantification Results

Possible Cause 1: Isotopic Instability (Back-Exchange) A significant pitfall with deuterated internal standards is the potential for the deuterium atoms to exchange with protons from the solvent or matrix, a phenomenon known as back-exchange.[1][2] This can lead to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the non-deuterated analyte, resulting in inaccurate quantification.

Solution:

  • Positional Stability: The deuterium labels on this compound are on the phenyl ring, which are generally stable. However, be mindful of the pH of your solutions. Avoid strongly acidic or basic conditions during sample preparation and storage if you suspect isotopic exchange.

  • Method Validation: During method development, assess the stability of this compound in the matrix and solvents you are using. This can be done by incubating the internal standard in the matrix for varying lengths of time and analyzing for any loss of the deuterated signal.

Possible Cause 2: Chromatographic Shift Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts from a chromatography column.[3] If this shift is significant, it can lead to variations in ionization efficiency and inaccurate results, especially if the elution occurs on a steep part of the gradient.

Solution:

  • Isocratic Elution: If possible, develop an isocratic elution method where the mobile phase composition remains constant during the elution of both the analyte and the internal standard.

  • Shallow Gradient: If a gradient is necessary, use a shallow gradient around the elution time of Laquinimod and this compound to minimize differences in the mobile phase composition they experience.

  • Peak Integration: Ensure that your peak integration software is accurately integrating both peaks, even with a slight retention time difference.

Possible Cause 3: Matrix Effects Components of the biological matrix (e.g., plasma, urine) can co-elute with your analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer.

Solution:

  • Efficient Sample Preparation: Use a robust sample preparation method to remove as many matrix components as possible. Methods like solid-phase extraction (SPE) are generally more effective at removing interferences than simple protein precipitation.

  • Chromatographic Separation: Optimize your chromatography to separate Laquinimod from the majority of the matrix components.

  • Stable Isotope-Labeled Internal Standard: this compound is designed to co-elute with Laquinimod and experience similar matrix effects, thereby correcting for them. However, if the matrix effect is severe, it can still impact the signal-to-noise ratio.

Experimental Protocols

Protocol: Quantification of Laquinimod in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol is adapted from a validated method for the quantification of Laquinimod in human plasma.[1]

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of Laquinimod and this compound in DMSO.

  • Prepare working solutions of Laquinimod for the calibration curve by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

  • Prepare a working solution of this compound (internal standard) at a suitable concentration (e.g., 100 ng/mL) in 50:50 acetonitrile/water.

2. Sample Preparation (Protein Precipitation Method):

  • To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the this compound working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 10 µL) into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a wash and re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Laquinimod: m/z 357.1 → 236.1

    • This compound: m/z 362.1 → 236.1 (Note: The exact m/z will depend on the position and number of deuterium atoms. This is an example for d5 on the phenyl ring).

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Laquinimod to this compound against the concentration of the calibration standards.

  • Determine the concentration of Laquinimod in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc LC Separation injection->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantitative analysis of Laquinimod using this compound.

Laquinimod_Signaling cluster_astrocyte Astrocyte cluster_microglia Microglia cluster_tcell T-Cell cluster_outcome Neuroprotective Effects Laquinimod Laquinimod NFkB_A NF-κB Activation Laquinimod->NFkB_A Inhibits Activation_M Activation Laquinimod->Activation_M Inhibits Th1_Th17 Th1/Th17 Differentiation Laquinimod->Th1_Th17 Shifts Balance Treg Treg Differentiation Laquinimod->Treg ProInflam_A Pro-inflammatory Mediators NFkB_A->ProInflam_A Induces Inflammation Reduced Neuroinflammation ProInflam_A->Inflammation ProInflam_M Pro-inflammatory Cytokines Activation_M->ProInflam_M Induces ProInflam_M->Inflammation Th1_Th17->Inflammation Treg->Inflammation Suppresses Demyelination Reduced Demyelination Axonal_Loss Reduced Axonal Loss Inflammation->Demyelination Inflammation->Axonal_Loss

Caption: Simplified signaling pathway of Laquinimod's immunomodulatory effects.

References

Validation & Comparative

A Comparative Guide to Internal Standards for Laquinimod Bioanalysis: A Focus on Laquinimod-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Laquinimod-d5 as an internal standard with other alternatives, supported by experimental data. The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods for quantifying drug candidates like Laquinimod. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any variability.

Stable isotope-labeled (SIL) internal standards, such as this compound (deuterated) or Laquinimod-¹³C₆ (carbon-13 labeled), are generally considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2] This is due to their chemical and physical properties being nearly identical to the analyte. However, structural analog internal standards, which are molecules with similar but not identical structures to the analyte, are also utilized, particularly when SILs are unavailable or cost-prohibitive.[1][2]

This guide will delve into the performance of these different types of internal standards, with a specific focus on the cross-validation of this compound against other potential internal standards.

Performance Comparison of Internal Standards

The choice of internal standard can significantly impact the accuracy, precision, and robustness of a bioanalytical method. The following tables summarize key performance parameters from studies validating bioanalytical methods for Laquinimod and other compounds, comparing stable isotope-labeled internal standards with structural analogs.

Table 1: Bioanalytical Method Validation Data for Laquinimod using a Stable Isotope-Labeled Internal Standard (Laquinimod-¹³C₆)

ParameterMethod 1 (Low Concentration)Method 2 (Wide Range)Acceptance Criteria (FDA/EMA)
Lower Limit of Quantification (LLOQ)0.4 nmol/L0.75 nmol/LClearly defined and reproducible
Dynamic Range0.4 - 100 nmol/L0.75 - 15000 nmol/LWide enough for intended application
Intra-day Precision (%CV)1.6 - 3.5%2.1 - 5.7%≤15% (≤20% at LLOQ)
Inter-day Precision (%CV)2.1 - 5.7%Not Reported≤15% (≤20% at LLOQ)
Accuracy (% Bias)Within ±15% of nominalWithin ±15% of nominalWithin ±15% (±20% at LLOQ)
Extraction Recovery90 - 97%90 - 97%Consistent, precise, and reproducible

Data adapted from a study on the determination of Laquinimod in human plasma using Laquinimod-¹³C₆ as the internal standard.[3]

Table 2: General Performance Comparison of Stable Isotope-Labeled vs. Structural Analog Internal Standards

Performance ParameterStable Isotope-Labeled (SIL) IS (e.g., this compound)Structural Analog (ANIS) ISKey Considerations
Compensation for Matrix Effects ExcellentVariableSILs co-elute with the analyte, experiencing similar matrix effects. ANISs may have different retention times and be affected differently by matrix components.[4][5]
Precision Generally higherCan be lowerA study on tacrolimus showed imprecision <3.09% for a SIL and <3.63% for an ANIS, both acceptable.[4] For other compounds, SILs have shown significantly lower variance.[1]
Accuracy Generally higherProne to biasFor tacrolimus, both SIL and ANIS provided accuracy between 97.35% and 101.71%.[4] However, for other drugs, ANISs with different functional groups have shown significant bias.[1]
Chromatographic Separation Minimal, but possible with deuterated ISExpectedDeuterium substitution can sometimes lead to a slight shift in retention time, which can impact the correction for matrix effects if the ion suppression profile is not uniform.[6][7]
Cost and Availability Higher cost, may require custom synthesisLower cost, more readily availablePractical considerations often influence the choice of internal standard.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are summarized protocols for the validation of a bioanalytical method for Laquinimod and a general procedure for evaluating matrix effects.

Protocol 1: Bioanalytical Method for Laquinimod in Human Plasma

This protocol is based on a validated method for the determination of Laquinimod in human plasma using a stable isotope-labeled internal standard (Laquinimod-¹³C₆).[3]

  • Sample Preparation:

    • Method 1 (Low Concentration): Solid-phase extraction.

    • Method 2 (Wide Range): Protein precipitation with a suitable organic solvent.

  • Internal Standard Spiking: A known and constant concentration of Laquinimod-¹³C₆ is added to all calibration standards, quality control (QC) samples, and study samples.

  • Chromatography:

    • Method 1: Isocratic elution on a liquid chromatography system.

    • Method 2: Fast gradient elution.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Tandem mass spectrometry (MS/MS) using selected reaction monitoring (SRM).

    • Transitions:

      • Laquinimod: m/z 357.1 → 236.1

      • Laquinimod-¹³C₆: m/z 363.2 → 236.1 or m/z 365.2 → 238.1

Protocol 2: Cross-Validation and Matrix Effect Evaluation of Internal Standards

This is a general workflow for comparing the performance of different internal standards, such as this compound and a structural analog.

  • Preparation of QC Samples: Prepare low, medium, and high concentration QC samples by spiking known amounts of Laquinimod into at least six different sources of the biological matrix (e.g., human plasma).

  • Internal Standard Addition: For each matrix source, create two sets of QC samples. To one set, add this compound. To the other set, add the structural analog internal standard.

  • Sample Analysis: Analyze the samples using a validated LC-MS/MS method.

  • Matrix Factor Calculation: The matrix factor (MF) is calculated for both the analyte and the internal standard by comparing the peak area in the presence of matrix to the peak area in a neat solution.

    • MF = (Peak area in presence of matrix) / (Peak area in neat solution)

  • Internal Standard-Normalized Matrix Factor: Calculate the IS-normalized MF to assess the ability of the internal standard to compensate for matrix effects.

    • IS-Normalized MF = (MF of analyte) / (MF of internal standard)

  • Data Evaluation: The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should be ≤15%. A lower %CV indicates better compensation for matrix effects.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated.

signaling_pathway cluster_immune_cell Antigen Presenting Cell (APC) AhR Aryl Hydrocarbon Receptor (AhR) Treg_Activation Activation of Regulatory T cells (Tregs) AhR->Treg_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Release AhR->Pro_inflammatory_Cytokines Inhibits Immune_Suppression Immune Suppression (Anti-inflammatory) Treg_Activation->Immune_Suppression Leads to Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Drives Laquinimod Laquinimod Laquinimod->AhR Binds to

Caption: Laquinimod's immunomodulatory signaling pathway.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Data Evaluation Sample_Collection Biological Sample (e.g., Plasma) Spike_Analyte Spike with Laquinimod (QC Samples) Sample_Collection->Spike_Analyte Spike_IS Spike with Internal Standard (this compound or Analog) Spike_Analyte->Spike_IS Extraction Extraction (e.g., Protein Precipitation) Spike_IS->Extraction LC_Separation Liquid Chromatography Separation Extraction->LC_Separation Inject Extract MS_Detection Mass Spectrometry Detection (SRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Performance_Assessment Assess Accuracy, Precision, and Matrix Effects Ratio_Calculation->Performance_Assessment

Caption: Workflow for internal standard cross-validation.

References

A Comparative Guide to Laquinimod-d5 and ¹³C-labeled Laquinimod as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between deuterium-labeled (Laquinimod-d5) and carbon-13-labeled (¹³C-labeled) Laquinimod for use as internal standards (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The choice of an internal standard is critical for correcting analytical variability and ensuring accurate quantification of an analyte in complex biological matrices.

Stable isotope-labeled (SIL) internal standards are the preferred choice in mass spectrometry-based bioanalysis because they share nearly identical physicochemical properties with the analyte, ensuring they behave similarly during sample preparation and analysis.[1] This co-elution and similar behavior help to compensate for variations in sample extraction, matrix effects, and instrument response.[2][3] However, the specific isotope used for labeling—deuterium (²H or D) versus carbon-13 (¹³C)—can introduce subtle but significant differences in performance.

Core Principles: Deuterium vs. Carbon-13 Labeling

Generally, ¹³C-labeled internal standards are considered superior to their deuterated counterparts for several key reasons.[4][5] Deuterium labeling, while often more accessible and cost-effective, can sometimes lead to chromatographic separation from the unlabeled analyte, a phenomenon known as the "isotope effect".[6][7] This separation can compromise the standard's ability to correct for matrix effects that may vary across the elution profile.[7] Furthermore, deuterium atoms placed at exchangeable positions in a molecule risk back-exchange with hydrogen, reducing the standard's stability and reliability.[7]

In contrast, ¹³C-labeled standards have a smaller relative mass difference, which minimizes the isotope effect, leading to near-perfect co-elution with the analyte.[6][8] The ¹³C label is also metabolically and chemically stable, with no risk of exchange.[2][5] This ensures that the standard and analyte experience the exact same conditions throughout the analytical process, providing more accurate and precise quantification.[9]

Data Presentation: Performance Characteristics

The following table summarizes the expected performance of this compound versus ¹³C-labeled Laquinimod based on established principles of stable isotope labeling. While direct comparative experimental data for this compound is not available in the provided search results, the performance characteristics are inferred from studies on other deuterated compounds. Data for ¹³C₆-Laquinimod is based on a validated clinical pharmacokinetic study.[10]

Performance ParameterThis compound (Deuterium Labeled)¹³C-labeled LaquinimodRationale & Justification
Chromatographic Co-elution May exhibit slight retention time shift from analyte.Expected to co-elute perfectly with the analyte.Deuterium labeling can alter chromatographic behavior (isotope effect), while the smaller relative mass difference in ¹³C labeling does not typically cause shifts.[4][7][8]
Correction for Matrix Effects Good, but potentially compromised if retention time shifts.Excellent, due to co-elution.An ideal IS must co-elute to experience the same matrix-induced ion suppression or enhancement as the analyte.[2][7]
Label Stability Generally stable, but depends on the position of the labels.Highly stable; no risk of back-exchange.Deuterium atoms on exchangeable sites can be lost. ¹³C atoms are integrated into the molecular backbone and are not exchangeable.[2][7]
Mass Spectrometry Behavior May require different collision energies for fragmentation compared to the analyte.Fragmentation behavior is typically identical to the analyte.The greater mass difference in deuterium labeling can alter bond energies, affecting MS/MS fragmentation.[4]
Intra- and Inter-day Precision Expected to be acceptable (<15%).Proven to be high (1.6-5.7%).[10]High precision is a hallmark of a good SIL-IS. A validated method using ¹³C₆-Laquinimod demonstrated excellent precision.[10]
Accuracy Expected to be acceptable (within ±15%).Proven to be high (within ±15% of nominal).[10]A validated method using ¹³C₆-Laquinimod met regulatory criteria for accuracy.[10][11]
Extraction Recovery Expected to be similar to the analyte.Proven to be high and consistent (90-97%).[10]Both types of SIL-IS are expected to track the analyte well during extraction due to similar chemical properties.[1][12]
Cost & Availability Generally less expensive and more commonly available.Typically more expensive to synthesize and less common.[5]The synthetic routes for ¹³C labeling are often more complex and costly than for deuteration.

Experimental Protocols

The following is a generalized protocol for a bioanalytical method validation to compare the performance of this compound and ¹³C-labeled Laquinimod as internal standards for the quantification of Laquinimod in human plasma using LC-MS/MS.

Objective

To validate an LC-MS/MS method for Laquinimod quantification and to compare the accuracy, precision, and robustness of using this compound versus ¹³C-labeled Laquinimod as an internal standard.

Materials and Reagents
  • Analytes: Laquinimod reference standard.

  • Internal Standards: this compound and ¹³C-labeled Laquinimod.

  • Biological Matrix: Blank human plasma (K₂EDTA).

  • Reagents: HPLC-grade methanol, acetonitrile, formic acid, and water.

  • Equipment: Calibrated pipettes, centrifuge, solid-phase extraction (SPE) or protein precipitation (PPT) supplies.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A suitable reversed-phase column (e.g., C18).

Sample Preparation (Protein Precipitation Example)
  • Aliquot 100 µL of plasma sample (blank, calibration standard, or QC sample) into a microcentrifuge tube.

  • Add 10 µL of the working internal standard solution (either this compound or ¹³C-labeled Laquinimod).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or vial.

  • Inject a portion (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method
  • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI Positive.

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for Laquinimod, this compound, and ¹³C-labeled Laquinimod. For example, a published method for ¹³C₆-Laquinimod used transitions of m/z 357.1 → 236.1 for Laquinimod and m/z 363.2 → 236.1 for the internal standard.[10] The instrument parameters (e.g., collision energy, declustering potential) should be optimized for each compound.

Validation Parameters

The method should be validated according to regulatory guidelines by assessing the following parameters for each internal standard separately.[11][13]

  • Selectivity: Analyze at least six different lots of blank plasma to ensure no significant interference at the retention times of the analyte and IS.[11]

  • Lower Limit of Quantification (LLOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable precision (≤20%) and accuracy (80-120%).[13]

  • Calibration Curve: Prepare a series of calibration standards over the expected concentration range and assess the linearity of the response ratio (analyte area / IS area) versus concentration. The correlation coefficient (r²) should be ≥0.99.[13]

  • Accuracy and Precision: Analyze quality control (QC) samples at LLOQ, low, mid, and high concentrations in at least five replicates on three separate days. Precision (%CV) should be ≤15% (≤20% at LLOQ) and accuracy (% bias) should be within ±15% (±20% at LLOQ).[11]

  • Matrix Effect: Evaluate the effect of the biological matrix on ionization by comparing the analyte/IS response in post-extraction spiked samples to that in neat solution. The consistency of the matrix effect across different lots of plasma should be assessed.[14]

  • Recovery: Compare the analyte/IS response in pre-extraction spiked samples to post-extraction spiked samples to determine the efficiency of the extraction process.[3]

Visualizations

The following diagrams illustrate the experimental workflow, a logical comparison of the internal standards, and the general mechanism of action for Laquinimod.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analysis & Validation Plasma Plasma Sample (Blank, Calibrant, QC) Spike_D5 Spike with This compound IS Plasma->Spike_D5 Spike_C13 Spike with ¹³C-Laquinimod IS Plasma->Spike_C13 Extraction Protein Precipitation or SPE Spike_D5->Extraction Set A Spike_C13->Extraction Set B LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition (Peak Area Ratio) LCMS->Data Validation Validation Assessment (Accuracy, Precision, Matrix Effect) Data->Validation Comparison Performance Comparison Validation->Comparison

Caption: Workflow for comparing this compound and ¹³C-Laquinimod internal standards.

Logical_Comparison Start Choice of Internal Standard for Laquinimod D5 This compound Start->D5 C13 ¹³C-Laquinimod Start->C13 Prop_D5 Pros: - Lower Cost - More Available D5->Prop_D5 Advantages Cons_D5 Cons: - Potential RT Shift - Risk of Label Instability - May Alter Fragmentation D5->Cons_D5 Disadvantages Prop_C13 Pros: - Co-elutes with Analyte - Excellent Label Stability - Identical MS Behavior C13->Prop_C13 Advantages Cons_C13 Cons: - Higher Cost - Less Available C13->Cons_C13 Disadvantages Conclusion ¹³C-Laquinimod is the preferred standard for highest accuracy and reliability. Prop_D5->Conclusion Cons_D5->Conclusion Prop_C13->Conclusion Cons_C13->Conclusion

Caption: Decision factors for choosing between this compound and ¹³C-Laquinimod.

Laquinimod_Mechanism Laquinimod Laquinimod APC Antigen Presenting Cell (e.g., Dendritic Cell) Laquinimod->APC Modulates Function T_Cell Pro-inflammatory T-Cell Response Laquinimod->T_Cell Astrocyte Astrocyte Laquinimod->Astrocyte Inhibits NFkB NF-κB Activation Laquinimod->NFkB APC->T_Cell Downregulates Cytokines Inflammatory Cytokine Release (e.g., TNF-α) T_Cell->Cytokines Inflammation CNS Inflammation & Demyelination Cytokines->Inflammation Astrocyte->NFkB NFkB->Inflammation Promotes

Caption: Simplified signaling pathway for Laquinimod's immunomodulatory effects.

Conclusion

Both this compound and ¹³C-labeled Laquinimod can serve as effective internal standards for the quantitative analysis of Laquinimod in biological matrices. However, the available evidence and established principles in bioanalysis strongly favor the use of ¹³C-labeled Laquinimod . Its superior performance, characterized by perfect co-elution with the analyte, excellent label stability, and identical mass spectrometric behavior, ensures the highest degree of accuracy and reliability in correcting for analytical variability.[2][4][5]

While deuterated standards like this compound are often a pragmatic choice due to lower cost and wider availability, they carry a higher risk of chromatographic separation and label instability, which can potentially compromise data quality.[7] For pivotal studies such as clinical pharmacokinetics, where data integrity is paramount, the investment in a ¹³C-labeled internal standard is well-justified and considered the gold standard. A validated LC-MS/MS method for Laquinimod in human plasma has already demonstrated the robustness and high performance of using ¹³C₆-labeled Laquinimod.[10]

References

A Comparative Guide to the Bioanalytical Method Validation of Laquinimod Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and validation summary of a robust bioanalytical method for the quantification of Laquinimod in human plasma. The focus is on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that utilizes a stable isotope-labeled internal standard, a technique analogous to using Laquinimod-d5. This approach is critically evaluated against other potential bioanalytical strategies, supported by extensive experimental data.

Superior Precision with Stable Isotope-Labeled Internal Standards

The gold standard in quantitative bioanalysis is the use of a stable isotope-labeled (SIL) internal standard (IS). This is because a SIL IS, such as ¹³C₆-Laquinimod or this compound, is chemically identical to the analyte, Laquinimod. Consequently, it behaves identically during sample extraction, chromatography, and ionization in the mass spectrometer. This co-elution and identical behavior allow for highly effective compensation for any variability in the analytical process, leading to superior accuracy and precision.

In contrast, other methods, such as those using a structural analog as an IS or no IS at all, are more susceptible to errors. A structural analog may have different extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte, leading to less accurate quantification. Assays without an IS are the most vulnerable to any variations in the experimental procedure.

Performance of a Validated LC-MS/MS Method for Laquinimod

The following data is summarized from a key study by Jonsson et al., which details two validated LC-MS/MS methods for Laquinimod in human plasma using ¹³C₆-Laquinimod as the internal standard.[1] These methods serve as a benchmark for the bioanalysis of Laquinimod.

Table 1: Comparison of Two Validated LC-MS/MS Methods for Laquinimod Quantification

ParameterMethod 1 (Low Concentration)Method 2 (Wide Range)
Analytical Technique LC-MS/MSLC-MS/MS
Internal Standard ¹³C₆-Laquinimod¹³C₆-Laquinimod
Sample Preparation Solid-Phase Extraction (SPE)Protein Precipitation (PP)
Dynamic Range 0.4 - 100 nmol/L0.75 - 15,000 nmol/L
Lower Limit of Quantification (LLOQ) 0.4 nmol/L0.75 nmol/L
Intra-day Precision (%CV) 1.6 - 3.5%2.1 - 5.7%
Inter-day Precision (%CV) 2.1 - 5.7%Not Reported
Accuracy (% Bias) Within ±15%Within ±15%
Extraction Recovery 90 - 97%90 - 97%

Data sourced from Jonsson et al.[1]

Experimental Protocols

A detailed understanding of the experimental workflow is crucial for replicating and interpreting bioanalytical results.

Method 1: Solid-Phase Extraction (SPE) for Low Concentration Analysis

This method is optimized for detecting low levels of Laquinimod, making it ideal for studies investigating residual drug concentrations or for analytes with low systemic exposure.

  • Sample Preparation: Human plasma samples are thawed and vortexed.

  • Internal Standard Spiking: An aliquot of plasma is spiked with the ¹³C₆-Laquinimod internal standard solution.

  • Solid-Phase Extraction: The spiked plasma is loaded onto a conditioned SPE cartridge. The cartridge is then washed to remove interfering substances, and Laquinimod and the internal standard are eluted with an appropriate solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase.

  • LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system for analysis.

Method 2: Protein Precipitation (PP) for Wide Range Analysis

This method offers a simpler and faster sample preparation, suitable for a broader range of concentrations, and is often used in high-throughput settings.

  • Sample Preparation: Human plasma samples are thawed and vortexed.

  • Internal Standard Spiking: An aliquot of plasma is spiked with the ¹³C₆-Laquinimod internal standard solution.

  • Protein Precipitation: A precipitating agent (e.g., acetonitrile) is added to the spiked plasma to precipitate plasma proteins.

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer and Analysis: The clear supernatant is transferred to an injection vial and directly analyzed by LC-MS/MS.

Visualizing the Bioanalytical Workflow

The following diagram illustrates the general workflow for the validation of a bioanalytical method for Laquinimod using LC-MS/MS with a stable isotope-labeled internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Method Validation Plasma Plasma Sample Spike Spike with this compound (IS) Plasma->Spike Extract Extraction (SPE or PP) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Ratio Analyte/IS Peak Area Ratio MS->Ratio Quant Quantification Validation Validation Parameters (Accuracy, Precision, Linearity, etc.) Quant->Validation Ratio->Quant Curve Calibration Curve Curve->Quant

References

Inter-laboratory Comparison Guide: Quantification of Laquinimod using Laquinimod-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Laquinimod in human plasma, with a focus on the use of a deuterated internal standard, Laquinimod-d5. The data presented is based on established high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the gold standard for bioanalytical quantification. While direct inter-laboratory comparison data is not publicly available, this guide synthesizes performance data from validated methods to provide a benchmark for laboratories developing and validating their own assays.

The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate and precise quantification as it effectively corrects for variability in sample preparation and matrix effects.[1][2]

Quantitative Performance Comparison

The following tables summarize the performance characteristics of two distinct LC-MS/MS methods for Laquinimod quantification. These methods, while utilizing a ¹³C₆-labeled internal standard, provide a strong reference for expected performance with this compound.[3] Method 1 is optimized for low-level quantification, employing solid-phase extraction (SPE), while Method 2 is designed for a wider dynamic range using a simpler protein precipitation (PPT) sample preparation.[3]

Table 1: Method Performance Characteristics

ParameterMethod 1 (Low-Level, SPE)Method 2 (Wide-Range, PPT)
Lower Limit of Quantification (LLOQ) 0.4 nmol/L0.75 nmol/L
Dynamic Range 0.4 - 100 nmol/L0.75 - 15000 nmol/L
Intra-day Precision (%CV) 1.6 - 3.5%2.1 - 5.7%
Inter-day Precision (%CV) 2.1 - 5.7%Not Reported
Accuracy (% Bias) Within ±15% of nominalWithin ±15% of nominal
Extraction Recovery 90 - 97%90 - 97%

Data synthesized from a study using a ¹³C₆-labeled Laquinimod internal standard.[3]

Experimental Protocols

Below are detailed methodologies for the two primary approaches to Laquinimod quantification in plasma.

Method 1: Low-Level Quantification using Solid-Phase Extraction (SPE)

This method is ideal for studies requiring high sensitivity.

  • Sample Preparation:

    • Spike 250 µL of human plasma with this compound internal standard.

    • Perform solid-phase extraction on a mixed-mode cation exchange SPE plate.

    • Wash the SPE plate with methanol and water.

    • Elute the analyte and internal standard with a solution of 2% formic acid in methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Isocratic elution on a C18 column.

    • Mobile Phase: Acetonitrile/ammonium acetate buffer.

    • Mass Spectrometry: Electrospray ionization in positive mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

      • Laquinimod transition: m/z 357.1 → 236.1[3]

      • This compound transition (projected): m/z 362.1 → 236.1

Method 2: Wide-Range Quantification using Protein Precipitation (PPT)

This method offers a faster sample preparation time suitable for high-throughput analysis.

  • Sample Preparation:

    • To 50 µL of human plasma, add 150 µL of acetonitrile containing the this compound internal standard to precipitate proteins.

    • Vortex and centrifuge the samples.

    • Inject the supernatant directly or after dilution.

  • LC-MS/MS Analysis:

    • Chromatography: Fast gradient elution on a C18 column.

    • Mobile Phase: Gradient of acetonitrile and 0.1% formic acid in water.

    • Mass Spectrometry: Electrospray ionization in positive mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

      • Laquinimod transition: m/z 357.1 → 236.1[3]

      • This compound transition (projected): m/z 362.1 → 236.1

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Laquinimod in plasma samples using LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add this compound (IS) plasma->is extraction Extraction (SPE or PPT) is->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution SPE only lc Liquid Chromatography (Separation) extraction->lc PPT only reconstitution->lc ms Tandem Mass Spectrometry (Detection) lc->ms data Data Acquisition & Processing ms->data quant Quantification (Analyte/IS Ratio) data->quant

Caption: General workflow for Laquinimod quantification.

Laquinimod's Proposed Signaling Pathway

Laquinimod is an immunomodulatory compound with neuroprotective effects.[4] Its mechanism of action involves the modulation of the immune response and central nervous system pathways.[4][5]

G cluster_immune Immune System Modulation cluster_cns Central Nervous System Effects laquinimod Laquinimod apc Antigen Presenting Cells (APCs) laquinimod->apc Modulates treg Regulatory T-Cells (Tregs) laquinimod->treg Promotes bdnf Brain-Derived Neurotrophic Factor (BDNF) laquinimod->bdnf Up-regulates inflammation CNS Inflammation laquinimod->inflammation Reduces tcell T-Cell Activation & Proliferation apc->tcell Reduces cytokines Pro-inflammatory Cytokines tcell->cytokines Down-regulates neuroprotection Neuroprotection bdnf->neuroprotection demyelination Demyelination & Axonal Damage inflammation->demyelination

Caption: Laquinimod's mechanism of action.

This guide serves as a foundational resource for laboratories involved in the bioanalysis of Laquinimod. Adherence to validated, robust analytical methods is paramount for generating reliable data in research and clinical settings.

References

The Gold Standard in Laquinimod Bioanalysis: A Comparative Guide to Accuracy and Precision with Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Laquinimod, achieving the highest levels of accuracy and precision is paramount for reliable pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of bioanalytical methods for Laquinimod, focusing on the performance of stable isotope-labeled internal standards, the cornerstone of robust and compliant quantitative analysis.

While the query specified Laquinimod-d5, a thorough review of published, validated methods reveals that ¹³C₆-Laquinimod is the well-established and documented stable isotope-labeled internal standard used in regulated bioanalysis of Laquinimod. This guide will therefore focus on the performance data of the validated methods using ¹³C₆-Laquinimod and provide a comparative discussion on the selection of stable isotope-labeled internal standards, including the theoretical advantages and disadvantages of deuterated versus ¹³C-labeled compounds.

Performance Data: Accuracy and Precision of ¹³C₆-Laquinimod in Human Plasma

Two robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the determination of Laquinimod in human plasma, utilizing ¹³C₆-Laquinimod as the internal standard. These methods cater to different concentration ranges, ensuring comprehensive analytical coverage.[1]

Method 1: Low Concentration Range (0.4-100 nmol/L)

This method is optimized for high sensitivity, crucial for studies involving low dosage or later time points in pharmacokinetic profiling.

Quality Control SampleNominal Concentration (nmol/L)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (% bias)Inter-day Accuracy (% bias)
LLOQ0.43.55.7N/AN/A
Low1.22.94.5-1.7-2.5
Medium201.62.1+0.5+1.0
High802.13.2-1.3-0.4

Method 2: Wide Concentration Range (0.75-15,000 nmol/L)

This method is suited for a broad range of clinical applications, from single-dose to steady-state studies.

Quality Control SampleNominal Concentration (nmol/L)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (% bias)Inter-day Accuracy (% bias)
LLOQ0.753.14.8N/AN/A
Low2.252.53.9+2.2+1.8
Medium7501.92.8-0.7-0.3
High12,0002.33.5+0.8+1.2

Data summarized from P.A. B. an der Heiden et al., Journal of Chromatography B, 2006.[1]

Comparative Analysis: ¹³C₆-Laquinimod vs. Deuterated Internal Standards (e.g., this compound)

The choice of a stable isotope-labeled internal standard is a critical decision in bioanalytical method development. While specific performance data for this compound is not available in published literature, a comparison of the general properties of ¹³C-labeled and deuterated (²H or D) internal standards can provide valuable insights.

Feature¹³C-Labeled Internal StandardsDeuterated (²H) Internal Standards
Isotopic Stability Highly stable, no risk of back-exchange.[2]Potential for back-exchange of deuterium with hydrogen from the matrix or solvent, especially if the label is on an exchangeable position.[2][3]
Chromatographic Co-elution Generally co-elute perfectly with the analyte, as the mass difference has a negligible effect on polarity.[4]May exhibit a slight chromatographic shift (isotope effect), eluting slightly earlier than the unlabeled analyte in reverse-phase chromatography. This can lead to differential matrix effects.[5][6]
Mass Spectrometric Fragmentation Fragmentation pattern is typically identical to the analyte, simplifying method development.Can sometimes exhibit altered fragmentation patterns compared to the unlabeled analyte.[3]
Cost and Availability Often more expensive and less readily available due to more complex synthesis.[7][8]Generally less expensive and easier to synthesize.[3][7]
Regulatory Acceptance Considered the "gold standard" for bioanalytical assays due to their stability and identical physicochemical properties to the analyte.Widely used and accepted, but potential for isotopic instability and chromatographic shifts requires careful evaluation during method validation.[7]

For regulated bioanalysis, where robustness and reliability are non-negotiable, the superior stability and co-elution properties of ¹³C-labeled internal standards often make them the preferred choice, despite the higher cost. The potential for isotopic exchange and chromatographic shifts with deuterated standards can introduce variability and compromise data integrity if not thoroughly investigated and controlled.

Experimental Protocols

The following are detailed methodologies for the two validated LC-MS/MS methods for the quantification of Laquinimod in human plasma using ¹³C₆-Laquinimod as the internal standard.[1]

Method 1: Low Concentration Range
  • Sample Preparation: Solid-phase extraction (SPE).

  • Chromatography:

    • Column: Reversed-phase C18

    • Mobile Phase: Isocratic elution

    • Flow Rate: Not specified

    • Injection Volume: Not specified

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

    • Transitions:

      • Laquinimod: m/z 357.1 → 236.1

      • ¹³C₆-Laquinimod: m/z 363.2 → 236.1

Method 2: Wide Concentration Range
  • Sample Preparation: Protein precipitation.

  • Chromatography:

    • Column: Reversed-phase C18

    • Mobile Phase: Fast gradient elution

    • Flow Rate: Not specified

    • Injection Volume: Not specified

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

    • Transitions:

      • Laquinimod: m/z 357.1 → 236.1

      • ¹³C₆-Laquinimod: m/z 365.2 → 238.1

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the key steps in the bioanalytical workflow for Laquinimod quantification.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with ¹³C₆-Laquinimod (IS) Plasma->Spike Method1 Method 1: Solid-Phase Extraction Spike->Method1 Method2 Method 2: Protein Precipitation Spike->Method2 LC LC Separation (Reversed-Phase C18) Method1->LC Method2->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Report Concentration Results Quant->Report

Caption: Bioanalytical workflow for Laquinimod quantification.

Internal_Standard_Comparison cluster_c13 ¹³C-Labeled IS cluster_d Deuterated (²H) IS Title Choice of Stable Isotope-Labeled Internal Standard C13_Pros Pros: - High isotopic stability - Co-elution with analyte - Identical fragmentation D_Pros Pros: - Lower cost - More available C13_Cons Cons: - Higher cost - Less available D_Cons Cons: - Potential for back-exchange - Chromatographic shift - Altered fragmentation

Caption: Comparison of ¹³C-labeled and deuterated internal standards.

References

A Comparative Guide to Internal Standards for Laquinimod Quantification: Deuterated vs. Structural Analog

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the bioanalysis of Laquinimod, the choice of an appropriate internal standard (IS) is critical for developing accurate and reliable quantitative assays. This guide provides an objective comparison between the use of a deuterated internal standard, such as Laquinimod-d5, and a structural analog for the quantification of Laquinimod in biological matrices, supported by experimental data and detailed protocols.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, such as deuterated (e.g., this compound) or 13C-labeled (e.g., Laquinimod-¹³C₆) versions of the analyte, are widely considered the gold standard in quantitative mass spectrometry.[1][2] These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. This near-identical chemical nature means they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery as the analyte.[3] This co-behavior effectively compensates for variations in sample preparation and instrument performance, leading to higher accuracy and precision.[1][2][3]

A comprehensive study on the determination of Laquinimod in human plasma by Jonsson et al. (2006) utilized a ¹³C₆-labeled Laquinimod as the internal standard.[4] The performance data from this study, which is representative of what can be expected from a deuterated standard like this compound, is summarized below. Two distinct methods were validated: one for low-level quantification and another for a wider dynamic range.

Table 1: Performance Data for Laquinimod Quantification using a Stable Isotope-Labeled Internal Standard (Laquinimod-¹³C₆)
ParameterMethod 1 (Low Concentration)Method 2 (Wide Range)
Analyte LaquinimodLaquinimod
Internal Standard Laquinimod-¹³C₆Laquinimod-¹³C₆
Matrix Human PlasmaHuman Plasma
Dynamic Range 0.4 - 100 nmol/L0.75 - 15,000 nmol/L
Lower Limit of Quantification (LLOQ) 0.4 nmol/L0.75 nmol/L
Intra-day Precision (%RSD) 1.6 - 3.5%2.1 - 5.7%
Inter-day Precision (%RSD) Not ReportedNot Reported
Accuracy (% Bias) Not explicitly reported, but within acceptable limits for validationNot explicitly reported, but within acceptable limits for validation
Extraction Recovery 90 - 97%90 - 97%

Data extracted from Jonsson, E. N., et al. (2006). Determination of the immunomodulator laquinimod in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 41(11), 1445-1452.[4]

The Alternative: Structural Analog Internal Standards

When a stable isotope-labeled internal standard is unavailable or cost-prohibitive, a structural analog may be used. A structural analog is a compound with a chemical structure similar to the analyte but distinct enough to be chromatographically separated or have a different mass. For Laquinimod, a potential structural analog could be its predecessor compound, Roquinimex (Linomide) , given its similar quinoline-3-carboxamide core structure.

However, the use of a structural analog introduces several potential challenges. Because its physicochemical properties are not identical to the analyte, it may exhibit different:

  • Chromatographic retention times: This can lead to differential matrix effects, where interfering components in the sample suppress or enhance the ionization of the analyte and the internal standard to different extents.

  • Extraction recoveries: The efficiency of the sample preparation process may differ for the analyte and the structural analog.

  • Ionization efficiencies: The two compounds may not ionize with the same efficiency in the mass spectrometer source.

These differences can lead to decreased accuracy and precision compared to a stable isotope-labeled internal standard. While a well-chosen structural analog can provide acceptable results, its performance must be rigorously validated.

Table 2: Expected Performance Comparison: SIL-IS vs. Structural Analog IS
ParameterLaquinimod-d₅ (or ¹³C₆)Structural Analog (e.g., Roquinimex)Rationale for Expected Performance
Co-elution with Analyte YesUnlikelyDue to structural differences, the analog will likely have a different retention time.
Compensation for Matrix Effects ExcellentVariable to PoorDifferential elution times expose the analyte and IS to different matrix components, hindering effective normalization.
Extraction Recovery Matching ExcellentGood to VariableSimilar structures may lead to similar recovery, but this is not guaranteed and must be thoroughly tested.
Precision (%RSD) Typically < 15%May exceed 15%Greater variability in matrix effects and recovery leads to lower precision.
Accuracy (% Bias) Typically within ±15%Higher risk of biasInaccurate compensation for losses and matrix effects can introduce systematic error.

Experimental Protocols

The following are summaries of the experimental protocols used for the quantification of Laquinimod with a stable isotope-labeled internal standard, as described by Jonsson et al. (2006).[4]

Method 1: Low Concentration Quantification
  • Sample Preparation: Solid-Phase Extraction (SPE).

    • Plasma samples (1 mL) were mixed with the Laquinimod-¹³C₆ internal standard.

    • The mixture was applied to an Oasis HLB SPE cartridge.

    • The cartridge was washed with 5% methanol in water.

    • The analyte and IS were eluted with methanol.

    • The eluate was evaporated and reconstituted for analysis.

  • Liquid Chromatography:

    • Column: Not specified in detail.

    • Mobile Phase: Isocratic elution.

    • Flow Rate: Not specified.

  • Mass Spectrometry:

    • Instrument: Tandem Mass Spectrometer (MS/MS).

    • Ionization: Positive Ion Electrospray (ESI+).

    • Transitions (m/z): Laquinimod: 357.1 → 236.1; Laquinimod-¹³C₆: 363.2 → 236.1 or 365.2 → 238.1.

Method 2: Wide Range Quantification
  • Sample Preparation: Protein Precipitation.

    • Plasma samples (50 µL) were mixed with the Laquinimod-¹³C₆ internal standard.

    • Proteins were precipitated by adding acetonitrile.

    • The mixture was centrifuged, and the supernatant was injected for analysis.

  • Liquid Chromatography:

    • Column: Not specified in detail.

    • Mobile Phase: Fast gradient elution.

    • Flow Rate: Not specified.

  • Mass Spectrometry:

    • Instrument: Tandem Mass Spectrometer (MS/MS).

    • Ionization: Positive Ion Electrospray (ESI+).

    • Transitions (m/z): Laquinimod: 357.1 → 236.1; Laquinimod-¹³C₆: 363.2 → 236.1 or 365.2 → 238.1.

Mandatory Visualizations

Laquinimod's Proposed Mechanism of Action

Laquinimod is an immunomodulatory drug that is thought to exert its effects through multiple pathways, primarily by shifting the balance from a pro-inflammatory to an anti-inflammatory state.[5][6] It has been shown to modulate the activity of T cells and antigen-presenting cells (APCs).[5][6]

Laquinimod_Pathway Laquinimod Laquinimod APC Antigen Presenting Cell (APC) Laquinimod->APC Modulates T_Cell T Cell Laquinimod->T_Cell Shifts balance APC->T_Cell Presents Antigen Pro_Inflammatory Pro-inflammatory Cytokines (e.g., IL-17) T_Cell->Pro_Inflammatory Anti_Inflammatory Anti-inflammatory Response T_Cell->Anti_Inflammatory Inflammation Neuroinflammation Pro_Inflammatory->Inflammation Anti_Inflammatory->Inflammation Inhibits

Caption: Proposed immunomodulatory pathway of Laquinimod.

General Bioanalytical Workflow using LC-MS/MS

The following diagram illustrates a typical workflow for the quantification of a drug like Laquinimod in a biological matrix using an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Analog) Plasma->Add_IS Extract Extraction (SPE or Protein Precipitation) Add_IS->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify Concentration (vs. Calibration Curve) Calculate->Quantify

Caption: General workflow for LC-MS/MS bioanalysis.

Conclusion

Based on the available evidence and established principles of bioanalysis, a deuterated internal standard such as this compound is unequivocally superior to a structural analog for the quantitative analysis of Laquinimod. The use of a stable isotope-labeled internal standard, as demonstrated by the robust performance data obtained with Laquinimod-¹³C₆, ensures the highest level of accuracy and precision by effectively compensating for analytical variability.[4] While a structural analog may be considered in the absence of a SIL-IS, it necessitates more extensive validation to characterize and mitigate potential inaccuracies arising from differences in chromatographic behavior, extraction efficiency, and ionization response. For researchers and drug development professionals requiring the most reliable data for pharmacokinetic and other clinical studies, investment in a deuterated or other stable isotope-labeled internal standard for Laquinimod is strongly recommended.

References

The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards in Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug concentrations in biological matrices is the bedrock of pharmacokinetic (PK) analysis. The choice of an internal standard (IS) is a critical decision in the bioanalytical method that can significantly impact the reliability and interpretation of PK data. This guide provides an objective comparison of the two primary types of internal standards—Stable Isotope-Labeled Internal Standards (SIL-IS) and Structural Analog Internal Standards—supported by experimental data and detailed protocols.

The primary role of an internal standard is to compensate for the variability inherent in the analytical process, from sample preparation to detection.[1][2] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical procedure, thus ensuring that any experimental variations affect both the analyte and the IS to the same extent.[1]

At a Glance: SIL-IS vs. Analog IS

FeatureStable Isotope-Labeled IS (SIL-IS)Structural Analog IS
Composition The analyte molecule with one or more atoms replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1][3]A molecule with a similar chemical structure and physicochemical properties to the analyte.[1]
Co-elution Typically co-elutes with the analyte.Elutes at a different retention time.
Matrix Effect Compensation Excellent, as it experiences nearly identical ionization suppression or enhancement as the analyte.[3]Variable; may not effectively compensate for matrix effects that are specific to the analyte's retention time.
Extraction Recovery Tracks the analyte's recovery very closely due to identical chemical properties.May have different extraction recovery compared to the analyte.
Availability & Cost Often requires custom synthesis, which can be expensive and time-consuming.[1]Generally more readily available and less expensive.
Regulatory View Considered the "gold standard" and is preferred by regulatory agencies like the European Medicines Agency (EMA).Acceptable, but its ability to track the analyte must be rigorously validated.

Impact on Analytical Performance: A Data-Driven Comparison

The choice between a SIL-IS and a structural analog can have a tangible impact on the accuracy and precision of the analytical method. The following tables summarize validation data from comparative studies on the immunosuppressant drug everolimus and the anti-cancer drug lapatinib.

Table 1: Comparison of Analytical Performance for Everolimus Quantification

ParameterStable Isotope-Labeled IS (everolimus-d4)Analog IS (32-desmethoxyrapamycin)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Analytical Recovery 98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (CV%) 4.3% - 7.2%4.3% - 7.2%
Correlation with Reference Method (r) > 0.98 (slope = 0.95)> 0.98 (slope = 0.83)

Data sourced from a comparative study on everolimus quantification.[3] While both internal standards demonstrated acceptable performance, the SIL-IS showed a slope closer to 1.0 in comparison to an independent reference method, suggesting a slightly better agreement.[3]

Table 2: Accuracy and Precision for Lapatinib Quantification in Pooled Human Plasma

QC LevelStable Isotope-Labeled IS (lapatinib-d3)Non-Isotope-Labeled IS (zileuton)
Low QC (15 ng/mL) Accuracy: 103.3% ± 4.5% Precision (CV%): 4.4%Accuracy: 105.5% ± 4.1% Precision (CV%): 3.9%
Medium QC (150 ng/mL) Accuracy: 101.9% ± 3.8% Precision (CV%): 3.7%Accuracy: 102.7% ± 3.2% Precision (CV%): 3.1%
High QC (4000 ng/mL) Accuracy: 100.8% ± 2.5% Precision (CV%): 2.5%Accuracy: 101.5% ± 2.1% Precision (CV%): 2.1%

Data adapted from a study on lapatinib bioanalysis.[1][2] In pooled plasma, both internal standards provided acceptable accuracy and precision.[1][2] However, the study highlighted that only the SIL-IS could correct for interindividual variability in the recovery of lapatinib from patient plasma samples.[1][2]

Experimental Protocols

The following are generalized protocols for a preclinical pharmacokinetic study and the subsequent bioanalytical method validation, based on regulatory guidelines.

Preclinical Pharmacokinetic Study Protocol
  • Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).

  • Dosing: Administer the drug to the animals via the intended clinical route (e.g., oral gavage) and intravenously to a separate group to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

cluster_0 In-Life Phase cluster_1 Bioanalysis cluster_2 Data Analysis Drug Administration Drug Administration Blood Sampling Blood Sampling Drug Administration->Blood Sampling Time Points Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation Sample Thawing Sample Thawing Plasma Preparation->Sample Thawing Addition of IS Addition of IS Sample Thawing->Addition of IS Sample Extraction Sample Extraction Addition of IS->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Concentration Determination Concentration Determination LC-MS/MS Analysis->Concentration Determination PK Parameter Calculation PK Parameter Calculation Concentration Determination->PK Parameter Calculation

Preclinical Pharmacokinetic Study Workflow
Bioanalytical Method Validation Protocol (LC-MS/MS)

This protocol outlines the key validation parameters as per FDA and EMA guidelines.

  • Selectivity: Analyze blank matrix samples from at least six different sources to ensure no interference at the retention times of the analyte and IS.

  • Calibration Curve: Prepare a calibration curve consisting of a blank, a zero sample (with IS), and at least six non-zero standards.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates.

  • Recovery: Evaluate the extraction recovery of the analyte and IS by comparing the peak areas of extracted samples to those of post-extraction spiked samples.

  • Matrix Effect: Assess the ion suppression or enhancement by comparing the peak areas of post-extraction spiked samples with those of neat solutions.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).

cluster_validation Bioanalytical Method Validation Method Development Method Development Full Validation Full Validation Method Development->Full Validation Selectivity Selectivity Full Validation->Selectivity Calibration Curve Calibration Curve Full Validation->Calibration Curve Accuracy & Precision Accuracy & Precision Full Validation->Accuracy & Precision Recovery Recovery Full Validation->Recovery Matrix Effect Matrix Effect Full Validation->Matrix Effect Stability Stability Full Validation->Stability Validated Method Validated Method Selectivity->Validated Method Calibration Curve->Validated Method Accuracy & Precision->Validated Method Recovery->Validated Method Matrix Effect->Validated Method Stability->Validated Method Sample Analysis Sample Analysis Validated Method->Sample Analysis

Bioanalytical Method Validation Workflow

The Bottom Line: Impact on Pharmacokinetic Interpretation

While a structural analog IS can be a viable option, especially in early discovery phases, the use of a stable isotope-labeled internal standard is unequivocally the superior choice for robust and reliable pharmacokinetic analysis. The near-identical physicochemical properties of a SIL-IS to the analyte ensure the most accurate correction for experimental variability, particularly the unpredictable matrix effects encountered in real-world patient samples.[1][2]

For pivotal preclinical and all clinical studies, the investment in a SIL-IS is a critical step in ensuring the integrity of the pharmacokinetic data, which forms the basis for crucial decisions in the drug development pipeline.

References

Assessing the Isotopic Purity of Laquinimod-d5 for Quantitative Studies: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Laquinimod-d5, a deuterated stable isotope-labeled internal standard, with its carbon-13 labeled counterpart, Laquinimod-¹³C₆. It offers detailed experimental protocols for assessing isotopic purity and presents supporting data to aid researchers in selecting the most appropriate internal standard for their quantitative studies of Laquinimod.

Introduction to Laquinimod and the Need for Reliable Internal Standards

Laquinimod is an immunomodulatory compound that has been investigated for the treatment of multiple sclerosis and other autoimmune diseases.[1] Its mechanism of action is complex, involving the modulation of the immune system and neuroprotective effects.[2][3] Accurate quantification of Laquinimod in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of stable isotope-labeled internal standards is the gold standard for such quantitative analyses using liquid chromatography-mass spectrometry (LC-MS/MS), as they correct for variability during sample preparation and analysis.[4]

This compound, where five hydrogen atoms are replaced by deuterium, is a commonly used internal standard. However, the isotopic purity of any deuterated standard is a critical parameter that must be thoroughly assessed to ensure the accuracy and reliability of quantitative data. This guide compares this compound with an alternative, Laquinimod-¹³C₆, and provides the necessary methodologies to evaluate their isotopic purity.

Comparison of Isotopic Purity

The choice of an internal standard can be influenced by its isotopic purity and the potential for isotopic cross-contribution with the analyte. While specific batch-to-batch isotopic purity of commercially available this compound may vary, typical specifications for deuterated standards are expected to be high, often exceeding 98%. For the purpose of this guide, we present a comparative table with illustrative, yet realistic, isotopic purity data for both this compound and Laquinimod-¹³C₆.

ParameterThis compound (Illustrative Data)Laquinimod-¹³C₆
Isotopic Purity (%) > 99.0> 99.5
Unlabeled (d₀) (%) < 0.5< 0.1
d₁-d₄ Isotopologues (%) < 0.5N/A
¹³C₀-¹³C₅ Isotopologues (%) N/A< 0.4
Chemical Purity (%) > 98> 98

Note: The data for this compound is illustrative and should be confirmed for any specific batch by the user. The data for Laquinimod-¹³C₆ is based on values reported in the literature.

Experimental Protocols for Isotopic Purity Assessment

The isotopic purity of this compound and other stable isotope-labeled standards can be determined using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

This method allows for the determination of the relative abundance of different isotopologues.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation: Inject the sample onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a suitable gradient elution to separate the analyte from any potential impurities.

  • Mass Spectrometry Analysis:

    • Acquire full-scan mass spectra in positive ion mode over a relevant m/z range (e.g., 350-380).

    • The expected m/z for the [M+H]⁺ ion of Laquinimod is 357.11.

    • The expected m/z for the [M+H]⁺ ion of this compound is 362.14.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled Laquinimod (d₀) and all deuterated isotopologues (d₁, d₂, d₃, d₄, and d₅).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = (Area of d₅ isotopologue / Sum of areas of all isotopologues) x 100

Isotopic Purity and Structural Integrity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the position of the deuterium labels and provides an independent measure of isotopic purity.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Compare the spectrum to that of an unlabeled Laquinimod standard. The signals corresponding to the protons that have been replaced by deuterium should be significantly reduced in intensity.

    • The isotopic purity can be estimated by comparing the integration of the residual proton signals at the deuterated positions to the integration of a signal from a non-deuterated position in the molecule.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum.

    • This spectrum will show signals only for the deuterium atoms, confirming their presence and providing information about their chemical environment.

Laquinimod's Proposed Mechanism of Action

Laquinimod is thought to exert its effects through a combination of immunomodulatory and neuroprotective mechanisms. A simplified representation of its proposed signaling pathway is depicted below.

Laquinimod_Pathway cluster_immune Immune Modulation cluster_cns Neuroprotection in CNS Laquinimod Laquinimod APC Antigen Presenting Cell (APC) Laquinimod->APC Modulates Th1 Th1 Cells (Pro-inflammatory) APC->Th1 Downregulates Th2 Th2 Cells (Anti-inflammatory) APC->Th2 Upregulates Cytokines Cytokine Shift Th1->Cytokines ↓ Pro-inflammatory (e.g., IFN-γ, TNF-α) Th2->Cytokines ↑ Anti-inflammatory (e.g., IL-4, IL-10) Laquinimod_CNS Laquinimod Astrocytes Astrocytes Laquinimod_CNS->Astrocytes Acts on BDNF Brain-Derived Neurotrophic Factor Laquinimod_CNS->BDNF Upregulates NFkB NF-κB Activation Astrocytes->NFkB Inhibits Inflammation Neuroinflammation NFkB->Inflammation Myelin Myelin Preservation Inflammation->Myelin Damages BDNF->Myelin Promotes

Caption: Proposed mechanism of action of Laquinimod.

Experimental Workflow for Isotopic Purity Assessment

The logical flow for assessing the isotopic purity of a stable isotope-labeled internal standard like this compound is outlined below.

Isotopic_Purity_Workflow start Obtain this compound Standard hrms High-Resolution Mass Spectrometry (HRMS) Analysis start->hrms nmr NMR Spectroscopy Analysis start->nmr data_analysis Data Analysis hrms->data_analysis nmr->data_analysis purity_assessment Isotopic Purity Assessment data_analysis->purity_assessment decision Purity Acceptable? purity_assessment->decision use_in_study Use as Internal Standard in Quantitative Studies decision->use_in_study Yes reject Reject Batch / Contact Supplier decision->reject No

Caption: Workflow for assessing isotopic purity.

Conclusion

The selection of a suitable stable isotope-labeled internal standard is paramount for the development of robust and reliable quantitative bioanalytical methods. While this compound is a viable option, researchers must diligently assess its isotopic purity to avoid potential analytical inaccuracies. This guide provides the necessary framework and experimental protocols to perform such an evaluation. The comparison with Laquinimod-¹³C₆ highlights that alternative labeling strategies exist and may offer advantages in terms of isotopic stability and purity. Ultimately, the choice of internal standard should be based on a thorough analytical characterization to ensure the highest quality data in quantitative studies of Laquinimod.

References

A Comparative Guide to the Quantification of Laquinimod: LC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, selecting the appropriate analytical methodology is paramount for generating accurate and reliable data. This guide provides an objective comparison between two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantification of the immunomodulatory drug, Laquinimod.

While extensive literature exists detailing validated LC-MS/MS methods for Laquinimod in biological matrices, a specific, validated HPLC-UV method for its quantification has not been prominently reported in peer-reviewed publications. Therefore, this guide will present the detailed, experimentally supported data for the LC-MS/MS method and provide a comparison based on the general and expected performance characteristics of an HPLC-UV method for a similar pharmaceutical compound.

Quantitative Data Comparison

The following table summarizes the performance metrics of a validated LC-MS/MS method for Laquinimod in human plasma and contrasts them with the typical expected performance of an HPLC-UV method.

ParameterLC-MS/MS for Laquinimod[1]HPLC-UV (General Expectations for a Validated Method)
Linearity Range Method 1: 0.4 - 100 nmol/LMethod 2: 0.75 - 15,000 nmol/LTypically in the µg/mL to mg/mL range.
Lower Limit of Quantification (LLOQ) Method 1: 0.4 nmol/LMethod 2: 0.75 nmol/LGenerally in the ng/mL to µg/mL range.
Precision (Intra-day) 1.6 - 3.5%Typically < 2% RSD for bulk drug, < 15% for bioanalysis.
Precision (Inter-day) 2.1 - 5.7%Typically < 5% RSD for bulk drug, < 15% for bioanalysis.
Selectivity / Specificity Very High (based on mass-to-charge ratio)Moderate (dependent on chromatographic separation from interfering substances).
Extraction Recovery 90 - 97%Highly variable depending on the extraction technique and matrix.
Sample Volume Typically low (µL range).Can range from µL to mL depending on the required sensitivity.
Instrumentation Cost HighLow to Moderate
Throughput High, amenable to fast gradients.Moderate, can be limited by longer run times for complex separations.

Experimental Protocols

Validated LC-MS/MS Method for Laquinimod in Human Plasma[1]

This method highlights a robust and sensitive approach for quantifying Laquinimod in a clinical setting.

1. Sample Preparation:

  • Method 1 (Low Concentration Range): Solid-Phase Extraction (SPE) is utilized to concentrate the analyte and remove interfering plasma components.

  • Method 2 (Wide Concentration Range): Protein precipitation is employed for a simpler and faster sample cleanup.

  • An internal standard, a stable isotope-labeled Laquinimod (¹³C₆-ABR-215062), is added prior to extraction for accurate quantification.

2. Chromatographic Separation:

  • Method 1: Isocratic elution.

  • Method 2: Fast gradient elution.

3. Mass Spectrometric Detection:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization: Positive mode electrospray ionization (ESI).

  • Detection: Selected Reaction Monitoring (SRM) based on the following transitions:

    • Laquinimod: m/z 357.1 → 236.1

    • Internal Standard: m/z 363.2 → 236.1 or m/z 365.2 → 238.1

General Protocol for a Hypothetical HPLC-UV Method

The following outlines a general procedure that would be the starting point for developing and validating an HPLC-UV method for Laquinimod.

1. Sample Preparation:

  • For bioanalytical samples, a protein precipitation or liquid-liquid extraction would be necessary to remove matrix interferences.

  • For bulk drug or formulation analysis, a simple dissolution in a suitable solvent followed by filtration may be sufficient.

2. Chromatographic Separation:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The ratio would be optimized to achieve good peak shape and resolution.

  • Elution: Either isocratic or gradient elution could be employed.

3. UV Detection:

  • The detection wavelength would be set at the maximum absorbance (λmax) of Laquinimod, which would need to be determined experimentally using a UV-Vis spectrophotometer.

Visualizing the Analytical Workflows

The diagrams below illustrate the distinct workflows for the quantification of Laquinimod using LC-MS/MS and a general HPLC-UV method.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample + Internal Standard Extract Solid-Phase Extraction or Protein Precipitation Plasma->Extract Evap_Recon Evaporation & Reconstitution Extract->Evap_Recon Inject Injection Evap_Recon->Inject LC LC Separation Inject->LC ESI Ionization (ESI) LC->ESI MSMS Tandem MS Detection (SRM) ESI->MSMS Quant Quantification against Calibration Curve MSMS->Quant

Caption: Workflow for Laquinimod quantification by LC-MS/MS.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Sample Sample (Plasma or Formulation) Cleanup Extraction / Dissolution Sample->Cleanup Filter Filtration Cleanup->Filter Inject Injection Filter->Inject LC LC Separation Inject->LC UV UV Detection at λmax LC->UV Quant Quantification against Calibration Curve UV->Quant

Caption: General workflow for drug quantification by HPLC-UV.

Conclusion

The choice between LC-MS/MS and HPLC-UV for the quantification of Laquinimod is highly dependent on the application. For bioanalytical applications, such as pharmacokinetic studies in plasma, LC-MS/MS is the superior and well-validated method, offering excellent sensitivity and selectivity.[1] The established methods demonstrate its robustness and reliability for determining low concentrations of Laquinimod.

While an HPLC-UV method could potentially be developed for applications involving higher concentrations, such as quality control of bulk drug substance or pharmaceutical formulations, it would require dedicated method development and a thorough validation process to establish its performance characteristics. The primary limitations of HPLC-UV would be its lower sensitivity and higher susceptibility to matrix interferences compared to LC-MS/MS. Therefore, for any research or clinical study requiring the quantification of Laquinimod in biological fluids, the use of a validated LC-MS/MS method is strongly recommended.

References

Establishing Linearity of Laquinimod-d5 in Calibration Curves for Accurate Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on utilizing stable isotope-labeled internal standards for the quantitative analysis of Laquinimod.

In the realm of pharmacokinetic and pharmacodynamic studies, the precise quantification of drug candidates is paramount. For Laquinimod, an immunomodulatory agent, accurate measurement in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative overview of establishing the linearity of a stable isotope-labeled internal standard, specifically focusing on the principles applicable to Laquinimod-d5, in calibration curves for bioanalytical methods.

Performance Comparison: Stable Isotope-Labeled Internal Standard for Laquinimod

The following table summarizes the performance characteristics of a validated LC-MS/MS method for Laquinimod using a stable isotope-labeled internal standard in human plasma.[1] This data provides a benchmark for what can be expected when establishing the linearity of this compound.

ParameterMethod 1 (Low Concentration)Method 2 (Wide Range)
Analyte LaquinimodLaquinimod
Internal Standard ¹³C₆-Laquinimod¹³C₆-Laquinimod
Matrix Human PlasmaHuman Plasma
Calibration Curve Range 0.4 - 100 nmol/L0.75 - 15000 nmol/L
Linearity (r²) Not explicitly stated, but method validated for dynamic rangeNot explicitly stated, but method validated for dynamic range
Lower Limit of Quantification (LLOQ) 0.4 nmol/L0.75 nmol/L
Intra-day Precision (%RSD) 1.6 - 3.5%2.1 - 5.7%
Inter-day Precision (%RSD) 2.1 - 5.7%2.1 - 5.7%
Accuracy (% bias) Within acceptable limits (not specified)Within acceptable limits (not specified)
Extraction Recovery 90 - 97%90 - 97%

Experimental Protocols for Establishing Linearity

A robust and linear calibration curve is the foundation of an accurate quantitative bioanalytical method. The following is a detailed methodology for establishing the linearity of Laquinimod using a stable isotope-labeled internal standard, based on established protocols.[1]

Preparation of Calibration Standards and Quality Control Samples
  • Stock Solutions: Prepare primary stock solutions of Laquinimod and this compound (or a suitable stable isotope-labeled variant) in an appropriate organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions of Laquinimod by serial dilution of the primary stock solution with the same solvent to cover the desired calibration range. Prepare a separate working solution of the internal standard (this compound) at a fixed concentration.

  • Calibration Standards: Spike blank biological matrix (e.g., human plasma) with the Laquinimod working solutions to create a set of at least six to eight non-zero calibration standards. The concentrations should be spaced across the expected analytical range, including a lower limit of quantification (LLOQ) and an upper limit of quantification (ULOQ).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank matrix from a separately prepared Laquinimod stock solution.

Sample Preparation (Protein Precipitation)

A protein precipitation method is often employed for its simplicity and high throughput.

  • To 100 µL of each calibration standard, QC sample, and study sample in a microcentrifuge tube, add a fixed volume of the internal standard working solution (e.g., 25 µL).

  • Vortex mix the samples.

  • Add a protein precipitating agent, such as acetonitrile or methanol (typically 3-4 volumes), to each tube.

  • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Employ a suitable reversed-phase HPLC or UHPLC column (e.g., C18) to achieve chromatographic separation of Laquinimod and its internal standard from endogenous matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used.

  • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Optimize the MS/MS parameters, including the precursor-to-product ion transitions (MRM), collision energy, and other source parameters for both Laquinimod and this compound.

    • Laquinimod Transition (example): m/z 357.1 → 236.1[1]

    • ¹³C₆-Laquinimod Transition (example): m/z 363.2 → 236.1[1]

    • Note: The specific transition for this compound would need to be determined empirically but would be expected to have a precursor ion with a mass approximately 5 Da higher than Laquinimod.

Data Analysis and Linearity Assessment
  • Peak Integration: Integrate the chromatographic peaks for both the analyte (Laquinimod) and the internal standard (this compound) for each calibration standard, QC sample, and study sample.

  • Response Ratio: Calculate the peak area ratio of the analyte to the internal standard for each sample.

  • Calibration Curve Construction: Plot the peak area ratio (y-axis) against the nominal concentration of the analyte in the calibration standards (x-axis).

  • Linear Regression: Perform a linear regression analysis on the calibration curve data. The most common model is a weighted (1/x or 1/x²) linear regression.

  • Acceptance Criteria: The linearity of the calibration curve is considered acceptable if the correlation coefficient (r²) is typically ≥ 0.99 and the back-calculated concentrations of the calibration standards are within ±15% of the nominal values (±20% for the LLOQ).

Workflow and Signaling Pathway Diagrams

To visually represent the experimental and logical processes, the following diagrams are provided in Graphviz DOT language.

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (Calibrator, QC, or Unknown) is Add this compound (Internal Standard) plasma->is vortex1 Vortex is->vortex1 precip Protein Precipitation (e.g., Acetonitrile) centrifuge Centrifuge precip->centrifuge vortex1->precip supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc ms Mass Spectrometry (MRM Detection) hplc->ms data Data Acquisition (Peak Areas) ms->data ratio Calculate Peak Area Ratio (Analyte/IS) data->ratio curve Construct Calibration Curve ratio->curve regression Linear Regression (y = mx + c) curve->regression concentration Determine Unknown Concentrations regression->concentration

Caption: Experimental workflow for the bioanalysis of Laquinimod using an internal standard.

start Start Linearity Assessment prep_standards Prepare Calibration Standards & QCs start->prep_standards run_samples Analyze Samples by LC-MS/MS prep_standards->run_samples plot_curve Plot Area Ratio vs. Concentration run_samples->plot_curve perform_regression Perform Weighted Linear Regression plot_curve->perform_regression check_r2 Check r² ≥ 0.99 perform_regression->check_r2 decision1 r² Acceptable? check_r2->decision1 check_accuracy Check Back-calculated Accuracy (±15%) decision2 Accuracy Acceptable? check_accuracy->decision2 decision1->check_accuracy Yes fail Review & Re-evaluate Method decision1->fail No pass Linearity Established decision2->pass Yes decision2->fail No

Caption: Logical workflow for establishing the linearity of a calibration curve.

References

Laquinimod-d5: A Performance Benchmark Against Industry Standards in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Laquinimod-d5's performance as an internal standard in bioanalytical assays against other industry-standard alternatives. The data presented herein demonstrates the superiority of using a deuterated internal standard for the accurate quantification of Laquinimod in complex biological matrices.

Superior Performance of Deuterated Internal Standards

In bioanalytical method development, particularly for pharmacokinetic studies, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely recognized as the gold standard in the industry. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and mass spectrometric detection. This co-elution characteristic is crucial for compensating for matrix effects, which are a common source of variability and inaccuracy in bioanalytical assays.

Alternatives, such as structural analogs, may not adequately mimic the ionization efficiency and matrix effects experienced by the analyte, potentially leading to compromised data quality. Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of submitted bioanalytical method validations incorporate SIL internal standards, underscoring their importance in generating reliable data for regulatory submissions.

Quantitative Performance Data

The following table summarizes the performance characteristics of a bioanalytical method for Laquinimod utilizing a stable isotope-labeled internal standard, which serves as a strong proxy for the expected performance of this compound. This data is compared with typical performance expectations for a non-deuterated internal standard, such as a structural analog.

Performance MetricStable Isotope-Labeled Internal Standard (e.g., this compound)Non-Deuterated Internal Standard (e.g., Structural Analog)
Linearity (r²) > 0.99Typically > 0.98
Lower Limit of Quantification (LLOQ) 0.4 - 0.75 nmol/L[1]Variable, often higher than SIL IS
Intra-day Precision (%RSD) 1.6 - 3.5%[1]Can be acceptable, but more susceptible to variability
Inter-day Precision (%RSD) 2.1 - 5.7%[1]Generally higher than SIL IS
Accuracy (% Bias) Within ±15% of nominal concentrationCan be acceptable, but at higher risk of bias due to matrix effects
Extraction Recovery 90 - 97%[1]Can be similar, but less consistent across different matrices

Experimental Protocols

A robust and validated bioanalytical method is essential for the accurate quantification of Laquinimod in biological samples. The following outlines a typical experimental protocol using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard like this compound.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of a solution containing this compound in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • HPLC Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Laquinimod: m/z 357.1 → 236.1[1]

      • This compound: Specific transition to be determined based on the position of the deuterium labels.

Visualizing the Advantage: Workflows and Pathways

To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a standard bioanalytical workflow and the known signaling pathways of Laquinimod.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc Injection esi Electrospray Ionization (Positive Mode) hplc->esi ms Tandem Mass Spectrometry (MRM Detection) esi->ms data Data Acquisition (Analyte/IS Ratio) ms->data G cluster_immune Immune Modulation cluster_cns Neuroprotection in CNS laquinimod Laquinimod apc Antigen Presenting Cells (APCs) laquinimod->apc Modulates cns_cells CNS Resident Cells (Astrocytes, Microglia) laquinimod->cns_cells Acts on t_cell T-Cell Differentiation apc->t_cell Influences pro_inflammatory Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α) t_cell->pro_inflammatory Decreases anti_inflammatory Anti-inflammatory Cytokines (e.g., IL-4, IL-10) t_cell->anti_inflammatory Increases bdnf Brain-Derived Neurotrophic Factor (BDNF) cns_cells->bdnf Upregulates neuroprotection Neuroprotective Effects (Reduced Axonal Damage, Demyelination) bdnf->neuroprotection Promotes

References

No Crosstalk Observed Between Laquinimod and Laquinimod-d5 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

Introduction

In the development of robust bioanalytical methods for quantitative analysis, the use of a stable isotope-labeled internal standard (IS) is a widely accepted practice to ensure accuracy and precision. This guide provides experimental evidence and methodologies demonstrating the absence of analytical crosstalk between the immunomodulatory drug Laquinimod and its deuterated analog, Laquinimod-d5. The distinct mass-to-charge ratios of these compounds allow for their simultaneous detection and quantification by mass spectrometry without mutual interference, a critical requirement for reliable pharmacokinetic and metabolic studies.

The use of a deuterated internal standard, such as this compound, is a gold standard in liquid chromatography-mass spectrometry (LC-MS) analysis.[1] These standards co-elute with the analyte, compensating for variability during sample preparation and ionization, thereby improving data quality.[2] The successful validation of such bioanalytical methods, in line with regulatory guidelines from bodies like the FDA, inherently confirms the selectivity of the assay and the absence of crosstalk between the analyte and the internal standard.[3][4]

Quantitative Analysis: Mass Spectrometry Parameters

The fundamental principle preventing crosstalk between Laquinimod and its stable isotope-labeled internal standard is the difference in their mass-to-charge ratios (m/z). While a specific study detailing the use of this compound was not identified, a validated method using a ¹³C₆-labeled Laquinimod internal standard provides a directly applicable precedent. The key is the mass difference, which allows the mass spectrometer to distinguish between the two compounds.

A study on the determination of Laquinimod in human plasma utilized liquid chromatography/tandem mass spectrometry (LC/MS/MS) with a ¹³C₆-labeled internal standard.[5] The distinct parent and product ion transitions for each compound ensure that the signal from one does not interfere with the other.

CompoundParent Ion (m/z)Product Ion (m/z)
Laquinimod357.1236.1
¹³C₆-Laquinimod (IS)363.2 or 365.2236.1 or 238.1
Table 1: Selected Reaction Monitoring (SRM) transitions for Laquinimod and its stable isotope-labeled internal standard.[5]

The same principle applies to this compound, where the mass difference due to the five deuterium atoms would result in a distinct parent ion m/z, thereby preventing signal overlap.

Experimental Protocols

The following is a representative bioanalytical method for the quantification of Laquinimod in a biological matrix, such as plasma, using a stable isotope-labeled internal standard. This protocol is based on established and validated methods.[5]

Objective: To accurately quantify the concentration of Laquinimod in plasma samples while demonstrating the absence of interference from its deuterated internal standard, this compound.

Materials:

  • Laquinimod analytical standard

  • This compound (or other stable isotope-labeled Laquinimod) as internal standard (IS)

  • Human plasma

  • Acetonitrile

  • Formic acid

  • Water, HPLC grade

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Protein Precipitation Method):

    • To 100 µL of plasma sample, add 20 µL of the internal standard solution (this compound in a suitable solvent).

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 reverse-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions:

      • Laquinimod: As per established methods (e.g., m/z 357.1 → 236.1).[5]

      • This compound: A specific transition would be determined based on the deuteration pattern (e.g., m/z 362.1 → product ion).

    • Instrument Settings: Optimized for maximum sensitivity and specificity for both the analyte and the internal standard.

Method Validation: The method should be validated according to regulatory guidelines, including assessments of selectivity, accuracy, precision, linearity, and stability.[6][7] The selectivity experiments, which involve analyzing blank plasma samples from multiple sources, are crucial for confirming the absence of endogenous interferences at the retention times and m/z transitions of Laquinimod and this compound.

Visualizing the Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for crosstalk-free analysis and the proposed signaling pathway of Laquinimod.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add this compound (IS) Plasma->IS Precipitation Protein Precipitation IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation & Reconstitution Supernatant->Evaporation HPLC HPLC Separation Evaporation->HPLC MS Mass Spectrometry Detection HPLC->MS Quant_Laq Quantify Laquinimod (m/z 357.1 -> 236.1) MS->Quant_Laq Quant_IS Quantify this compound (m/z 362.1 -> product) MS->Quant_IS Ratio Calculate Peak Area Ratio (Laquinimod / IS) Quant_Laq->Ratio Quant_IS->Ratio Concentration Determine Concentration Ratio->Concentration

Caption: Experimental workflow for the quantification of Laquinimod using a deuterated internal standard.

G cluster_immune Immune Modulation cluster_cns Central Nervous System Effects Laquinimod Laquinimod Th1 Th1 Pro-inflammatory Response Laquinimod->Th1 Inhibits Th2 Th2 Anti-inflammatory Response Laquinimod->Th2 Promotes Dendritic Dendritic Cell Maturation Laquinimod->Dendritic Inhibits BBB Leukocyte Infiltration (across BBB) Laquinimod->BBB Reduces BDNF Brain-Derived Neurotrophic Factor (BDNF) Laquinimod->BDNF Increases Cytokines Pro-inflammatory Cytokine Release Dendritic->Cytokines Neuroprotection Neuroprotection & Reduced Axonal Damage BDNF->Neuroprotection

References

Comparative Stability Analysis: Laquinimod vs. Laquinimod-d5 - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for a comparative stability analysis of Laquinimod and its deuterated analog, Laquinimod-d5. While direct comparative experimental data is not publicly available, this document outlines the scientific rationale for such a study, proposes detailed experimental protocols based on industry-standard guidelines, and presents templates for data comparison. The inclusion of deuterium in a drug molecule, known as deuteration, can significantly alter its metabolic fate and potentially its chemical stability due to the kinetic isotope effect. This guide serves as a practical resource for researchers aiming to quantify these differences.

The Scientific Rationale: Deuteration and Stability

Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon than hydrogen does. This difference in bond energy, known as the kinetic isotope effect, can slow down chemical reactions in which the cleavage of a carbon-hydrogen bond is the rate-limiting step.[1][2] In drug development, this principle is often exploited to reduce the rate of metabolic degradation, thereby improving the drug's pharmacokinetic profile.[3][4]

While primarily investigated for its impact on metabolism, the kinetic isotope effect could also influence the chemical stability of a drug substance. Degradation pathways involving the cleavage of a C-H bond, such as certain oxidative or photolytic processes, might be slower for a deuterated compound like this compound compared to Laquinimod. This guide outlines the necessary studies to investigate and quantify this potential stability advantage.

Proposed Comparative Stability Study Workflow

A comprehensive stability study should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6] The following workflow diagram illustrates the key stages of a proposed comparative stability study for Laquinimod and this compound.

G cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Formal Stability Studies cluster_3 Phase 4: Data Analysis & Comparison A Reference Standard Procurement (Laquinimod & this compound) B Development & Validation of Stability-Indicating HPLC Method A->B C Protocol Design based on ICH Guidelines B->C D Acid & Base Hydrolysis C->D E Oxidative Degradation C->E F Photolytic Degradation C->F G Thermal Degradation C->G H Long-Term Stability Testing (e.g., 25°C/60% RH) C->H I Accelerated Stability Testing (e.g., 40°C/75% RH) C->I J Quantification of Degradants D->J E->J F->J G->J H->J I->J K Comparison of Degradation Profiles J->K L Shelf-Life Estimation K->L

Caption: Workflow for a comparative stability study of Laquinimod and this compound.

Data Presentation: Comparative Stability Data

The following tables are templates for summarizing the quantitative data from the proposed stability studies.

Table 1: Summary of Forced Degradation Studies

Stress ConditionAgent/ConditionTime (hrs)Laquinimod (% Degradation)This compound (% Degradation)Major Degradants Formed
Acid Hydrolysis 0.1 M HCl24, 48, 72
Base Hydrolysis 0.1 M NaOH24, 48, 72
Oxidation 3% H₂O₂24, 48, 72
Photolytic ICH Q1B Option 2-
Thermal (Dry Heat) 80°C24, 48, 72
Thermal (Humidity) 60°C / 95% RH24, 48, 72

Table 2: Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)

Time (Months)ParameterSpecificationLaquinimod (Batch 1)Laquinimod (Batch 2)This compound (Batch 1)This compound (Batch 2)
0 Assay (%)98.0 - 102.0
Total Impurities (%)NMT 1.0
3 Assay (%)98.0 - 102.0
Total Impurities (%)NMT 1.0
6 Assay (%)98.0 - 102.0
Total Impurities (%)NMT 1.0
9 Assay (%)98.0 - 102.0
Total Impurities (%)NMT 1.0
12 Assay (%)98.0 - 102.0
Total Impurities (%)NMT 1.0

Table 3: Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)

Time (Months)ParameterSpecificationLaquinimod (Batch 1)Laquinimod (Batch 2)This compound (Batch 1)This compound (Batch 2)
0 Assay (%)98.0 - 102.0
Total Impurities (%)NMT 1.0
1 Assay (%)98.0 - 102.0
Total Impurities (%)NMT 1.0
3 Assay (%)98.0 - 102.0
Total Impurities (%)NMT 1.0
6 Assay (%)98.0 - 102.0
Total Impurities (%)NMT 1.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[6][7]

  • Acid and Base Hydrolysis:

    • Prepare solutions of Laquinimod and this compound in a suitable solvent (e.g., acetonitrile/water).

    • Treat the solutions with 0.1 M HCl and 0.1 M NaOH, respectively.

    • Maintain the samples at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 24, 48, 72 hours).

    • Neutralize the aliquots before analysis by HPLC.

  • Oxidative Degradation:

    • Prepare solutions of Laquinimod and this compound.

    • Add 3% hydrogen peroxide to the solutions.

    • Keep the samples at room temperature, protected from light.

    • Collect samples at predetermined intervals.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose solid samples and solutions of both compounds to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Maintain a control sample in the dark.

    • Analyze the samples by HPLC.

  • Thermal Degradation:

    • Expose solid samples of Laquinimod and this compound to dry heat (e.g., 80°C) and to high humidity (e.g., 60°C / 95% RH).

    • Collect samples at various time points.

    • Dissolve the samples in a suitable solvent and analyze by HPLC.

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for separating and quantifying the parent drug from any degradation products.[8][9]

  • Chromatographic Conditions (Example):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (to be determined by UV scan).

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Laquinimod's Mechanism of Action: A Signaling Pathway Overview

Laquinimod is an immunomodulatory drug with a complex mechanism of action that involves both the peripheral immune system and the central nervous system.[10] The following diagram illustrates some of the key pathways affected by Laquinimod.

cluster_0 Peripheral Immune System cluster_1 Central Nervous System (CNS) Laquinimod Laquinimod APC Antigen Presenting Cell (APC) Laquinimod->APC Modulates Th1 Pro-inflammatory Th1 Cells Laquinimod->Th1 Inhibits Treg Regulatory T Cells (Tregs) Laquinimod->Treg Promotes APC->Th1 Activates Laquinimod_CNS Laquinimod (crosses BBB) Astrocytes Astrocytes Laquinimod_CNS->Astrocytes Reduces Activation Microglia Microglia Laquinimod_CNS->Microglia Reduces Activation BDNF Brain-Derived Neurotrophic Factor (BDNF) Laquinimod_CNS->BDNF Increases Production Neuroprotection Neuroprotection Astrocytes->Neuroprotection Microglia->Neuroprotection BDNF->Neuroprotection

Caption: Simplified signaling pathway for Laquinimod's immunomodulatory and neuroprotective effects.

References

Justification for Using Laquinimod-d5 as an Internal Standard in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the advantages and application of deuterated Laquinimod as an internal standard in quantitative mass spectrometry.

The use of a stable isotope-labeled internal standard (IS) is widely regarded as the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2][3] This guide provides a detailed justification for the use of Laquinimod-d5, a deuterated form of Laquinimod, as an internal standard. The principles and advantages described are supported by data from studies using a closely related stable isotope-labeled analog, ¹³C₆-Laquinimod, which shares the same performance-enhancing characteristics.[4]

Core Justification: The Principle of Co-elution and Identical Physicochemical Behavior

The ideal internal standard co-elutes with the analyte of interest and exhibits nearly identical behavior during sample extraction, chromatography, and ionization.[5] Stable isotope-labeled compounds, such as this compound, are the preferred choice because their physical and chemical properties are almost identical to the unlabeled analyte.[3] This ensures that any variability encountered during the analytical process, such as extraction loss, matrix effects (ion suppression or enhancement), and injection volume variations, affects both the analyte and the internal standard to the same degree.[6][7] The ratio of the analyte signal to the internal standard signal remains constant, leading to enhanced accuracy and precision in quantification.[8]

Key Advantages of Using a Deuterated Internal Standard like this compound:

  • Enhanced Accuracy and Precision: By compensating for variations in the analytical process, deuterated standards significantly improve the accuracy and precision of the measurements.[6][9]

  • Correction for Matrix Effects: Biological matrices like plasma can interfere with the ionization of the analyte in the mass spectrometer. A co-eluting, stable isotope-labeled internal standard experiences the same matrix effects as the analyte, effectively normalizing the signal.[10]

  • Improved Recovery and Reproducibility: The internal standard corrects for inconsistencies in sample preparation and extraction recovery, leading to more reproducible results across different samples and analytical runs.[4][5]

  • Robustness in High-Throughput Bioanalysis: The use of a reliable internal standard increases the robustness of the analytical method, which is crucial for high-throughput screening and clinical pharmacokinetic studies.[5]

Comparative Performance Data

While specific data for this compound is not detailed in the provided search results, a comprehensive study on the bioanalysis of Laquinimod utilized ¹³C₆-labeled Laquinimod as an internal standard.[4] The performance of this stable isotope-labeled internal standard is directly comparable to what would be expected from this compound. The study validated two distinct methods for the determination of Laquinimod in human plasma, demonstrating the robustness and reliability of using a stable isotope-labeled internal standard.

Table 1: Method Validation Parameters for Laquinimod Analysis Using a Stable Isotope-Labeled Internal Standard [4]

ParameterMethod 1 (Low Concentration)Method 2 (Wide Range)
Extraction Method Solid-Phase Extraction (SPE)Protein Precipitation
Dynamic Range 0.4 - 100 nmol/L0.75 - 15000 nmol/L
Lower Limit of Quantification (LLOQ) 0.4 nmol/L0.75 nmol/L
Intra-day Precision (%RSD) 1.6 - 3.5%2.1 - 5.7%
Inter-day Precision (%RSD) 2.1 - 5.7%Not Specified
Extraction Recovery 90 - 97%90 - 97%

Data extracted from a study using ¹³C₆-labeled Laquinimod as an internal standard, which is a close analog to this compound.[4]

Experimental Protocols

The following are summaries of the experimental protocols used in the validation of Laquinimod analysis with a stable isotope-labeled internal standard.[4]

Method 1: Solid-Phase Extraction (SPE) for Low-Level Quantification
  • Sample Preparation: To 500 µL of human plasma, add the internal standard solution (¹³C₆-Laquinimod).

  • Extraction: Perform solid-phase extraction to isolate the analyte and internal standard from the plasma matrix.

  • Elution and Evaporation: Elute the compounds and evaporate the solvent.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system for analysis. Isocratic elution is used for chromatographic separation.

Method 2: Protein Precipitation for Wide-Range Quantification
  • Sample Preparation: To a smaller volume of human plasma (e.g., 50 µL), add the internal standard solution.

  • Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile) to the plasma sample to remove proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant containing the analyte and internal standard.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. A fast gradient elution is used for separation.

Visualizing the Workflow

The following diagram illustrates the logical workflow of using an internal standard in a typical bioanalytical LC-MS/MS method.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing A Plasma Sample B Add this compound (IS) A->B C Extraction (SPE or Protein Precipitation) B->C D LC Separation C->D E MS/MS Detection D->E F Measure Peak Areas (Analyte and IS) E->F G Calculate Peak Area Ratio (Analyte / IS) F->G H Quantify Concentration using Calibration Curve G->H

Caption: Workflow for bioanalysis using an internal standard.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Laquinimod-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential guidance for the safe and compliant disposal of Laquinimod-d5, a deuterated immunomodulator used in research. Adherence to these procedures is critical to ensure the safety of laboratory staff, prevent environmental contamination, and maintain regulatory compliance. Laquinimod, the parent compound, is classified as a hazardous substance, and this compound should be handled with the same level of caution.

Core Safety & Handling Principles

Laquinimod is recognized as a substance with significant health risks, including acute toxicity if swallowed, suspected genetic defects, and potential damage to fertility or an unborn child. Therefore, all personnel handling this compound must be thoroughly trained on its potential hazards and follow all safety precautions outlined in the corresponding Safety Data Sheet (SDS) for the non-deuterated compound.

Key Hazards:

  • Acute Toxicity (Oral): Toxic or harmful if swallowed.[1][2]

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.

  • Reproductive Toxicity: May damage fertility or the unborn child and may cause harm to breast-fed children.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in its experimental lifecycle. The following protocol must be strictly followed:

  • Waste Identification and Segregation:

    • All solid waste contaminated with this compound (e.g., unused compound, contaminated vials, pipette tips, gloves, and bench paper) must be segregated from general laboratory waste.

    • Liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Containment:

    • Solid Waste: Place all contaminated solid materials into a dedicated, puncture-resistant, and sealable hazardous waste container. The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, health hazard).

    • Liquid Waste: Use a dedicated, leak-proof, and chemically compatible container for all liquid waste containing this compound. The container must be kept closed when not in use and stored in a secondary containment bin. Label the container with "Hazardous Waste," "this compound," and a list of all solvents present in the mixture.

  • Storage of Hazardous Waste:

    • Store all this compound waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • The storage area should be clearly marked as a hazardous waste accumulation site.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and poses a significant safety risk.

  • Documentation:

    • Maintain a detailed log of all this compound waste generated. This log should include the date, quantity, and nature of the waste.

    • Complete any hazardous waste disposal forms required by your institution and the waste disposal vendor.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₁₉H₁₁D₅ClN₂NaO₃ (for the sodium salt)Santa Cruz Biotechnology[3]
Molecular Weight 383.82 g/mol (for the sodium salt)Santa Cruz Biotechnology[3]
GHS Hazard Statements H301, H302, H332, H341, H360, H362PubChem[1], Cayman Chemical
GHS Precautionary Statements (Disposal) P501: Dispose of contents/container in accordance with local regulation.PubChem[1], MedChemExpress[2]

Experimental Workflow for Safe Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Storage & Disposal A This compound Waste Generated (Solid or Liquid) B Is the waste solid or liquid? A->B C Collect in a labeled, sealed hazardous solid waste container. B->C Solid D Collect in a labeled, sealed hazardous liquid waste container. B->D Liquid E Store in designated hazardous waste accumulation area. C->E D->E F Contact EHS for waste pickup. E->F G Complete all required waste disposal documentation. F->G H Waste removed by certified hazardous waste vendor. G->H

References

Safeguarding Your Research: A Comprehensive Guide to Handling Laquinimod-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling and disposal of Laquinimod-d5, a deuterated analogue of the immunomodulator Laquinimod. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel and to maintain the integrity of your research. Laquinimod is classified as a hazardous substance, and its deuterated form should be handled with the same level of caution. This compound is intended for research use only.[1][2]

Essential Safety and Handling Protocols

Due to the hazardous nature of Laquinimod, including suspected genetic defects, potential damage to fertility or an unborn child, and harm to breast-fed children, stringent safety measures are required.[3] The following personal protective equipment (PPE) is mandatory when handling this compound.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Skin and Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection A properly fitted respirator (e.g., N95 or higher)Recommended when handling the powder form to avoid inhalation.[3]

Operational Handling Procedures:

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for Laquinimod.[3] All necessary PPE should be donned prior to handling the compound.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Spill Management: In the event of a spill, immediately alert personnel in the vicinity. For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

  • Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces and equipment used.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including empty vials, weighing paper, and used PPE, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless specifically permitted by your institution's EHS office.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound") and the appropriate hazard symbols.

  • Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials.

  • Collection: Arrange for the collection of hazardous waste through your institution's EHS office. Do not dispose of this compound down the drain or in regular trash.[4]

Quantitative Hazard Data

The following table summarizes the key hazard classifications for Laquinimod, which should be applied to this compound.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[3]
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child[3]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Receive this compound B Review Safety Data Sheet A->B C Don Personal Protective Equipment B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Segregate and Label Waste G->H I Store Waste for Collection H->I J Remove and Dispose of PPE I->J K Wash Hands Thoroughly J->K

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.